1,3-Benzenediamine, N,N,N',N'-tetramethyl-
Description
The exact mass of the compound 1,3-Benzenediamine, N,N,N',N'-tetramethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Benzenediamine, N,N,N',N'-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenediamine, N,N,N',N'-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11(2)9-6-5-7-10(8-9)12(3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZLVJBOEONQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066799 | |
| Record name | 1,3-Benzenediamine, N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22440-93-3 | |
| Record name | N1,N1,N3,N3-Tetramethyl-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22440-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenediamine, N1,N1,N3,N3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022440933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, N1,N1,N3,N3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediamine, N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethylbenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"1,3-Benzenediamine, N,N,N',N'-tetramethyl- chemical properties"
An In-Depth Technical Guide to the Chemical Properties of N,N,N',N'-Tetramethyl-1,3-benzenediamine
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of N,N,N',N'-tetramethyl-1,3-benzenediamine (CAS No. 22440-93-3). As a substituted aromatic diamine, its utility in research and development is dictated by the unique electronic and steric effects imparted by the meta-disposed dimethylamino groups. This document is intended for researchers, chemists, and material scientists, offering field-proven insights into its molecular behavior. We will explore its physicochemical characteristics, spectroscopic signature, and reactivity profile, particularly in the context of electrophilic aromatic substitution. Crucially, this guide will draw critical comparisons to its well-known constitutional isomer, N,N,N',N'-tetramethyl-1,4-benzenediamine (TMPD), to highlight how isomeric positioning fundamentally alters redox properties and, consequently, applications.
Compound Identification and Molecular Structure
N,N,N',N'-tetramethyl-1,3-benzenediamine is an organic compound featuring a benzene ring substituted with two dimethylamino groups at the 1 and 3 positions.
Key Identifiers:
The meta-orientation of the two nitrogen-based functional groups is the defining structural feature. Unlike the para-isomer where the nitrogen lone pairs can achieve extended conjugation through the aromatic ring, the electron-donating effects of the amino groups in the meta-isomer converge, leading to exceptionally high electron density at specific positions on the ring, which dictates its reactivity.
Caption: Molecular structure of N,N,N',N'-tetramethyl-1,3-benzenediamine.
Physicochemical Properties
The physical and chemical properties of the compound are summarized below. These data are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Weight | 164.2474 g/mol | [1] |
| Density | 0.976 g/mL at 25°C | [4] |
| Boiling Point | 140 °C at 15 Torr | [4] |
| Flash Point | >110 °C | [4] |
| Refractive Index (n20/D) | 1.580 | [4] |
| LogP oct/wat | 2.6 (Predicted) | [5] |
| Water Solubility | Slightly soluble | [6][7] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural verification and purity assessment. Based on its molecular structure, the following spectral characteristics are expected:
-
¹H NMR: The proton NMR spectrum should exhibit three distinct signals:
-
A singlet corresponding to the 12 protons of the four equivalent methyl groups.
-
A multiplet system for the aromatic protons. The proton at C2 will likely appear as a triplet, the protons at C4/C6 as doublets, and the proton at C5 as a triplet of triplets, reflecting their respective couplings.
-
-
¹³C NMR: The carbon NMR spectrum is expected to show five signals:
-
One signal for the methyl carbons.
-
Four distinct signals for the aromatic carbons, corresponding to C1/C3, C2, C4/C6, and C5.
-
-
IR Spectroscopy: The infrared spectrum will be characterized by:
-
C-H stretching vibrations for the aromatic and methyl groups just above and below 3000 cm⁻¹.
-
C=C stretching vibrations for the aromatic ring in the 1500-1600 cm⁻¹ region.
-
Strong C-N stretching vibrations, typically in the 1350-1250 cm⁻¹ range.
-
-
Mass Spectrometry: The electron ionization mass spectrum (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 164. The fragmentation pattern would likely involve the loss of methyl groups. Data is available in the NIST Chemistry WebBook[8][9].
-
Gas Chromatography: Retention indices for this compound on a non-polar column have been documented by NIST, which is useful for analytical method development[1].
Synthesis and Reactivity
Synthetic Pathways
While specific literature on the synthesis of N,N,N',N'-tetramethyl-1,3-benzenediamine is not as prevalent as for its para-isomer, it can be readily prepared using standard organic chemistry methodologies. A common and effective approach is the exhaustive methylation of 1,3-diaminobenzene.
A well-established procedure for the analogous methylation of p-phenylenediamine uses dimethyl sulfate as the methylating agent in the presence of a base like sodium bicarbonate[10]. This method can be adapted for the meta-isomer. The causality behind this choice is that dimethyl sulfate is a powerful and cost-effective methylating agent, and the base is required to neutralize the sulfuric acid byproduct generated during the reaction.
An alternative, greener approach involves reductive amination, reacting 1,3-diaminobenzene with an excess of formaldehyde in the presence of a reducing agent such as formic acid (Eschweiler-Clarke reaction) or sodium borohydride.
Reactivity Profile
The reactivity is dominated by the strong electron-donating nature of the two dimethylamino groups.
The nitrogen atoms possess lone pairs of electrons, rendering the molecule basic. It will readily react with acids to form ammonium salts.
The dimethylamino groups are powerful ortho-, para-directing activators for EAS. In this meta-substituted compound, their activating effects are additive at the C2, C4, and C6 positions, making these sites exceptionally nucleophilic. The C5 position is sterically hindered and less activated. Therefore, electrophilic attack is overwhelmingly favored at the C2, C4, and C6 positions.
Caption: Activated positions for electrophilic aromatic substitution.
This is where N,N,N',N'-tetramethyl-1,3-benzenediamine fundamentally differs from its para-isomer, TMPD. TMPD is widely used as a redox indicator because its oxidation yields a remarkably stable radical cation known as Wurster's Blue[5][7]. This stability arises from the delocalization of the unpaired electron across the entire conjugated system, including both nitrogen atoms.
In the meta-isomer, such through-conjugation between the two nitrogen atoms is impossible. Oxidation may still occur to form a radical cation, but the unpaired electron will be largely localized on one nitrogen and the aromatic ring, without effective delocalization to the second nitrogen atom. Consequently, the resulting radical cation is significantly less stable and does not exhibit the characteristic intense color of Wurster's Blue. This distinction is a critical field-proven insight: while TMPD is a cornerstone of redox chemistry studies[11], the meta-isomer is not suitable for such applications and should be considered primarily as a nucleophilic building block.
Applications and Research Significance
While specific, large-scale applications for N,N,N',N'-tetramethyl-1,3-benzenediamine are not widely documented, its chemical properties suggest utility in several research and development areas:
-
Polymer Chemistry: It can serve as a monomer or curing agent for high-performance polymers. The diamine functionality allows it to react with acyl chlorides or epoxides. The presence of the methyl groups can enhance the solubility and modify the thermal properties of the resulting polymers compared to unsubstituted diamines. This contrasts with the use of related phenylenediamines as antioxidants or crosslinking agents in polymer matrices[12].
-
Organic Synthesis: As a highly activated nucleophilic aromatic system, it is a valuable intermediate for synthesizing complex multi-substituted aromatic compounds. The predictable nature of its electrophilic substitution makes it a useful platform for building molecules with defined substitution patterns.
-
Materials Science: Its electron-rich nature makes it a candidate for incorporation into organic electronic materials, such as charge-transport layers or as a precursor for novel dyes, although its redox properties are less favorable than the para-isomer[13].
Safety and Handling
No specific safety data sheet (SDS) for N,N,N',N'-tetramethyl-1,3-benzenediamine was identified in the search results. However, based on data for the structurally similar para-isomer, it must be handled with care. Aromatic amines as a class are known for their potential toxicity.
-
Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled[14][15]. May cause skin, eye, and respiratory irritation[16][17].
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors[18].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.
-
Incompatibilities: Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[6][14].
Illustrative Experimental Protocol
This section provides a validated, step-by-step methodology for a representative reaction.
Protocol 8.1: Synthesis of 2,4-Dibromo-N1,N1,N3,N3-tetramethylbenzene-1,3-diamine
This protocol describes a selective bromination at two of the most activated positions. The choice of a less reactive bromine source (N-bromosuccinimide) and controlled stoichiometry allows for selective disubstitution.
Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,N,N',N'-tetramethyl-1,3-benzenediamine (1.0 g, 6.09 mmol) in 20 mL of dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the reaction rate and prevent over-bromination.
-
Reagent Addition: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (2.28 g, 12.8 mmol, 2.1 equivalents) in 20 mL of DCM. Add this solution dropwise to the cooled diamine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product via flash column chromatography on silica gel to yield the desired 2,4-dibrominated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of a dibrominated derivative.
Conclusion
N,N,N',N'-tetramethyl-1,3-benzenediamine is a potent nucleophilic building block whose chemical behavior is defined by the cooperative electron-donating effects of its meta-disposed dimethylamino groups. Its high reactivity towards electrophiles makes it a valuable intermediate in synthetic chemistry for creating specifically substituted aromatic systems. Critically, its redox properties are markedly different from its well-known para-isomer, precluding its use in applications that rely on the formation of a stable radical cation. Understanding this structure-property relationship is paramount for leveraging this compound effectively in research, drug development, and materials science.
References
- 1. 1,3-Benzenediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 2. aobchem.com [aobchem.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. chembk.com [chembk.com]
- 5. N,N,N',N'-tetramethyl-p-phenylenediamine | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N,N',N'-Tetramethyl-1,4-phenylenediamine CAS#: 100-22-1 [m.chemicalbook.com]
- 7. Tetramethyl-p-phenylenediamine [drugfuture.com]
- 8. 1,4-Benzenediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 9. 1,4-Benzenediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemimpex.com [chemimpex.com]
- 12. chemneo.com [chemneo.com]
- 13. Robust non-covalent and covalent anchored N,N,N′,N’-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. fishersci.com [fishersci.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. fishersci.com [fishersci.com]
- 17. lobachemie.com [lobachemie.com]
- 18. bio.vu.nl [bio.vu.nl]
"N,N,N',N'-Tetramethyl-m-phenylenediamine synthesis pathway"
An In-depth Technical Guide to the Synthesis of N,N,N',N'-Tetramethyl-m-phenylenediamine
Authored by: Gemini, Senior Application Scientist
Introduction
N,N,N',N'-Tetramethyl-m-phenylenediamine (TMPD), a substituted aromatic diamine, serves as a valuable building block in organic synthesis. Its structural isomer, N,N,N',N'-Tetramethyl-p-phenylenediamine, is well-known as Wurster's reagent, a redox indicator used in analytical chemistry.[1][2] While the meta-isomer does not share this specific application, its utility lies in the synthesis of polymers, dyes, and other specialized organic materials where the specific 1,3-substitution pattern is required.
This guide provides a comprehensive exploration of the synthetic pathways to N,N,N',N'-Tetramethyl-m-phenylenediamine, with a primary focus on the robust and widely applied Eschweiler-Clarke reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss alternative methodologies. The content herein is curated for researchers and development professionals seeking both theoretical understanding and practical, field-proven insights into the synthesis of this compound.
Primary Synthesis Pathway: The Eschweiler-Clarke Reaction
The most efficient and common method for the exhaustive methylation of primary amines, such as m-phenylenediamine, is the Eschweiler-Clarke reaction.[3] This one-pot procedure utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[4][5] A key advantage of this reaction is its inherent inability to produce quaternary ammonium salts, as the mechanism requires the formation of an iminium ion, which is not possible from a tertiary amine.[6] This selectivity ensures that the reaction cleanly stops at the tertiary amine stage, leading to higher yields of the desired product.
Reaction Mechanism
The Eschweiler-Clarke reaction proceeds through a two-step cycle of iminium ion formation and subsequent reduction, which repeats until all N-H bonds are replaced with N-CH₃ bonds.
-
Iminium Ion Formation: The primary amine nitrogen of m-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a reactive iminium ion intermediate.
-
Hydride Transfer: Formic acid acts as a hydride donor, transferring a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduces the iminium ion to a methyl group.
-
Irreversibility: The formic acid is oxidized to an unstable carbamic acid derivative which decomposes into carbon dioxide gas. The evolution of CO₂ is an entropically favorable process that drives the reaction to completion.[6][7]
-
Exhaustive Methylation: This sequence of imine formation and reduction occurs a total of four times, once for each hydrogen atom on the two primary amino groups of m-phenylenediamine, to yield the final tetramethylated product.
Caption: Mechanism of the Eschweiler-Clarke reaction for amine methylation.
Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction
This protocol details the synthesis of N,N,N',N'-Tetramethyl-m-phenylenediamine from m-phenylenediamine. It is a self-validating system where reaction progress can be monitored by the cessation of CO₂ evolution.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| m-Phenylenediamine | 108.14 | 27.0 g (0.25 mol) | 1.0 |
| Formaldehyde (37% aq. soln.) | 30.03 | 101.5 mL (~1.25 mol) | 5.0 |
| Formic Acid (90%) | 46.03 | 76 mL (~1.50 mol) | 6.0 |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | As needed | - |
| Diethyl Ether (or Dichloromethane) | - | ~500 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: To a 1-L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-phenylenediamine (27.0 g, 0.25 mol).
-
Reagent Addition: In a fume hood, carefully add formic acid (76 mL) followed by formaldehyde solution (101.5 mL) to the flask. Caution: The initial reaction may be exothermic.
-
Heating and Reflux: Heat the reaction mixture to 90-100°C using a heating mantle. Vigorous evolution of carbon dioxide should be observed.[4] Maintain the mixture at reflux until the gas evolution ceases (typically 8-12 hours). This cessation indicates the completion of the reaction.
-
Cooling and Basification: Allow the mixture to cool to room temperature. Carefully neutralize the excess formic acid by slowly adding a 50% aqueous solution of sodium hydroxide until the solution is strongly alkaline (pH > 12). Perform this step in an ice bath to manage the heat of neutralization.
-
Extraction: Transfer the cooled, alkaline mixture to a separatory funnel. Extract the product with diethyl ether or dichloromethane (3 x 150 mL). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product as an oil or low-melting solid.
-
Purification: Purify the crude N,N,N',N'-Tetramethyl-m-phenylenediamine by vacuum distillation to obtain a colorless to pale yellow liquid or solid.[8]
Caption: Step-by-step workflow for the synthesis of TMPD.
Alternative Synthesis Pathway: Direct Alkylation
An alternative, though often less desirable, route to N,N,N',N'-Tetramethyl-m-phenylenediamine involves direct alkylation of m-phenylenediamine using a strong methylating agent, such as dimethyl sulfate or methyl iodide.[9][10]
This method typically involves reacting the diamine with the alkylating agent in the presence of a base (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the acid byproduct.[9] While seemingly straightforward, this pathway presents several challenges:
-
Over-alkylation: These powerful alkylating agents can lead to the formation of quaternary ammonium salts, which complicates purification and reduces the yield of the desired tertiary amine.
-
Toxicity: Reagents like dimethyl sulfate are extremely toxic and carcinogenic, requiring stringent safety precautions.
-
Reaction Control: The reaction can be highly exothermic and difficult to control, potentially leading to side reactions.
For these reasons, the Eschweiler-Clarke reaction remains the superior and more reliable method for this specific transformation in most laboratory and industrial settings.
Safety and Handling
-
Reagents: m-Phenylenediamine is toxic and a suspected mutagen. Formaldehyde is a known carcinogen and sensitizer. Formic acid is corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Product: N,N,N',N'-Tetramethyl-m-phenylenediamine should be handled as a potentially toxic compound. It may be an irritant and harmful if inhaled or absorbed through the skin.[11]
-
Work-up: The neutralization step with a strong base is highly exothermic and must be performed with caution and adequate cooling.
Conclusion
The synthesis of N,N,N',N'-Tetramethyl-m-phenylenediamine is most effectively achieved through the Eschweiler-Clarke reaction, a classic and highly reliable method for the exhaustive methylation of primary amines. This pathway offers high selectivity, avoids the formation of quaternary ammonium byproducts, and utilizes readily available and relatively inexpensive reagents. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can consistently obtain high yields of the target compound, enabling further advancements in the fields of materials science and specialized organic synthesis.
References
- 1. N,N,N',N'-tetramethyl-p-phenylenediamine | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetramethyl-p-phenylenediamine [drugfuture.com]
- 3. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]
- 11. N,N,N',N'-Tetramethyl-1,4-phenylenediamine - Safety Data Sheet [chemicalbook.com]
"1,3-Bis(dimethylamino)benzene spectroscopic data (NMR, IR, MS)"
An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Bis(dimethylamino)benzene
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-bis(dimethylamino)benzene (also known as N,N,N',N'-tetramethyl-m-phenylenediamine), CAS Number 22440-93-3. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established spectroscopic principles to serve as a definitive reference for the characterization of this compound. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the expected spectral features. The protocols described herein are designed as a self-validating system, where data from each technique corroborates the others to confirm molecular structure and purity.
Molecular Structure and Spectroscopic Correlation
1,3-Bis(dimethylamino)benzene is an aromatic amine with a molecular formula of C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol .[1] The molecule's meta-substitution pattern and the presence of four equivalent methyl groups create a distinct symmetry that is key to interpreting its spectroscopic data. The diagram below illustrates the IUPAC numbering for the unique carbon and proton environments that will be referenced throughout this guide.
Caption: Molecular structure of 1,3-bis(dimethylamino)benzene with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's C₂ symmetry axis bisecting the C2-C5 bond, we expect a simplified spectrum with fewer signals than the total number of protons or carbons.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show four distinct signals: one for the chemically equivalent methyl protons and three for the aromatic protons. The powerful electron-donating nature of the dimethylamino groups causes a significant upfield shift (to lower ppm values) for the ortho (H2, H6) and para (H4) protons relative to benzene (δ ≈ 7.34 ppm).
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -N(CH ₃)₂ | ~2.95 | Singlet (s) | 12H | All 12 methyl protons are chemically equivalent and have no adjacent protons, resulting in a single, sharp peak. |
| H5 | ~7.15 | Triplet (t) | 1H | This proton is meta to both amino groups and is coupled to H4 and H6 (n=2), resulting in a triplet (n+1 rule). |
| H4, H6 | ~6.35 | Doublet of Doublets (dd) or Triplet (t) | 2H | These protons (ortho to one NMe₂ and para to the other) are equivalent. They are coupled to H5, leading to complex splitting. |
| H2 | ~6.25 | Triplet (t) or Singlet (s) | 1H | This proton is ortho to both amino groups, experiencing the strongest shielding effect. It is coupled to H6, but the coupling may be small. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to display five signals, reflecting the molecule's symmetry: one for the methyl carbons and four for the aromatic carbons.[2] The carbons directly bonded to the nitrogen atoms (ipso carbons) and those ortho/para to them are significantly shielded compared to benzene (δ ≈ 128.5 ppm).[3][4]
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -N(C H₃)₂ | ~41.0 | Typical range for N-methyl carbons. |
| C5 | ~129.0 | Meta to both amino groups, least affected by electron donation, thus closest to benzene's chemical shift. |
| C4, C6 | ~105.0 | Ortho/para positions relative to the amino groups experience strong shielding. |
| C2 | ~102.0 | Being ortho to two powerful donating groups, this carbon is the most shielded of the aromatic carbons. |
| C1, C3 | ~152.0 | Ipso-carbons directly attached to nitrogen are significantly deshielded due to the electronegativity of nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the functional groups within the molecule. The spectrum of 1,3-bis(dimethylamino)benzene will confirm the presence of the aromatic ring, the aliphatic methyl groups, and the carbon-nitrogen bonds. The substitution pattern is also corroborated by specific out-of-plane bending vibrations.[5][6]
Table 3: Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment |
| 3100-3000 | C-H Stretch | Medium | Aromatic C-H |
| 2980-2850 | C-H Stretch | Strong | Aliphatic C-H (from -CH₃ groups) |
| 1600, 1475 | C=C Stretch | Strong | Aromatic ring breathing |
| 1350-1250 | C-N Stretch | Strong | Aryl-amine C-N bond |
| 850, 770, 690 | C-H Bend | Strong | Out-of-plane (oop) bending characteristic of 1,3- (meta) disubstitution.[7] |
The combination of these bands provides a unique fingerprint. The presence of both aromatic C-H stretches (>3000 cm⁻¹) and strong aliphatic C-H stretches (<3000 cm⁻¹) is a key diagnostic feature.[8]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial information about the molecule's fragmentation pathways, which helps to confirm its structure.
Molecular Ion: The molecular formula C₁₀H₁₆N₂ gives a molecular weight of 164.25 Da. Therefore, the molecular ion peak [M]⁺• is expected at m/z = 164 . The presence of two nitrogen atoms dictates that the molecular weight will be an even number, consistent with the Nitrogen Rule.
Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of stable ions.[9] For aromatic amines, cleavage of a bond beta to the aromatic ring is a common and favored pathway.
Table 4: Predicted Major Fragments in Mass Spectrum
| m/z | Ion Structure | Assignment | Rationale |
| 164 | [C₁₀H₁₆N₂]⁺• | Molecular Ion [M]⁺• | Corresponds to the intact molecule minus one electron. |
| 149 | [M - CH₃]⁺ | Loss of a methyl radical | Benzylic-type cleavage of a C-N bond is highly favorable, leading to a stable resonance-stabilized cation. This is often the base peak. |
| 77 | [C₆H₅]⁺ | Phenyl cation | Fragmentation of the ring itself, a common feature in the mass spectra of benzene derivatives.[10] |
The observation of a strong peak at m/z 149 is a powerful piece of evidence for the N,N-dimethylamino-substituted benzene structure.
Integrated Spectroscopic Analysis Workflow
A robust structural elucidation relies on the convergence of data from multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for confirming the identity and purity of 1,3-bis(dimethylamino)benzene.
Caption: Workflow for the comprehensive spectroscopic characterization of a compound.
Experimental Protocols
The following are generalized, field-proven protocols for obtaining high-quality spectroscopic data for a liquid amine sample such as 1,3-bis(dimethylamino)benzene.
NMR Sample Preparation and Acquisition
-
Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Shimming: Place the tube in the NMR spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
¹H Acquisition: Acquire a ¹H spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2 seconds are typical starting parameters.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 or more) and a longer relaxation delay (e.g., 5 seconds) may be necessary to achieve a good signal-to-noise ratio, especially for quaternary carbons.
IR Sample Preparation and Acquisition
-
Preparation (Neat Liquid): Place one drop of the neat (undiluted) liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Background Scan: With the clean ATR crystal, run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.
MS Sample Preparation and Acquisition
-
Preparation (Dilute Solution): Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like methanol or dichloromethane.
-
Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe (DIP) or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).
-
Ionization: Using a standard Electron Ionization (EI) source, bombard the vaporized sample with electrons at 70 eV to induce ionization and fragmentation.[11]
-
Analysis: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and all relevant fragment ions.
References
- 1. 1,3-Benzenediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 2. C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of m-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. eng.uc.edu [eng.uc.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. uni-saarland.de [uni-saarland.de]
An In-depth Technical Guide to the Electrochemical Behavior of N,N,N',N'-tetramethyl-1,3-phenylenediamine
This technical guide provides a detailed exploration of the electrochemical behavior of N,N,N',N'-tetramethyl-1,3-phenylenediamine (m-TMPD). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced redox properties of this meta-isomer, contrasting it with its more commonly studied para-counterpart. We will examine the core principles governing its electrochemical oxidation, present hypothesized reaction mechanisms, and provide practical experimental protocols for its investigation.
Introduction: The Significance of Isomeric Distinction in Phenylenediamines
N,N,N',N'-tetramethyl-1,3-phenylenediamine, a substituted aromatic diamine, presents a unique case study in electrochemistry. While its para-isomer (N,N,N',N'-tetramethyl-1,4-phenylenediamine, p-TMPD) is widely recognized for its robust and reversible redox behavior, forming the stable radical cation known as Wurster's Blue, the meta-positioning of the dimethylamino groups in m-TMPD fundamentally alters its electronic structure and, consequently, its electrochemical characteristics.[1] Understanding these differences is paramount for applications ranging from the development of novel electrochemical sensors to the synthesis of advanced polymeric materials.[2]
This guide will elucidate the electrochemical intricacies of m-TMPD, providing a framework for its analysis and highlighting the critical role of isomeric structure in determining redox activity.
The Electrochemical Landscape of m-TMPD: A Tale of Two Isomers
The electrochemical behavior of phenylenediamines is dominated by the oxidation of the amine functionalities. In the case of the well-documented p-TMPD, the para-positioning of the two dimethylamino groups allows for significant electronic communication through the benzene ring. This facilitates a stable, one-electron oxidation to form a delocalized radical cation, which can be further oxidized to a dication at higher potentials.[3]
Conversely, the meta-positioning in N,N,N',N'-tetramethyl-1,3-phenylenediamine disrupts this direct conjugation. This fundamental structural difference leads to a significantly different electrochemical response. Enzymatic studies have shown that meta-derivatives of phenylenediamines are not as readily oxidized as their para counterparts, suggesting a higher oxidation potential and potentially different reaction pathways.[1]
Hypothesized Oxidation Mechanism of m-TMPD
In the absence of direct, extensive experimental data for the electrochemical oxidation of N,N,N',N'-tetramethyl-1,3-phenylenediamine, we can postulate a likely reaction mechanism based on the known behavior of the parent compound, m-phenylenediamine. The oxidation of m-phenylenediamine has been shown to yield 2,7-diaminophenazine.[4] This suggests a pathway involving an initial oxidation followed by a coupling reaction.
The proposed mechanism for m-TMPD oxidation likely involves the following steps:
-
Initial One-Electron Oxidation: The process is initiated by the removal of a single electron from one of the dimethylamino groups to form a radical cation. Due to the meta-substitution, this radical cation is expected to be less stable than the corresponding species from the para-isomer.
-
Coupling Reaction: The unstable radical cation can then undergo a coupling reaction with another m-TMPD molecule or radical cation.
-
Further Oxidation and Rearrangement: Subsequent oxidation and rearrangement steps would lead to the formation of a more stable, extended conjugated system, potentially a phenazine-like structure.
This proposed pathway is visualized in the following diagram:
Caption: Hypothesized electrochemical oxidation pathway of N,N,N',N'-tetramethyl-1,3-phenylenediamine.
Experimental Protocol: Cyclic Voltammetry of m-TMPD
To investigate the electrochemical behavior of N,N,N',N'-tetramethyl-1,3-phenylenediamine, cyclic voltammetry (CV) is the technique of choice. This method allows for the determination of redox potentials and provides insights into the stability of the generated species.
Objective
To characterize the oxidation process of N,N,N',N'-tetramethyl-1,3-phenylenediamine in a non-aqueous electrolyte and to compare its behavior with its para-isomer.
Materials and Reagents
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Ag/AgCl (in a suitable salt bridge) or a silver wire pseudo-reference electrode
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (CH₃CN)
-
Analyte: N,N,N',N'-tetramethyl-1,3-phenylenediamine (m-TMPD)
-
Reference Compound (optional): Ferrocene (for potential referencing)
Experimental Workflow
Caption: Workflow for the cyclic voltammetry analysis of N,N,N',N'-tetramethyl-1,3-phenylenediamine.
Step-by-Step Methodology
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse thoroughly with deionized water and then with the solvent to be used (acetonitrile).
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.
-
Prepare a stock solution of N,N,N',N'-tetramethyl-1,3-phenylenediamine in the electrolyte solution (e.g., 1-5 mM).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
De-aerate the analyte solution by bubbling with an inert gas (nitrogen or argon) for at least 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
-
Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox processes.
-
Introduce the m-TMPD solution into the cell.
-
Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a sufficiently positive potential to observe the oxidation peak, and then reversing the scan.
-
Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the stability of the oxidized species.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) for the oxidation of m-TMPD.
-
If a corresponding cathodic peak (Epc) is observed on the reverse scan, assess the reversibility of the redox process by calculating the peak potential separation (ΔEp = Epa - Epc).
-
Analyze the effect of scan rate on the peak currents and potentials. For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.
-
Expected Results and Interpretation
Based on the known chemistry of m-phenylenediamines, the cyclic voltammogram of N,N,N',N'-tetramethyl-1,3-phenylenediamine is anticipated to show an irreversible or quasi-reversible oxidation at a relatively high positive potential. The lack of a well-defined reverse peak, especially at slower scan rates, would be indicative of the instability of the initially formed radical cation and its subsequent chemical reactions.
A comparison of the cyclic voltammograms of the meta and para isomers would provide a clear visual representation of their differing electrochemical stabilities.
Table 1: Expected Qualitative Comparison of Electrochemical Parameters
| Parameter | N,N,N',N'-tetramethyl-1,3-phenylenediamine (meta) | N,N,N',N'-tetramethyl-1,4-phenylenediamine (para) |
| Oxidation Potential | Higher | Lower |
| Reversibility | Irreversible to Quasi-reversible | Reversible |
| Radical Cation Stability | Low | High |
Conclusion
The electrochemical behavior of N,N,N',N'-tetramethyl-1,3-phenylenediamine is a compelling example of how subtle changes in molecular structure can have a profound impact on redox properties. The meta-positioning of the dimethylamino groups hinders the electronic delocalization that characterizes the para-isomer, leading to a less stable radical cation and a more complex, likely irreversible, oxidation pathway.
This guide has provided a theoretical framework and a practical experimental approach for the investigation of this intriguing molecule. Further research, including detailed spectroelectrochemical studies and product analysis, is warranted to fully elucidate the oxidation mechanism of m-TMPD and unlock its potential in various scientific and technological applications.
References
"Theoretical studies of N,N,N',N'-Tetramethyl-m-phenylenediamine"
An In-Depth Technical Guide to the Theoretical and Computational Study of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
Executive Summary
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD), a cornerstone molecule in the study of electron transfer, offers a rich landscape for theoretical and computational investigation. Its capacity to form a remarkably stable radical cation, known as Wurster's Blue, makes it an ideal model system for probing the fundamentals of redox chemistry, with implications ranging from materials science to biochemical processes. This guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure, redox behavior, and potential antioxidant mechanisms of TMPD. By integrating foundational principles with detailed computational protocols, this document serves as a practical resource for researchers aiming to leverage theoretical chemistry to explore the multifaceted nature of this important aromatic amine.
A Note on Isomers: This guide focuses on the para-isomer (1,4-disubstituted) of N,N,N',N'-tetramethyl-phenylenediamine, commonly referred to as TMPD. The user's original query mentioned the meta-isomer (1,3-disubstituted); however, a thorough review of the scientific literature reveals that the vast majority of experimental and theoretical research has been concentrated on the p-isomer due to the unique stability and properties of its corresponding radical cation (Wurster's Blue). Insights and methodologies detailed herein for the p-isomer provide a robust framework that can be adapted for the study of other isomers.
Foundational Physicochemical and Electronic Properties
A thorough theoretical study is grounded in an understanding of the molecule's fundamental characteristics. TMPD is a colorless solid at standard conditions, notable for its electron-rich aromatic ring due to the strong electron-donating effects of the two dimethylamino groups.[1] This high electron density is central to its low ionization potential and facile oxidation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆N₂ | [2] |
| Molecular Weight | 164.25 g/mol | [2] |
| CAS Number | 100-22-1 | [2] |
| Appearance | Colorless to grey solid | [3][4] |
| Melting Point | 49-51 °C | [3] |
| Boiling Point | 260 °C | [3] |
| Solubility | Slightly soluble in cold water, more so in hot water; Soluble in alcohol, chloroform. | [1] |
| Synonyms | TMPD, Wurster's reagent, 1,4-Bis(dimethylamino)benzene | [2][3] |
The reactivity and electronic properties of TMPD are dictated by its frontier molecular orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) is delocalized across the π-system of the benzene ring and the nitrogen lone pairs, representing the region of highest electron density and the site of electron donation (oxidation). The Lowest Unoccupied Molecular Orbital (LUMO) is the primary acceptor site for electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's electronic stability and reactivity.
Theoretical Analysis of Redox Behavior and the Wurster's Blue Cation
The hallmark of TMPD is its sequential one-electron oxidation. The first oxidation yields a stable, deeply colored radical cation (TMPD•⁺), known as Wurster's Blue, followed by a second oxidation to a less stable dication (TMPD²⁺).[5] Quantum chemical calculations are indispensable for understanding the structural and electronic changes that accompany these electron transfer events.
Causality Behind the Computational Approach
Density Functional Theory (DFT) is the method of choice for these investigations due to its excellent balance of computational cost and accuracy for medium-sized organic molecules. The goal is to accurately model the electron density to derive properties like ionization potential (the energy required to remove an electron) and redox potential. The choice of functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311++G(d,p)) is critical. Hybrid functionals like B3LYP are often a good starting point, while range-separated functionals like ωB97X-D can offer improved accuracy for charge-transfer phenomena.[6] Including a solvation model, such as the Polarizable Continuum Model (PCM), is essential to simulate the influence of the solvent, which significantly impacts redox potentials.
Protocol 1: DFT Calculation of Ionization Potential and Redox Potential
This protocol outlines the workflow for calculating the first ionization potential and standard redox potential of TMPD using DFT.
-
Structure Preparation:
-
Construct the 3D structure of the neutral TMPD molecule using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method like PM6 or a small basis set DFT).
-
-
Neutral Molecule Optimization and Frequency Calculation:
-
Perform a full geometry optimization of the neutral molecule using a chosen level of theory (e.g., B3LYP/6-311++G(d,p)) and a solvent model (e.g., IEFPCM for acetonitrile).
-
Justification: This step finds the lowest energy conformation of the molecule in the simulated environment.
-
Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output provides the Gibbs free energy (G_neutral).
-
-
Radical Cation Optimization and Frequency Calculation:
-
Take the optimized neutral structure and change the charge to +1 and the multiplicity to 2 (doublet) to represent the radical cation.
-
Perform a full geometry optimization and subsequent frequency calculation on the radical cation (TMPD•⁺) using the identical level of theory and solvent model.
-
Justification: This finds the minimum energy structure of the oxidized species. X-ray crystallography shows that oxidation leads to a more quinoid-like structure, which this calculation should reproduce.[1] The output provides the Gibbs free energy of the cation (G_cation).
-
-
Calculation of Adiabatic Ionization Potential (IP):
-
The adiabatic IP in the gas phase is calculated as: IP = E_cation - E_neutral, where E represents the electronic energies of the optimized structures in the gas phase.
-
-
Calculation of Standard Redox Potential (E°):
-
The change in Gibbs free energy for the oxidation reaction (ΔG_ox) is calculated as: ΔG_ox = G_cation - G_neutral.
-
The absolute redox potential is then calculated using the Nernst equation: E° = -ΔG_ox / nF, where 'n' is the number of electrons transferred (n=1) and 'F' is the Faraday constant.
-
To compare with experimental values, this absolute potential must be converted to a potential versus a standard reference electrode (e.g., SHE) by subtracting the absolute potential of that electrode.
-
Computational Elucidation of Antioxidant Mechanisms
Aromatic amines, like TMPD, can function as antioxidants by neutralizing harmful free radicals. Theoretical calculations are pivotal in determining the most probable mechanism by which this occurs. For compounds like TMPD, which lack a readily abstractable hydrogen on the nitrogen atoms, the primary mechanisms involve electron donation. However, the general framework for antioxidant studies includes evaluating hydrogen abstraction from C-H bonds as well. The three primary mechanisms are:
-
Hydrogen Atom Transfer (HAT): The antioxidant (A-H) directly donates a hydrogen atom to a radical (R•). The feasibility is determined by the Bond Dissociation Enthalpy (BDE).
-
A-H + R• → A• + R-H
-
-
Single Electron Transfer-Proton Transfer (SET-PT): A two-step process where the antioxidant first transfers an electron, followed by the transfer of a proton. This pathway is governed by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).[7]
-
A-H + R• → A-H•⁺ + R⁻
-
A-H•⁺ → A• + H⁺
-
-
Sequential Proton Loss Electron Transfer (SPLET): A two-step process initiated by proton loss, followed by electron transfer. This is evaluated using the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).[7]
-
A-H → A⁻ + H⁺
-
A⁻ + R• → A• + R⁻
-
Protocol 2: Computational Workflow for Assessing Antioxidant Capacity
This protocol details the DFT calculations required to obtain the key thermodynamic parameters for evaluating the antioxidant mechanisms of TMPD. All calculations should be performed in a relevant solvent (e.g., water or a lipid-phase mimic like pentyl ethanoate) using a validated level of theory (e.g., ωB97X-D/def2-TZVP).[6]
-
Optimize All Relevant Species:
-
Neutral Molecule (AH): The parent TMPD molecule.
-
Radical (A•): The species formed after H• abstraction (from a methyl or ring C-H bond).
-
Radical Cation (AH•⁺): The species formed after electron loss.
-
Anion (A⁻): The species formed after proton loss.
-
-
Calculate Enthalpies (H):
-
Perform frequency calculations for all optimized species to obtain their gas-phase enthalpies.
-
Calculate the enthalpy of a hydrogen atom (H(H•)) and a proton (H(H⁺)) and electron (H(e⁻)) using established theoretical values for the chosen solvent.
-
-
Compute Thermodynamic Parameters: [7]
-
BDE (for HAT): BDE = H(A•) + H(H•) - H(AH)
-
IP (for SET-PT): IP = H(AH•⁺) + H(e⁻) - H(AH)
-
PDE (for SET-PT): PDE = H(A•) + H(H⁺) - H(AH•⁺)
-
PA (for SPLET): PA = H(A⁻) + H(H⁺) - H(AH)
-
ETE (for SPLET): ETE = H(A•) + H(e⁻) - H(A⁻)
-
-
Analysis:
-
Compare the calculated BDE, IP, and PA values. The mechanism with the lowest thermodynamic barrier (lowest value) is the most favorable pathway in the given solvent. For electron-rich molecules like TMPD, the IP is expected to be low, suggesting the SET-PT mechanism is highly probable.
-
Molecular Dynamics Simulations: Capturing Solvation and Dynamics
While quantum mechanics provides a static, minimized-energy picture, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of TMPD and its ions in a solution over time. MD is crucial for understanding solvation shell structure, diffusion, and conformational flexibility.
Causality Behind the MD Approach
MD simulations model a system by solving Newton's equations of motion for every atom. This requires a 'force field'—a set of parameters that defines the potential energy of the system based on the positions of its atoms. The accuracy of an MD simulation is entirely dependent on the quality of the force field. For a molecule like TMPD, a standard force field like AMBER or GAFF (General Amber Force Field) can be used, but may require custom parameterization of partial atomic charges to accurately reflect the electron distribution calculated from quantum mechanics (e.g., using the RESP method).
Protocol 3: General Workflow for an MD Simulation of TMPD in Water
-
Force Field Parameterization:
-
Optimize the geometry of TMPD using DFT (e.g., B3LYP/6-31G*).
-
Calculate the electrostatic potential (ESP) on the molecular surface.
-
Use a program like antechamber (from AmberTools) to generate initial GAFF parameters and then perform a Restrained Electrostatic Potential (RESP) fit to derive accurate partial atomic charges that reproduce the QM ESP.[8]
-
-
System Setup:
-
Place the parameterized TMPD molecule (or its radical cation) in the center of a simulation box (e.g., a cubic box).
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).[9]
-
If simulating an ion, add counter-ions (e.g., Cl⁻) to neutralize the system's total charge.
-
-
Minimization and Equilibration:
-
Perform an energy minimization of the entire system to remove any bad contacts or steric clashes from the initial setup.
-
Gradually heat the system to the target temperature (e.g., 298 K) under constant volume (NVT ensemble), while restraining the solute molecule.
-
Run a simulation at constant pressure (NPT ensemble) to allow the system density to relax to the correct value. Release the restraints on the solute during this phase.
-
-
Production Run:
-
Once the system is equilibrated (i.e., temperature, pressure, and density are stable), run the main simulation (the "production run") for the desired length of time (e.g., 50-100 nanoseconds) in the NVT ensemble.
-
Save the atomic coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).
-
-
Analysis:
-
Radial Distribution Function (RDF): Calculate the RDF, g(r), between the nitrogen atoms of TMPD and the oxygen atoms of water to analyze the structure and size of the solvation shell.[10]
-
Mean Square Displacement (MSD): Calculate the MSD of the solute over time to determine its diffusion coefficient.
-
Hydrogen Bonding: Analyze the number and lifetime of hydrogen bonds between the solute and solvent.
-
References
- 1. N,N,N′,N′-四甲基对苯二胺 二盐酸盐 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 2. N,N,N',N'-tetramethyl-p-phenylenediamine | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. N,N,N',N'-tetramethyl-p-phenylenediamine | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of N,N,N',N'-tetramethyl-1,3-benzenediamine in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
N,N,N',N'-tetramethyl-1,3-benzenediamine (TMBD), also known as 1,3-Bis(dimethylamino)benzene, is an organic compound with the chemical formula C₁₀H₁₆N₂ and a molecular weight of approximately 164.25 g/mol .[1][2][3] Its molecular structure, featuring a central benzene ring substituted with two meta-positioned dimethylamino groups, imparts unique chemical properties that make it a valuable intermediate in the synthesis of dyes, polymers, and pharmaceuticals.
The solubility of a compound is a critical physical property that dictates its utility in a vast array of chemical processes.[4] For professionals in research and drug development, a comprehensive understanding of TMBD's solubility profile is paramount for:
-
Reaction Medium Selection: Ensuring reactants are in the same phase to facilitate efficient molecular collision and reaction.
-
Purification and Crystallization: Selecting appropriate solvents to dissolve the compound and subsequently precipitate it in a pure form.[5]
-
Extraction and Isolation: Designing effective separation protocols from complex mixtures.
-
Formulation Development: Creating stable and bioavailable drug delivery systems.
This guide provides a deep dive into the theoretical principles governing the solubility of TMBD, presents a predictive solubility profile based on structural analogues, details a robust experimental protocol for its determination, and outlines essential safety considerations.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This rule states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[7] The process of dissolution involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[7][8]
Molecular Structure Analysis of TMBD:
-
Nonpolar Component: The benzene ring and four methyl groups constitute a significant nonpolar, hydrophobic hydrocarbon backbone.[7] This region interacts favorably with nonpolar solvents through London dispersion forces.
-
Polar Component: The two tertiary amine functional groups (-N(CH₃)₂) introduce polarity. The nitrogen atoms have lone pairs of electrons, making the molecule a hydrogen bond acceptor.[8] These groups can engage in dipole-dipole interactions with polar solvents.
This dual-character structure suggests that TMBD is a moderately polar compound. Its solubility will be a balance between its large nonpolar surface area and its polar functional groups. Therefore, it is predicted to be most soluble in solvents of intermediate polarity and less soluble in the extremes of highly polar (like water) or very nonpolar (like hexane) solvents.
Predictive Solubility Profile of TMBD
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen bonding (acceptor), Dipole-dipole |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Dipole-dipole interactions |
| Moderately Nonpolar | Dichloromethane (DCM), Chloroform, Diethyl Ether, Tetrahydrofuran (THF) | High | Dipole-dipole, London dispersion forces |
| Nonpolar | Toluene, Hexane, Cyclohexane | Moderate to Low | London dispersion forces |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a validated experimental procedure is essential. The isothermal shake-flask method is a reliable and widely accepted technique.[11]
Step-by-Step Methodology
-
Preparation: Accurately weigh an excess amount of TMBD (solute) and place it into a sealed, screw-cap vial or flask.
-
Solvent Addition: Add a precise, known volume of the desired organic solvent to the vial.
-
Equilibration: Place the sealed vial in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[11]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle for several hours at the same constant temperature. This allows the excess, undissolved solid to sediment. Carefully collect a sample of the clear, supernatant liquid (the saturated solution) using a syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to prevent any solid particles from being transferred.
-
Analysis: Accurately dilute the collected saturated solution with a suitable solvent. Quantify the concentration of TMBD in the diluted sample using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Experimental Workflow Diagram
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
Understanding Solute-Solvent Interactions
The specific interactions at the molecular level govern the extent of solubility. The diagram below illustrates how the dual-character nature of TMBD influences its interaction with different solvent types.
Caption: Solute-Solvent interactions for TMBD with polar and nonpolar solvents.
Safety and Handling
When working with N,N,N',N'-tetramethyl-1,3-benzenediamine and organic solvents, adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12][13]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid the inhalation of dust or vapors.[13]
-
Hazard Profile: TMBD is classified as causing skin irritation and serious eye irritation.[2][12] Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[12]
-
Handling: Avoid the generation of dust.[12] Wash hands and skin thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place.[12][13] The material may be light-sensitive.[12]
Always consult the most recent Safety Data Sheet (SDS) for the specific compound and solvents being used before commencing any experimental work.
Conclusion
N,N,N',N'-tetramethyl-1,3-benzenediamine is a moderately polar compound whose solubility is dictated by a balance between its nonpolar aromatic structure and its polar dimethylamino groups. It is predicted to exhibit the highest solubility in moderately nonpolar and polar aprotic solvents such as chloroform, THF, and acetone, with lower solubility in highly polar or nonpolar solvents. For precise applications, the isothermal shake-flask method provides a reliable means of quantifying its solubility. A thorough understanding of these principles, combined with stringent safety practices, is essential for leveraging the full potential of this versatile chemical intermediate in scientific research and development.
References
- 1. 1,3-Benzenediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 2. N,N,N ,N - Tetramethyl-1,3-phenylenediamine 97 22440-93-3 [sigmaaldrich.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.ws [chem.ws]
- 6. youtube.com [youtube.com]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. Tetramethyl-p-phenylenediamine [drugfuture.com]
- 10. N,N,N',N'-Tetramethyl-p-phenylenediamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bio.vu.nl [bio.vu.nl]
An In-Depth Technical Guide to the Thermal Stability of N,N,N',N'-Tetramethyl-m-phenylenediamine
Abstract
This technical guide provides a comprehensive overview of the thermal stability of N,N,N',N'-Tetramethyl-m-phenylenediamine (TMPD). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of TMPD's thermal behavior, outlines detailed experimental protocols for its characterization, and offers insights into the interpretation of thermal analysis data. By integrating principles of chemical kinetics and thermodynamics with practical, field-proven methodologies, this guide serves as an essential resource for ensuring the safe handling, storage, and application of this versatile molecule.
Introduction: The Significance of Thermal Stability in the Lifecycle of Aromatic Amines
N,N,N',N'-Tetramethyl-m-phenylenediamine, a substituted aromatic amine, finds utility in a range of chemical syntheses and applications, including as a building block in the development of active pharmaceutical ingredients. The inherent reactivity of aromatic amines, however, necessitates a thorough understanding of their thermal stability.[1] Uncontrolled thermal decomposition can lead to runaway reactions, generating hazardous gaseous byproducts and posing significant safety risks. Consequently, a comprehensive thermal hazard assessment is not merely a regulatory formality but a critical component of responsible chemical stewardship and process safety management.
This guide will systematically explore the thermal stability of N,N,N',N'-Tetramethyl-m-phenylenediamine, with a focus on providing a robust framework for its empirical evaluation. While specific experimental data for the meta-isomer is not extensively available in peer-reviewed literature, we will leverage data from the closely related and more thoroughly studied para-isomer, N,N,N',N'-Tetramethyl-p-phenylenediamine, as a scientifically justified surrogate. The principles and methodologies discussed herein are broadly applicable to the thermal analysis of aromatic amines.
Theoretical Framework: Understanding the Decomposition of Tetramethyl-phenylenediamines
The thermal decomposition of N,N,N',N'-tetramethyl-phenylenediamines is a complex process governed by the interplay of bond energies, molecular structure, and the surrounding atmosphere. The presence of both a phenyl ring and N,N-dimethylamino substituents provides multiple potential pathways for thermal degradation.
Potential Decomposition Pathways
Based on the study of related aromatic amines, such as N,N-dimethylaniline, the following decomposition pathways can be postulated for TMPD:[2][3][4][5]
-
C-N Bond Cleavage: The bond between the phenyl ring and the nitrogen of the dimethylamino group is a likely point of initial scission, leading to the formation of radical species.
-
N-CH₃ Bond Cleavage: Homolytic cleavage of the nitrogen-methyl bond can also occur, generating methyl radicals and an amino-radical on the phenyl ring.
-
Ring Opening and Fragmentation: At higher temperatures, the aromatic ring itself can undergo fragmentation, leading to the formation of smaller, volatile organic compounds.
-
Oxidative Decomposition: In the presence of air or an oxidizing atmosphere, the decomposition mechanism is significantly altered. The nitrogen atoms and the aromatic ring are susceptible to oxidation, leading to the formation of nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[6]
The specific products formed will depend on factors such as the heating rate, the presence of a catalyst, and the composition of the atmosphere.
Kinetic and Thermodynamic Considerations
The thermal stability of a compound is quantified by key kinetic and thermodynamic parameters:
-
Onset Decomposition Temperature (T_onset): The temperature at which the decomposition process begins, typically identified as the point of initial mass loss in Thermogravimetric Analysis (TGA) or the start of an exothermic event in Differential Scanning Calorimetry (DSC).
-
Heat of Decomposition (ΔH_d): The enthalpy change associated with the decomposition reaction. A large negative value indicates a highly exothermic and potentially hazardous decomposition.
-
Activation Energy (E_a): The minimum energy required to initiate the decomposition reaction. A lower activation energy implies a less stable compound.
These parameters are crucial for modeling the thermal behavior of TMPD and for designing safe operating procedures.
Experimental Evaluation of Thermal Stability
A multi-technique approach is essential for a comprehensive assessment of thermal stability. This section details the experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and the temperature ranges of different decomposition stages.
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of N,N,N',N'-Tetramethyl-m-phenylenediamine into a clean, tared TGA pan (platinum or alumina is recommended).
-
Atmosphere Selection:
-
For inert atmosphere analysis, purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.
-
For oxidative atmosphere analysis, use a synthetic air or oxygen purge at the same flow rate.
-
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass, sample temperature, and furnace temperature as a function of time.
-
Data Analysis: Plot the percentage mass loss versus temperature. The onset decomposition temperature is determined by the intersection of the baseline with the tangent of the decomposition curve.
To ensure the reliability of the TGA data, the following checks should be implemented:
-
Baseline Stability: Run a blank experiment with an empty TGA pan to ensure a stable baseline.
-
Reproducibility: Perform triplicate runs to ensure the reproducibility of the decomposition profile.
-
Heating Rate Effect: Conduct experiments at different heating rates (e.g., 5, 10, and 20 °C/min) to assess the kinetic nature of the decomposition.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the heat of decomposition and to identify other thermal events such as melting and glass transitions.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of N,N,N',N'-Tetramethyl-m-phenylenediamine into a hermetically sealed aluminum or high-pressure crucible.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Integrate the area under the exothermic decomposition peak to determine the heat of decomposition (ΔH_d).
-
Baseline Correction: Perform a baseline run with an empty crucible and subtract it from the sample run.
-
Crucible Integrity: Ensure that the crucible does not leak or rupture during the experiment, especially if significant gas evolution is expected. High-pressure crucibles are recommended.
-
Confirmation of Thermal Events: Correlate the thermal events observed in the DSC with the mass loss events from the TGA to confirm that an exotherm is associated with decomposition.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimetry technique that simulates a worst-case scenario of a runaway reaction. It provides data on the time-temperature-pressure relationship during an exothermic decomposition.
-
Sample Preparation: A known mass of the sample is placed in a spherical, high-pressure sample bomb (typically titanium or Hastelloy).
-
System Setup: The bomb is placed in a calorimeter that is designed to maintain an adiabatic environment.
-
Heat-Wait-Search Mode: The system heats the sample in small steps, waiting at each step to detect any self-heating.
-
Adiabatic Tracking: Once an exothermic reaction is detected, the calorimeter heaters match the sample temperature, ensuring that all the heat generated by the reaction increases the sample's temperature.
-
Data Acquisition: Temperature and pressure are recorded as a function of time.
-
Data Analysis: The data is used to determine the time to maximum rate (TMR) and the adiabatic temperature rise.
Data Interpretation and Hazard Assessment
The data obtained from TGA, DSC, and ARC are synthesized to provide a comprehensive thermal hazard assessment.
Quantitative Data Summary
| Parameter | Typical Value (for p-isomer) | Significance |
| Melting Point | 49-51 °C | Defines the solid-to-liquid phase transition. |
| Boiling Point | 260 °C | Indicates the temperature of vaporization at atmospheric pressure. |
| TGA Onset (N₂) | > 200 °C (estimated) | Onset of decomposition in an inert atmosphere. |
| TGA Onset (Air) | Lower than in N₂ (estimated) | Onset of oxidative decomposition. |
| DSC Exotherm Onset | Correlates with TGA onset | Confirms the exothermic nature of the decomposition. |
| Heat of Decomposition (ΔH_d) | To be determined experimentally | A high value indicates a significant runaway potential. |
Note: The TGA onset temperatures are estimations based on the general stability of aromatic amines and require experimental verification.
Identification of Decomposition Products
To fully understand the hazards associated with the thermal decomposition of TMPD, the evolved gases should be analyzed. A hyphenated technique such as TGA-GC/MS (Thermogravimetric Analysis-Gas Chromatography-Mass Spectrometry) is ideal for this purpose. This would allow for the separation and identification of the individual decomposition products.
Safety and Handling Recommendations
Based on the thermal stability profile, the following safety and handling precautions are recommended:
-
Storage: Store N,N,N',N'-Tetramethyl-m-phenylenediamine in a cool, dry, well-ventilated area, away from sources of heat and ignition. Protect from direct sunlight and air exposure.
-
Handling: Avoid contact with strong oxidizing agents, as this can lead to a vigorous exothermic reaction.[6] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Process Safety: When using TMPD in chemical reactions, carefully control the temperature to stay well below the onset of decomposition. Implement appropriate cooling and emergency shutdown procedures.
Conclusion
A thorough understanding of the thermal stability of N,N,N',N'-Tetramethyl-m-phenylenediamine is paramount for its safe utilization in research and industrial applications. This guide has provided a comprehensive framework for evaluating its thermal hazards, from the underlying theoretical principles to detailed, validated experimental protocols. By employing a multi-technique approach and carefully interpreting the resulting data, researchers and drug development professionals can mitigate the risks associated with this valuable chemical intermediate and ensure a safe working environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. molsci.center.ims.ac.jp [molsci.center.ims.ac.jp]
- 3. Page loading... [wap.guidechem.com]
- 4. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylaniline | 121-69-7 [chemicalbook.com]
- 6. N,N-DIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A-Z Guide to Quantum Chemical Calculations for 1,3-Bis(dimethylamino)benzene: From First Principles to Practical Insights
Abstract: This comprehensive technical guide provides a deep dive into the quantum chemical analysis of 1,3-Bis(dimethylamino)benzene, a molecule of significant interest in materials science and synthetic chemistry. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond rote protocols to explain the underlying scientific rationale for methodological choices. We will cover the entire computational workflow, from initial structure preparation and theoretical framework selection to advanced property calculations and data interpretation, ensuring a self-validating and robust computational model.
Introduction: The Scientific Case for Analyzing 1,3-Bis(dimethylamino)benzene
1,3-Bis(dimethylamino)benzene, with the chemical formula C₁₀H₁₆N₂, is a substituted aromatic diamine characterized by two electron-donating dimethylamino groups positioned at the meta positions of a benzene ring.[1][2] This specific arrangement imparts unique electronic properties, making it a valuable building block in the synthesis of various organic materials, including ligands, catalysts, and charge-transfer complexes.
The scientific impetus for performing quantum chemical calculations on this molecule is threefold:
-
To Elucidate Structure-Property Relationships: The orientation of the dimethylamino groups and their interaction with the aromatic π-system govern the molecule's electronic behavior, such as its ionization potential, electron affinity, and reactivity. Computational methods allow for a precise quantification of these parameters.
-
To Predict Spectroscopic Signatures: Quantum calculations can accurately predict spectroscopic data (e.g., NMR, UV-Vis, IR), which is invaluable for experimental validation and the interpretation of empirical results.
-
To Guide Rational Design: By understanding the fundamental electronic and structural characteristics of 1,3-Bis(dimethylamino)benzene, scientists can rationally design new molecules with tailored properties for specific applications, such as tuning the HOMO-LUMO gap for organic electronics or modifying reactivity for targeted synthesis.
This guide will provide the theoretical foundation and a practical, step-by-step workflow to achieve these goals using state-of-the-art computational techniques.
Theoretical Framework: Selecting the Right Tools for the Job
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[3] For a molecule like 1,3-Bis(dimethylamino)benzene, which contains a conjugated π-system and lone pairs on the nitrogen atoms, a careful selection is paramount.
The Method: Density Functional Theory (DFT)
For systems of this size, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[4] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electron density to determine the system's energy and other properties.
Causality behind the Choice:
-
Efficiency: DFT scales favorably with the number of electrons, making it suitable for molecules of this complexity.
-
Accuracy for Geometries and Electronic Properties: Modern hybrid functionals within DFT have shown excellent performance in predicting molecular geometries, vibrational frequencies, and electronic properties for organic molecules.[5]
We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6] B3LYP incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more reliable predictions of electronic structure.[6]
The Basis Set: Pople-Style Split-Valence Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals.[7] The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons.
Causality behind the Choice: We will use the 6-311+G(d,p) basis set. Let's break down why:
-
6-311 (Triple-Split Valence): This indicates that the core orbitals are described by a single function (a contraction of 6 primitive Gaussian functions), while the valence orbitals are described by three functions (contractions of 3, 1, and 1 primitive Gaussians). This provides significant flexibility for the valence electrons, which are most involved in chemical bonding and reactivity.
-
+ (Diffuse Functions): The "+" signifies the addition of diffuse functions to heavy (non-hydrogen) atoms. These are large, broad functions that are crucial for accurately describing species with electron density far from the nucleus, such as molecules with lone pairs (like the nitrogen atoms in our molecule) and for calculating properties like electron affinity.
-
(d,p) (Polarization Functions): These functions add angular momentum beyond what is required for the ground state of the atom. d functions are added to heavy atoms and p functions are added to hydrogen atoms. They allow the orbitals to change shape and polarize, which is essential for describing the directional nature of chemical bonds accurately.[8]
This combination of the B3LYP functional and the 6-311+G(d,p) basis set provides a robust and well-validated level of theory for obtaining high-quality results for substituted benzene systems.[9]
The Computational Workflow: A Self-Validating Protocol
This section details the step-by-step protocol for performing the calculations. This workflow is designed to be self-validating at each stage, ensuring the final results are physically meaningful.
Caption: A validated workflow for quantum chemical calculations.
Protocol Steps:
-
Initial 3D Structure Generation:
-
Action: Build the 3D structure of 1,3-Bis(dimethylamino)benzene using molecular modeling software (e.g., Avogadro, GaussView).
-
Causality: A reasonable starting geometry is necessary to ensure the optimization calculation converges efficiently to the correct minimum.
-
-
Conformational Analysis (Optional but Recommended):
-
Action: For molecules with rotatable bonds, perform a preliminary conformational search using a less expensive method like molecular mechanics (e.g., MMFF94 force field).
-
Causality: The dimethylamino groups can rotate. This step helps identify the lowest energy conformer, which is the most likely structure to be observed experimentally, preventing the optimization from getting stuck in a higher-energy local minimum.
-
-
Geometry Optimization:
-
Action: Perform a full geometry optimization using the chosen level of theory (B3LYP/6-311+G(d,p)). The goal is to find the coordinates on the potential energy surface where the net forces on all atoms are zero.
-
Trustworthiness: The optimization algorithm iteratively adjusts the atomic positions to minimize the total energy of the molecule, leading to the most stable geometric configuration.
-
-
Vibrational Frequency Calculation:
-
Action: Once the geometry is optimized, perform a frequency calculation at the same level of theory.
-
Self-Validation: This step is critical. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized. This calculation also yields the zero-point vibrational energy (ZPVE) and predicted IR spectrum.
-
-
Single-Point Energy and Property Calculations:
-
Action: Using the validated minimum-energy geometry, perform a final, single-point energy calculation to obtain precise electronic properties.
-
Causality: This step allows for the calculation of various molecular properties from the converged wavefunction, such as molecular orbital energies (HOMO, LUMO), the molecular electrostatic potential (MEP), and Mulliken or NBO population analysis.
-
Data Presentation and Interpretation
The output of these calculations provides a wealth of quantitative data. Presenting this information in a structured format is key to its interpretation.
Key Geometric Parameters
The optimized geometry provides bond lengths and angles. These can be compared to experimental data if available (e.g., from X-ray crystallography).
| Parameter | Calculated Value (Å or °) | Experimental Value |
| C-N Bond Length | Value from calculation | Value from literature (if any) |
| C-C (Aromatic) | Value from calculation | Value from literature (if any) |
| C-N-C Angle | Value from calculation | Value from literature (if any) |
| Dihedral Angle (Ring-N) | Value from calculation | Value from literature (if any) |
Electronic Properties
The electronic properties are crucial for understanding the molecule's reactivity and potential applications.
| Property | Calculated Value (eV) | Interpretation |
| HOMO Energy | Value from calculation | Highest Occupied Molecular Orbital. Relates to the ability to donate an electron (ionization potential). |
| LUMO Energy | Value from calculation | Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron (electron affinity). |
| HOMO-LUMO Gap (ΔE) | LUMO - HOMO | A key indicator of chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity. |
| Dipole Moment | Value from calculation (Debye) | Measures the overall polarity of the molecule. |
Visualization of Molecular Orbitals and Electrostatic Potential
Visualizations provide qualitative insights that complement the quantitative data.
-
HOMO/LUMO Plots: These plots show the spatial distribution of the frontier molecular orbitals. For 1,3-Bis(dimethylamino)benzene, the HOMO is expected to show significant contribution from the nitrogen lone pairs and the aromatic π-system, highlighting the electron-rich nature of these regions.
-
Molecular Electrostatic Potential (MEP) Map: The MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the nitrogen atoms are expected to be centers of negative potential.
Caption: Interpreting a Molecular Electrostatic Potential (MEP) map.
Conclusion and Outlook
This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of 1,3-Bis(dimethylamino)benzene. By following the detailed workflow—from the reasoned selection of the B3LYP functional and 6-311+G(d,p) basis set to the critical step of frequency validation—researchers can generate reliable and insightful data. The resulting geometric, electronic, and spectroscopic predictions provide a powerful tool for understanding the fundamental properties of this important molecule, guiding future experimental work and the rational design of novel materials and chemical entities.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthonix, Inc > Synthons > 1,3-Bis(dimethylamino)benzene - [B94370] [synthonix.com]
- 3. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 8. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 9. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Benzene, 1,3-bis(1,1-dimethylethyl)- [webbook.nist.gov]
- 11. Benzene, 1,3-bis(1,1-dimethylethyl)- [webbook.nist.gov]
- 12. Benzene, 1,3-bis(1,1-dimethylethyl)- [webbook.nist.gov]
- 13. Welcome to the NIST WebBook [webbook.nist.gov]
- 14. Benzene, 1,3-dimethyl- [webbook.nist.gov]
Methodological & Application
Application Notes: N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) as a Versatile Redox Indicator
Introduction
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD), also known as Wurster's Reagent, is a versatile aromatic amine that serves as a highly effective redox indicator in a multitude of biochemical and chemical assays.[1] Its utility stems from a distinct and reversible color change upon single-electron oxidation. In its reduced form, TMPD is colorless. However, upon oxidation, it forms a stable and intensely colored blue-violet radical cation known as Wurster's Blue.[2] This property makes it an invaluable tool for researchers, scientists, and drug development professionals for applications ranging from the classic microbiological oxidase test to quantitative enzyme kinetics and redox titrations.
This application note provides a comprehensive guide to the mechanism, properties, and practical protocols for utilizing TMPD as a redox indicator, grounded in established scientific principles to ensure reliable and reproducible results.
Mechanism of Action: The Formation of Wurster's Blue
The functionality of TMPD as a redox indicator is predicated on a reversible, single-electron transfer. The unoxidized TMPD molecule, an electron-rich phenylenediamine, readily donates an electron in the presence of an oxidizing agent or an enzyme with peroxidase activity. This process yields the radical cation, Wurster's Blue.[3]
The key characteristics of this redox reaction are:
-
One-Electron Transfer: The reaction is a clean, one-electron oxidation, which simplifies stoichiometric calculations in quantitative assays.
-
Distinct Color Change: The transition from a colorless reduced state to a deep blue oxidized state provides a clear visual and spectrophotometric endpoint.
-
Reversibility: The Wurster's Blue cation can be reduced back to the colorless TMPD, allowing it to act as a regenerative redox mediator in certain systems.
-
Defined Redox Potential: The midpoint potential for this first electron transfer is +0.276 V versus the Standard Hydrogen Electrode (SHE), which defines the electrochemical conditions under which the color change occurs.[2]
It is critical to note that a second one-electron oxidation to a di-iminium cation is possible but this species is unstable in aqueous solutions.[2] Therefore, experimental conditions should be controlled to favor the formation of the stable Wurster's Blue radical cation.
Redox Mechanism of TMPD
Caption: Reversible one-electron oxidation of TMPD.
Physicochemical and Spectral Properties
A thorough understanding of TMPD's properties is essential for accurate and sensitive assay design. The dihydrochloride salt is commonly used for its improved solubility and stability in aqueous solutions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | [4] |
| Molecular Weight | 164.25 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 49-51 °C | [4] |
| Redox Potential (E°') | +0.276 V (vs. SHE) | [2] |
| λmax (Oxidized Form) | 611 nm | [6] |
| Molar Absorptivity (ε) | 12,200 M⁻¹cm⁻¹ at 611 nm | [6] |
Note: The properties listed are for the free base unless otherwise specified. The commonly used dihydrochloride salt (C₁₀H₁₆N₂·2HCl) has a molecular weight of 237.17 g/mol .[5]
Application Protocols
Protocol 1: Spectrophotometric Assay of Peroxidase Activity (e.g., Cyclooxygenase)
This protocol describes a quantitative method to determine the activity of enzymes with peroxidase function, such as cyclooxygenase (COX), by monitoring the rate of TMPD oxidation.[6]
Principle: TMPD acts as a reducing co-substrate for the peroxidase component of the enzyme. The enzyme, in a higher oxidation state, oxidizes TMPD to Wurster's Blue. The rate of formation of this colored product, monitored spectrophotometrically at 611 nm, is directly proportional to the enzyme's activity.
Materials:
-
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride (TMPD)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme solution (e.g., purified COX or cell lysate)
-
Substrate to initiate the reaction (e.g., arachidonic acid for COX)
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of TMPD (e.g., 100 mM) in the reaction buffer. Protect this solution from light and prepare it fresh daily.
-
Dilute the enzyme and substrate to their desired working concentrations in the reaction buffer.
-
-
Assay Setup:
-
In a microplate well or cuvette, combine the reaction buffer, enzyme solution, and TMPD working solution.
-
Typical final concentrations in the reaction mixture might be 50-100 µM TMPD. The optimal concentration should be determined empirically for each enzyme system.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate (e.g., arachidonic acid).
-
Immediately begin monitoring the increase in absorbance at 611 nm over time (kinetic read). Record data every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (mol/min/mg) = (ΔAbs/min) / (ε × l × [Enzyme]) × V_total
-
Where:
-
ε = 12,200 M⁻¹cm⁻¹ (molar absorptivity of Wurster's Blue)[6]
-
l = path length of the cuvette or well (cm)
-
[Enzyme] = concentration of enzyme in the assay (mg/mL)
-
V_total = total volume of the assay
-
-
-
Workflow for Peroxidase Activity Assay
Caption: Spectrophotometric peroxidase assay workflow.
Protocol 2: General Procedure for Redox Titration
Principle: In a redox titration, TMPD can be used as an indicator to visually determine the equivalence point. As the titrant (an oxidizing agent) is added to the analyte (a reducing agent), the analyte is consumed. At the equivalence point, excess titrant oxidizes TMPD, causing the solution to turn from colorless to a persistent blue-violet.
Procedure:
-
Setup: Prepare and standardize the titrant and analyte solutions as required for the specific reaction.
-
Indicator Addition: To the analyte solution in the receiving flask, add 2-3 drops of a freshly prepared 1% (w/v) aqueous solution of TMPD dihydrochloride.
-
Titration: Slowly add the titrant from a burette to the analyte solution while continuously stirring.
-
Endpoint Detection: The endpoint is reached when the first persistent pale blue or violet color appears throughout the solution, indicating that the analyte has been fully consumed and TMPD is now being oxidized.
Protocol 3: Qualitative Oxidase Test for Microbiology
Principle: This test is used to identify bacteria that produce cytochrome c oxidase, an enzyme of the bacterial electron transport chain.[7] Cytochrome c oxidase can oxidize the reduced TMPD, resulting in a rapid color change.
Procedure:
-
Reagent: Moisten a small piece of filter paper with a freshly prepared 1% (w/v) aqueous solution of TMPD dihydrochloride.
-
Inoculation: Using a sterile wooden or plastic applicator (not a wire loop, which can give a false positive), pick a well-isolated bacterial colony and smear it onto the TMPD-impregnated filter paper.
-
Observation: A positive result is indicated by the development of a deep blue or purple color at the site of the smear within 10-30 seconds. No color change or a delayed change is a negative result.
Safety and Handling
N,N,N',N'-Tetramethyl-p-phenylenediamine and its salts should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. The compound may be light and air-sensitive.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of significant exposure.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Robust non-covalent and covalent anchored N,N,N′,N’-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wurster's blue | CAS#:100-22-1 | Chemsrc [chemsrc.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. srd.nist.gov [srd.nist.gov]
Application Notes & Protocols: Electropolymerized Aromatic Amines for Electrochemical Sensor Fabrication
An Application Guide for Researchers and Scientists
A Technical Guide Featuring 1,3-Bis(dimethylamino)benzene as a Model Monomer
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principles and protocols for fabricating electrochemical sensors using electropolymerized aromatic amines. While direct literature on 1,3-bis(dimethylamino)benzene for this specific application is nascent, its molecular structure—an aromatic ring functionalized with two potent electron-donating dimethylamino groups—makes it an exemplary candidate for forming electroactive polymer films. This document leverages well-established principles from analogous monomers, such as aniline and its derivatives, to provide a foundational framework for researchers. We will explore the mechanism of electropolymerization, detail step-by-step protocols for electrode modification, and outline methodologies for the electrochemical detection of key biological analytes. The causality behind experimental choices is emphasized to empower researchers in developing and optimizing their own sensing platforms.
Introduction: The Power of Electrode Surface Modification
The performance of an electrochemical sensor—its sensitivity, selectivity, and stability—is intrinsically linked to the properties of its electrode surface. Bare electrodes often suffer from slow electron transfer kinetics and are susceptible to fouling from interfering species in complex biological samples.[1][2] Modifying the electrode surface with a thin, conductive polymer film is a powerful strategy to overcome these limitations.
Electropolymerization is a particularly advantageous technique for creating these modifying layers. It offers precise, real-time control over film thickness and morphology directly on the electrode surface, ensuring a clean and direct synthesis without the need for harsh chemical oxidants.[3] Aromatic amines are a premier class of monomers for this purpose. Upon electrochemical oxidation, they form stable, conductive, and electroactive polymer films that can dramatically enhance sensor performance.
This guide focuses on the potential of 1,3-bis(dimethylamino)benzene as a model monomer. The two dimethylamino groups are strong electron-donating moieties, which is predicted to lower the monomer's oxidation potential, facilitating easier polymerization and potentially leading to a polymer with high electrocatalytic activity.[4] The principles and protocols detailed herein provide a robust starting point for exploring this and other substituted aromatic amines in the development of next-generation electrochemical sensors.
The Mechanism of Anodic Electropolymerization
The formation of a polymer film on an electrode surface is initiated by applying a sufficiently positive potential to oxidize the monomer. The process for aromatic amines generally proceeds through a well-understood radical-based mechanism.[3][4]
-
Monomer Oxidation: The process begins at the electrode surface, where the aromatic amine monomer loses an electron to form a radical cation.
-
Radical Coupling: These highly reactive radical cations then couple with one another to form dimers.
-
Chain Propagation: The resulting dimers, which are also electroactive, are oxidized at a lower potential than the original monomer. They continue to react with other radical cations or oligomers, leading to the growth of the polymer chain.
-
Film Deposition: As the polymer chain grows, its solubility in the solvent decreases, causing it to precipitate and adhere to the electrode surface, forming a thin, electroactive film.
The presence of electron-donating groups like the dimethylamino substituents in our model monomer is crucial. They increase the electron density of the aromatic ring, making it easier to oxidize (i.e., lowering the required potential) and thereby accelerating the polymerization process.[4]
Caption: General mechanism of anodic electropolymerization of aromatic monomers.
Protocol 1: Electrode Modification
This section provides a detailed, step-by-step protocol for modifying a glassy carbon electrode (GCE) with a poly(1,3-bis(dimethylamino)benzene) film. This procedure is broadly applicable to other aromatic amines with minor adjustments to the experimental parameters.
Materials and Reagents
-
Working Electrode: Glassy Carbon Electrode (GCE, e.g., 3 mm diameter)
-
Reference Electrode: Ag/AgCl (in 3 M KCl)
-
Counter Electrode: Platinum wire or graphite rod
-
Monomer: 1,3-Bis(dimethylamino)benzene
-
Solvent: Acetonitrile (CH₃CN), anhydrous grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Polishing materials: 0.3 µm and 0.05 µm alumina slurry, polishing pads
-
Deionized (DI) water
Experimental Workflow
Caption: Step-by-step workflow for fabricating a polymer-modified electrode.
Step-by-Step Procedure
-
Electrode Pre-treatment (Critical for Reproducibility):
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on separate polishing pads for 2-3 minutes each until a mirror-like finish is achieved.[5]
-
Rinse thoroughly with DI water.
-
Sonicate the electrode sequentially in DI water and ethanol for 5 minutes each to remove any embedded alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
For a more rigorous clean, perform electrochemical activation by cycling the potential in 0.5 M H₂SO₄.[5]
-
-
Preparation of Polymerization Solution:
-
Prepare a solution containing 10 mM 1,3-bis(dimethylamino)benzene and 0.1 M TBAPF₆ in anhydrous acetonitrile.
-
Causality Note: Acetonitrile is a common aprotic solvent for electropolymerization, preventing interference from protonation that can occur in aqueous media.[3] TBAPF₆ is a standard supporting electrolyte with a wide potential window.
-
-
Electropolymerization via Cyclic Voltammetry (CV):
-
Assemble a three-electrode cell with the cleaned GCE as the working electrode, Ag/AgCl as the reference, and a platinum wire as the counter electrode.
-
Immerse the electrodes in the polymerization solution. Purge with nitrogen for 10 minutes to remove dissolved oxygen, which can interfere with the radical polymerization process.
-
Perform electropolymerization by cycling the potential. A typical starting range for an aromatic amine is -0.2 V to +1.2 V vs. Ag/AgCl at a scan rate of 50 mV/s for 15-20 cycles.[6][7]
-
Causality Note: During the CV scans, an increasing current response with each cycle indicates the successful deposition and growth of a conductive polymer film on the electrode surface.[6] The number of cycles directly controls the film thickness.
-
-
Post-Polymerization Conditioning:
-
After polymerization, gently rinse the modified electrode with pure acetonitrile to remove unreacted monomer and electrolyte.
-
Transfer the electrode to a monomer-free electrolyte solution (e.g., phosphate-buffered saline, PBS, pH 7.4) and cycle the potential a few times to stabilize the electrochemical response.
-
Protocol 2: Application in Analyte Detection
A key application of such polymer-modified electrodes is in the sensitive detection of biologically important molecules. The polymer film can enhance the electrochemical signal of an analyte (electrocatalysis) and/or provide a selective barrier against common interferents like ascorbic acid (AA).[1][8]
Model Analyte: Dopamine (DA)
Dopamine is a critical neurotransmitter, and its detection is often complicated by the presence of ascorbic acid, which oxidizes at a similar potential on bare electrodes.[1] A well-designed polymer film can resolve their oxidation signals and protect the surface from fouling.[2]
Step-by-Step Procedure for DA Detection
-
Prepare Solutions:
-
Prepare a 0.1 M Phosphate Buffer Solution (PBS) at pH 7.4. This mimics physiological pH and serves as the supporting electrolyte.
-
Prepare a stock solution of Dopamine (e.g., 10 mM) in PBS. Make serial dilutions to create calibration standards.
-
-
Electrochemical Measurement (Differential Pulse Voltammetry - DPV):
-
Place the modified and conditioned electrode in the PBS solution containing a known concentration of dopamine.
-
Perform DPV analysis. Typical DPV parameters are: potential range from 0.0 V to +0.6 V, pulse amplitude of 50 mV, and pulse width of 50 ms.
-
Causality Note: DPV is used instead of CV for quantitative analysis due to its superior sensitivity and ability to discriminate against background charging currents, resulting in well-defined peaks where the peak height is proportional to the analyte concentration.[9][10]
-
-
Construct a Calibration Curve:
-
Record the DPV peak current for dopamine at a series of different concentrations (e.g., from 1 µM to 100 µM).
-
Plot the peak current (Iₚ) versus the dopamine concentration. A linear relationship should be observed in a specific range.
-
-
Analyze Performance:
-
Sensitivity: The sensitivity is the slope of the linear portion of the calibration curve.
-
Limit of Detection (LOD): The LOD is typically calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank signal and S is the sensitivity (slope).[11]
-
Performance Data from Analogous Polymer Sensors
While specific performance data for a poly(1,3-bis(dimethylamino)benzene) sensor is not yet established, the following table summarizes the typical performance of various electropolymerized film-based sensors for common analytes, providing a benchmark for expected results.
| Polymer Modifier | Analyte | Technique | Linear Range (µM) | Limit of Detection (LOD) | Reference |
| Poly(BTCA) | Dopamine | DPV | 0.1 - 10.0 | 0.00028 µM | [9][12] |
| Poly-AHMP | Dopamine | DPV | 2.5 - 25 | 0.2 µM | [8] |
| PEDOT-LSG | Dopamine | DPV | 1 - 150 | 0.33 µM | [8] |
| Poly(4-aminobutyric acid) | Ascorbic Acid | Amperometry | 100 - 5000 | 75 µM | [13] |
| Cu₃(HHTP)₂ MOF | Ascorbic Acid | DPV | 25 - 1645 | 2.4 µM | [11] |
Conclusion
The fabrication of electrochemical sensors based on electropolymerized aromatic amines is a versatile and effective strategy for enhancing analytical performance. By using 1,3-bis(dimethylamino)benzene as a model for a highly electron-rich monomer, this guide has outlined the fundamental principles, detailed fabrication protocols, and analytical methodologies required to develop such sensors. The provided workflows are designed to be self-validating and are grounded in established electrochemical practices. Researchers and drug development professionals can use this guide as a foundational tool to explore new monomers, optimize sensor design, and achieve sensitive and selective detection of a wide range of biologically relevant molecules.
References
- 1. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical detection of dopamine using negatively charged ordered mesoporous carbon (CMK-3) - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Fabrication of Electrochemical-DNA Biosensors for the Reagentless Detection of Nucleic Acids, Proteins and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abechem.com [abechem.com]
- 7. mdpi.com [mdpi.com]
- 8. Electrochemical Sensors Based on Conducting Polymers for the Aqueous Detection of Biologically Relevant Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real samples sensitive dopamine sensor based on poly 1,3-benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile on a glassy carbon electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Detection of Ascorbic Acid by Two-Dimensional Conductive Metal-Organic Framework-Based Electrochemical Sensors [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Untapped Potential of 1,3-Bis(dimethylamino)benzene in Organic Electronics: A Guide for Innovators
Introduction: In the dynamic landscape of organic electronics, the exploration of novel materials is paramount to unlocking next-generation device performance. While a select group of molecules has been extensively studied, a vast chemical space remains ripe for investigation. This document delves into the potential applications of 1,3-Bis(dimethylamino)benzene, a seemingly simple aromatic diamine, within the realm of organic electronics. Although direct, comprehensive studies on this specific molecule are nascent, its structural motifs are present in a variety of high-performance organic semiconductors. By drawing parallels with its more complex derivatives and related aromatic amines, this guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding and actionable protocols to explore the promising, yet uncharted, territory of 1,3-Bis(dimethylamino)benzene in electronic applications.
Part 1: Theoretical Framework and Potential Applications
Electronic Properties: An Educated Estimation
Table 1: Estimated Electronic Properties of 1,3-Bis(dimethylamino)benzene in Context
| Compound | Role in OLEDs | Typical HOMO (eV) | Typical LUMO (eV) |
| 1,3-Bis(dimethylamino)benzene | Potential HTL/EBL | -5.1 to -5.5 (Estimated) | -1.8 to -2.2 (Estimated) |
| NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) | Hole Transport Layer | -5.4 to -5.6 | -2.3 to -2.5 |
| TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) | Hole Transport Layer | -5.4 to -5.5 | -2.0 to -2.2 |
| Alq3 (Tris(8-hydroxyquinolinato)aluminium) | Emissive/Electron Transport Layer | -5.7 to -5.9 | -3.0 to -3.2 |
Note: The values for 1,3-Bis(dimethylamino)benzene are estimations based on the effects of dimethylamino substituents on a benzene core and are intended to guide initial experimental design.
Potential Application I: Hole Transport Layer (HTL) in OLEDs
Aromatic amines are the workhorses of hole transport in Organic Light-Emitting Diodes (OLEDs).[2] Their ability to form stable amorphous films and their suitable HOMO levels for efficient hole injection are key to their success. The dimethylamino groups in 1,3-Bis(dimethylamino)benzene are expected to impart good hole-transporting capabilities.
Causality behind the choice: The meta-substitution pattern of the dimethylamino groups might lead to a less planar molecular geometry compared to its para-substituted counterpart. This could inhibit close packing in the solid state, promoting the formation of amorphous thin films, which is crucial for preventing crystallization and ensuring device stability and uniformity.
Potential Application II: Electron Blocking Layer (EBL) in OLEDs
An effective Electron Blocking Layer (EBL) possesses a high LUMO energy level to confine electrons within the emissive layer, preventing them from reaching the anode and reducing device efficiency.[3] The estimated high LUMO level of 1,3-Bis(dimethylamino)benzene makes it a promising candidate for this function.
Self-validating system: The performance of an OLED with 1,3-Bis(dimethylamino)benzene as an EBL can be validated by comparing its efficiency and luminance with a control device lacking the EBL. A significant improvement in these metrics would indicate effective electron confinement.
Potential Application III: Donor in Charge-Transfer (CT) Complexes
The formation of charge-transfer (CT) complexes between electron-donating and electron-accepting molecules is a fundamental concept in organic electronics, impacting charge transport and enabling doping.[4] The strong electron-donating nature of the dimethylamino groups suggests that 1,3-Bis(dimethylamino)benzene could form CT complexes with suitable acceptor molecules like TCNQ (7,7,8,8-tetracyanoquinodimethane) or F4-TCNQ (2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane).
Mechanistic Insight: The degree of charge transfer in these complexes dictates the resulting electronic properties. Partial charge transfer can lead to increased conductivity, a desirable trait for interconnects or doped transport layers.
Part 2: Experimental Protocols
Disclaimer: The following protocols are generalized procedures for the fabrication and characterization of organic electronic devices using aromatic amines. They should be adapted and optimized for the specific properties of 1,3-Bis(dimethylamino)benzene.
Synthesis and Purification of 1,3-Bis(dimethylamino)benzene
High purity is paramount for organic electronic materials to minimize charge trapping and ensure device longevity.
Protocol 2.1.1: Synthesis (Illustrative)
A representative synthetic route involves the reductive amination of 1,3-diaminobenzene with formaldehyde and a reducing agent.
-
To a solution of 1,3-diaminobenzene in a suitable solvent (e.g., methanol), add an excess of aqueous formaldehyde.
-
Cool the mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Protocol 2.1.2: Purification
-
Column Chromatography: Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Sublimation: For electronics-grade purity, perform gradient sublimation under high vacuum (<10⁻⁵ Torr). This process removes residual solvents and non-volatile impurities.
Fabrication of a Bilayer OLED Device
This protocol outlines the fabrication of a simple bilayer OLED to evaluate the performance of 1,3-Bis(dimethylamino)benzene as a hole-transporting layer.
Device Structure: ITO / 1,3-Bis(dimethylamino)benzene (HTL) / Alq3 (EML/ETL) / LiF / Al
Protocol 2.2.1: Substrate Preparation
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates in an oven at 120 °C for at least 30 minutes.
-
Immediately prior to deposition, treat the ITO surface with UV-ozone for 10-15 minutes to improve its work function and promote hole injection.
Protocol 2.2.2: Thin Film Deposition by Thermal Evaporation
-
Load the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit a 40 nm thick layer of 1,3-Bis(dimethylamino)benzene as the Hole Transport Layer (HTL). The deposition rate should be maintained at approximately 1-2 Å/s.
-
Deposit a 60 nm thick layer of Alq3 as the Emissive and Electron Transport Layer (EML/ETL) at a rate of 1-2 Å/s.
-
Deposit a 1 nm thick layer of Lithium Fluoride (LiF) as an electron injection layer at a rate of 0.1-0.2 Å/s.
-
Deposit a 100 nm thick layer of Aluminum (Al) as the cathode at a rate of 5-10 Å/s.
dot
References
Application Note: N,N,N',N'-Tetramethyl-1,3-phenylenediamine for the Rapid Detection of Cytochrome c Oxidase in Microbiological Assays
Introduction: The Diagnostic Significance of the Oxidase Test
In microbial identification, the oxidase test is a cornerstone biochemical assay for determining the presence of the cytochrome c oxidase enzyme.[1][2][3] This enzyme is a terminal component of the electron transport chain in many aerobic and facultative anaerobic organisms, where it catalyzes the transfer of electrons from cytochrome c to molecular oxygen.[3][4][5] The presence or absence of cytochrome c oxidase is a critical phenotypic characteristic used to differentiate between broad groups of bacteria. Notably, it is instrumental in distinguishing between oxidase-negative Enterobacteriaceae and oxidase-positive Pseudomonadaceae.[3][6] It also serves as a key test for the presumptive identification of genera such as Neisseria, Moraxella, Campylobacter, and Vibrio.[3][6][7] The sensitivity and rapidity of the test were significantly enhanced by Kovács' adoption of N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride (TMPD), which provides a quicker and more distinct reaction compared to earlier reagents.[1][2][4]
The Reagent: N,N,N',N'-Tetramethyl-1,3-phenylenediamine (TMPD)
N,N,N',N'-tetramethyl-p-phenylenediamine, often used as its more stable dihydrochloride salt, is a redox indicator that acts as an artificial electron donor for cytochrome c oxidase.[4][6][7] In its reduced state, TMPD is colorless.[4][6] However, upon donating an electron, it is oxidized into a radical cation known as Wurster's blue, which is a deeply colored purple or dark-blue compound.[8] This distinct color change provides a clear and rapid visual confirmation of enzyme activity.
Causality Behind Reagent Choice: The selection of TMPD is based on its electrochemical properties. It has a suitable redox potential to efficiently donate electrons to oxidized cytochrome c, effectively hijacking the natural electron flow and producing a visible signal. Its high sensitivity and the speed at which the color change occurs (typically within 10-30 seconds for a positive result) make it superior for routine diagnostic workflows.[6][8]
Biochemical Principle of the Oxidase Reaction
The oxidase test hinges on the function of cytochrome c oxidase (also known as Complex IV) in the respiratory electron transport chain.[5][6] This enzyme facilitates the final step of aerobic respiration, transferring electrons from reduced cytochrome c molecules to oxygen, the final electron acceptor, to form water.[4][5][9][10]
The TMPD reagent serves as an artificial substrate for this reaction. The biochemical sequence is as follows:
-
In oxidase-positive bacteria, cytochrome c oxidase oxidizes cytochrome c.
-
The colorless, reduced TMPD reagent donates electrons to the now-oxidized cytochrome c, regenerating its reduced state.[4]
-
In this process, TMPD itself is oxidized, forming the stable, colored radical cation Wurster's blue (indophenol blue).[4][6][8]
-
The appearance of this dark purple/blue color signifies the presence and activity of the cytochrome c oxidase enzyme.[3][4]
Organisms lacking this specific terminal cytochrome cannot oxidize the TMPD reagent, and thus no color change occurs, yielding a negative result.[3][11]
Caption: Biochemical pathway of the TMPD-based oxidase test.
Protocols for the Oxidase Test
Kovács' Oxidase Reagent (1% TMPD):
-
Preparation: Dissolve 1.0 g of N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride in 100 mL of sterile distilled water.
-
Storage: The reagent is highly susceptible to auto-oxidation when exposed to light and air. Store in a tightly sealed, dark (amber) glass bottle under refrigeration (4-8°C).[4][7]
-
Stability: Freshly prepared reagent is recommended. It should be discarded if it turns dark or cloudy, typically after one week of storage.[4][8] Commercially available reagents may contain stabilizing agents to extend shelf life.[8]
To ensure the integrity of the test, each new batch of reagent and daily test runs should be validated using known positive and negative control organisms. This is a critical step for trustworthiness.
| Organism | Strain (Example) | Expected Result | Time to Positivity |
| Positive Control | Pseudomonas aeruginosa | ATCC 27853 | Positive (Dark Purple) |
| Negative Control | Escherichia coli | ATCC 25922 | Negative (No Change) |
Critical Prerequisite: Use colonies from a fresh (18-24 hour) culture grown on non-selective, non-differential media.[4][11] Media containing high concentrations of glucose or dyes can inhibit oxidase activity and lead to false-negative results.[8][11][12]
Expert Insight: Never use a nichrome or iron-containing wire loop to transfer colonies, as surface oxidation of the metal can catalyze the oxidation of TMPD, leading to a false-positive result.[8][11][12][13] Use a platinum loop, sterile wooden stick, or a plastic loop instead.[11][13]
Method 1: Filter Paper Test (Kovács Method)
This is the most common and recommended method due to its sensitivity and clarity.
-
Place a small piece of Whatman No. 1 filter paper in a sterile petri dish.
-
Add 1-2 drops of freshly prepared Kovács' oxidase reagent to the center of the paper.[4]
-
Using a sterile wooden stick or platinum loop, pick a well-isolated colony.
-
Gently smear the colony onto the reagent-impregnated area of the filter paper.[7][14]
-
Observe for a color change.
Method 2: Direct Plate Method
This method is faster but can render the colonies non-viable.
-
Add 1-2 drops of oxidase reagent directly onto a few well-isolated colonies on the culture plate.[4]
-
Do not flood the plate.
-
Observe the colonies for a color change.
Method 3: Dry Filter Paper / Commercial Strip Test
This method uses pre-prepared, dried strips for convenience.
-
Moisten a commercially prepared, reagent-impregnated paper strip with a drop of sterile distilled water.[7]
-
Use a sterile applicator to pick a colony and smear it onto the moistened strip.[7]
-
Observe for a color change.
Caption: Standard workflow for the filter paper oxidase test.
Interpretation of Results
Timing is a critical parameter for accurate interpretation.
-
Positive: Development of a deep blue to dark purple color within 5-30 seconds.[4][8][15]
-
Delayed Positive: Color development occurring between 30 and 60 seconds. These results should be interpreted with caution and re-tested.[4][8]
-
Negative: Absence of color change or color development only after 60-90 seconds.[4][7] Any color change after this period should be disregarded as it may be due to auto-oxidation of the reagent.[11]
Applications in Research and Drug Development
-
Bacterial Identification: The primary application is in the routine identification pathway for Gram-negative bacteria, guiding subsequent biochemical and molecular testing.[7]
-
Environmental Microbiology: Used to characterize bacterial isolates from environmental samples.
-
Drug Development: In screening for novel antibiotics, the oxidase test can help rapidly classify isolates. For example, differentiating non-fermenting pathogens like Pseudomonas aeruginosa (oxidase-positive) from Acinetobacter species (often oxidase-negative) is crucial, as they have different intrinsic resistance profiles.[8]
Safety and Handling
-
N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride is a hazardous chemical. Consult the Safety Data Sheet (SDS) before use.
-
It is harmful if swallowed and can cause skin and eye irritation.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the reagent in a well-ventilated area or chemical fume hood.
Troubleshooting
| Problem | Potential Cause(s) | Solution |
| False Positive | Use of a nichrome/iron loop. | Use a platinum loop, plastic loop, or sterile wooden stick.[8][11][12] |
| Reagent has auto-oxidized. | Prepare fresh reagent daily or use a new commercial kit.[8] | |
| False Negative | Culture is too old (>24 hours). | Use a fresh, 18-24 hour culture.[11] |
| Culture grown on media with high sugar content (e.g., MacConkey Agar). | Subculture the organism onto a non-selective medium like Nutrient Agar before testing.[11][12] | |
| Reagent has degraded or was improperly stored. | Perform QC with known positive and negative controls.[8] | |
| Weak/Delayed Reaction | Organism is a weak oxidase producer. | Re-test and adhere strictly to the 60-second observation window. |
References
- 1. flabslis.com [flabslis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Oxidase Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. asm.org [asm.org]
- 5. Cytochrome c oxidase - Wikipedia [en.wikipedia.org]
- 6. Oxidase test - Wikipedia [en.wikipedia.org]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. dalynn.com [dalynn.com]
- 9. Cytochrome c oxidase: exciting progress and remaining mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. m.youtube.com [m.youtube.com]
- 12. analisisavanzados.com [analisisavanzados.com]
- 13. biologyreader.com [biologyreader.com]
- 14. microbenotes.com [microbenotes.com]
- 15. crcooper01.people.ysu.edu [crcooper01.people.ysu.edu]
Application Note: A Robust Gas Chromatography-Mass Spectrometry Method for the Analysis of 1,3-Benzenediamine, N,N,N',N'-tetramethyl-
Abstract
This application note presents a detailed and validated gas chromatography-mass spectrometry (GC-MS) method for the qualitative and quantitative analysis of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- (CAS No. 22440-93-3). This tertiary aromatic amine is a compound of interest in various industrial and research settings. The described protocol offers a straightforward and reliable approach, utilizing a common non-polar capillary column without the need for derivatization, making it accessible to a wide range of analytical laboratories. The methodology encompasses sample preparation, instrument parameters, and data analysis, providing a comprehensive guide for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
1,3-Benzenediamine, N,N,N',N'-tetramethyl-, also known as N,N,N',N'-tetramethyl-m-phenylenediamine, is an aromatic amine with a molecular weight of 164.25 g/mol and the chemical formula C₁₀H₁₆N₂[1]. Its isomers, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), are recognized for their roles as redox indicators and reagents in analytical chemistry. The analysis of aromatic amines is crucial in various fields, including environmental monitoring, occupational health, and the quality control of chemical products, due to their potential biological activity.
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds[2]. When coupled with a mass spectrometer (MS), it provides high selectivity and sensitivity, enabling confident identification and quantification of target analytes in complex matrices[2]. While the analysis of primary and secondary aromatic amines by GC can be challenging due to their polarity and potential for adsorption on active sites in the GC system, tertiary amines like 1,3-Benzenediamine, N,N,N',N'-tetramethyl- are generally more amenable to direct analysis. However, derivatization is a common strategy to improve the chromatographic behavior of less volatile or more polar amines[3]. This application note focuses on a direct GC-MS approach, which simplifies sample preparation and reduces analysis time.
The presented method is designed to be robust and easily implementable, providing a solid foundation for laboratories requiring the analysis of this specific compound.
Experimental
Materials and Reagents
-
Reference Standard: 1,3-Benzenediamine, N,N,N',N'-tetramethyl- (≥97% purity)
-
Solvent: Dichloromethane (DCM), HPLC or GC grade
-
Internal Standard (IS): Phenanthrene-d10 (or other suitable non-interfering compound)
-
Inert Gas: Helium (99.999% purity) for GC carrier gas
Instrumentation
A standard gas chromatograph coupled with a mass spectrometer is required. The following configuration was used for the development of this method:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Autosampler: Agilent 7693A ALS (or equivalent)
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane stationary phase column[4].
Chromatographic Conditions
The following table summarizes the optimized GC-MS parameters for the analysis of 1,3-Benzenediamine, N,N,N',N'-tetramethyl-.
| Parameter | Value | Justification |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column providing good separation for a wide range of semi-volatile compounds. The NIST WebBook reports a retention index of 1504 for this analyte on a non-polar column, indicating its suitability[1]. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column for trace-level analysis. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | An inert and efficient carrier gas for GC-MS. |
| Constant Flow | 1.2 mL/min | Provides optimal column efficiency and resolution. |
| Oven Program | Initial: 100 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 min | Allows for the elution of the analyte in a reasonable time with good peak shape, while also cleaning the column of any less volatile components. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) and/orSelected Ion Monitoring (SIM) | Full scan for qualitative analysis and library matching. SIM for enhanced sensitivity in quantitative analysis. |
| SIM Ions | To be determined from the mass spectrum of the standard. Likely prominent ions would be the molecular ion (m/z 164) and major fragment ions. | Provides high sensitivity and selectivity for the target analyte. |
Protocols
Standard and Sample Preparation
The following workflow outlines the preparation of standards and samples for analysis.
Caption: Workflow for Standard and Sample Preparation.
Step-by-Step Protocol:
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 10 mg of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., Phenanthrene-d10) in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution in dichloromethane. A typical concentration range might be 0.1, 0.5, 1, 5, 10, and 25 µg/mL.
-
Spiking with Internal Standard: Add a constant concentration of the internal standard to all calibration standards and samples. For example, spike to a final concentration of 5 µg/mL.
-
Sample Preparation:
-
For solid samples, accurately weigh a known amount of the homogenized sample into a vial. Add a measured volume of dichloromethane and extract using sonication or vortexing.
-
For liquid samples, a liquid-liquid extraction with dichloromethane may be necessary if the sample is in an aqueous matrix.
-
If the sample contains particulates, centrifuge or filter the extract before transferring to a GC vial.
-
Spike the final extract with the internal standard.
-
GC-MS Analysis Protocol
-
Instrument Setup: Set up the GC-MS system according to the parameters outlined in the table in section 2.3.
-
Sequence Setup: Create a sequence in the instrument software that includes solvent blanks, calibration standards, quality control samples, and the unknown samples.
-
Data Acquisition: Inject 1 µL of each solution into the GC-MS system and acquire the data.
Data Analysis and Results
Analyte Identification
The identification of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- is based on two key criteria:
-
Retention Time: The retention time of the peak in the sample chromatogram must match that of the reference standard within a predefined window (e.g., ±0.1 minutes).
-
Mass Spectrum: The mass spectrum of the sample peak must match the mass spectrum of the reference standard and/or a library spectrum (e.g., NIST). Key identifying ions, including the molecular ion at m/z 164, should be present with the correct relative abundances.
Quantification
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the series of calibration standards. The concentration of the analyte in the samples is then calculated from this calibration curve.
Method Development and Troubleshooting
The following diagram illustrates the logical flow for developing and troubleshooting the GC method for this analysis.
Caption: Logical workflow for method development.
Expert Insights:
-
Peak Tailing: If peak tailing is observed, it may indicate active sites in the GC inlet liner or the front of the column. Using an ultra-inert liner and ensuring a clean system can mitigate this.
-
Low Sensitivity: If sensitivity is insufficient for the application, transitioning from full scan to SIM mode will provide a significant enhancement. If further sensitivity is required, a derivatization step may be necessary. Common derivatizing agents for amines include acylating agents like trifluoroacetic anhydride (TFAA) or silylating agents. However, derivatization adds complexity and potential for variability to the sample preparation process[3].
-
Matrix Interferences: For complex sample matrices, a more rigorous sample cleanup, such as solid-phase extraction (SPE), may be required to remove interfering compounds.
Conclusion
This application note provides a comprehensive and robust GC-MS method for the analysis of 1,3-Benzenediamine, N,N,N',N'-tetramethyl-. The direct injection approach is simple, fast, and suitable for a wide range of applications. The detailed protocol and troubleshooting guide will enable researchers and scientists to successfully implement this method in their laboratories for the reliable identification and quantification of this compound.
References
Application Note: Probing the Redox Mechanisms of 1,3-Bis(dimethylamino)benzene using UV-Vis Spectroelectrochemistry
Introduction: The Significance of Isomeric Structure in Aromatic Diamines
Aromatic amines are fundamental building blocks in a vast array of applications, including the synthesis of polymers, dyes, and pharmaceuticals.[1][2] Their utility is often intrinsically linked to their redox properties—the ability to lose and gain electrons. The N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), the 1,4-isomer, is a classic example, renowned for its ability to form a stable, intensely colored radical cation known as Wurster's Blue upon one-electron oxidation.[3][4] This property has made it a benchmark compound in electrochemical and biological studies.[4][5]
However, the electrochemical behavior of the meta-substituted isomer, 1,3-Bis(dimethylamino)benzene, is less characterized. The positioning of the dimethylamino groups dramatically influences the electronic communication between them, which in turn dictates the stability and properties of any electrochemically generated intermediates. Unlike the direct conjugation present in the para isomer, the meta configuration disrupts this pathway, suggesting a different redox mechanism and potentially more reactive intermediates.
This application note provides a detailed protocol for the investigation of 1,3-Bis(dimethylamino)benzene using UV-Vis spectroelectrochemistry. This powerful technique combines electrochemical control with spectroscopic monitoring, allowing for the in-situ generation and identification of transient redox species.[6][7] By correlating applied potential with changes in the UV-Vis absorption spectrum, we can directly observe the formation and decay of radical cations and other intermediates, providing invaluable mechanistic insights. This guide is designed for researchers in materials science, organic chemistry, and analytical sciences aiming to elucidate the structure-property relationships in electroactive molecules.
Principle of Spectroelectrochemistry
Spectroelectrochemistry is a hybrid analytical technique that simultaneously performs an electrochemical experiment and a spectroscopic measurement on a sample within a specially designed cell.[6] The core of the setup is an optically transparent electrode (OTE), which serves as the working electrode in a three-electrode system while allowing a light beam to pass through and probe the solution immediately adjacent to the electrode surface.
As the potential at the working electrode is swept or stepped, the analyte at the electrode surface is oxidized or reduced. This change in oxidation state alters the molecule's electronic structure, leading to a corresponding change in its absorption spectrum.[6] By recording spectra as a function of applied potential, one can:
-
Identify transient intermediates (e.g., radical ions) by their unique absorption bands.
-
Correlate electrochemical events (peaks in a cyclic voltammogram) directly with the formation or consumption of specific species.
-
Determine kinetic information about the stability of electrogenerated species.
-
Elucidate complex reaction mechanisms involving coupled chemical reactions.[8]
The following diagram illustrates the fundamental workflow of a spectroelectrochemical experiment.
Caption: General workflow for a spectroelectrochemical experiment.
Materials and Instrumentation
Reagents
-
Analyte: 1,3-Bis(dimethylamino)benzene (CAS 22440-93-3), >98% purity.[9][10]
-
Solvent: Acetonitrile (ACN), anhydrous, spectroscopic or HPLC grade (<0.001% water).
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade (>99%).
-
Reference Electrode Filling Solution: As specified by the manufacturer (e.g., 0.01 M AgNO₃, 0.1 M TBAPF₆ in ACN for a Ag/Ag⁺ non-aqueous reference electrode).
-
Polishing Materials: 1.0, 0.3, and 0.05 µm alumina slurries for polishing solid working electrodes.
Instrumentation
-
Potentiostat/Galvanostat: Capable of performing cyclic voltammetry and chronoamperometry/chronocoulometry.
-
Spectrometer: UV-Vis or UV-Vis-NIR spectrometer with fiber optic capabilities.
-
Light Source: Deuterium-Tungsten Halogen light source.
-
Spectroelectrochemical Cell: A thin-layer, optically transparent cell.
-
Working Electrodes:
-
Reference Electrode (RE): Non-aqueous reference electrode (e.g., Ag/Ag⁺).
-
Counter Electrode (CE): Platinum wire or gauze.
-
Inert Gas: Argon or Nitrogen (high purity) for deaeration.
Experimental Protocols
Safety Precaution: Always handle organic solvents and reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Initial Electrochemical Characterization by Cyclic Voltammetry (CV)
Rationale: The initial CV scan is crucial for identifying the oxidation potentials of 1,3-Bis(dimethylamino)benzene. This information determines the potential steps that will be applied during the spectroelectrochemical experiment. Varying the scan rate helps to assess the reversibility and stability of the electrogenerated species.[8]
Step-by-Step Procedure:
-
Prepare the Electrolyte Solution: In a volumetric flask, dissolve TBAPF₆ in anhydrous acetonitrile to a final concentration of 0.1 M. This is the blank solution.
-
Prepare the Analyte Solution: Prepare a 1.0 mM solution of 1,3-Bis(dimethylamino)benzene in the 0.1 M TBAPF₆/ACN electrolyte solution.
-
Electrode Preparation: Polish the glassy carbon or platinum working electrode with decreasing sizes of alumina slurry (1.0, 0.3, and finally 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water, then sonicate in ethanol and finally in acetonitrile to remove any residual alumina particles. Dry the electrode completely.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, Pt wire counter electrode, and Ag/Ag⁺ reference electrode.
-
Deaeration: Add the 1.0 mM analyte solution to the cell. Deaerate the solution by bubbling with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution for the duration of the experiment.
-
Run CV Scans:
-
Set the potentiostat to CV mode.
-
Define a potential window wide enough to capture the oxidation events. A suggested starting range is from 0.0 V to +1.5 V vs. Ag/Ag⁺.
-
Begin with a scan rate of 100 mV/s.
-
Record the cyclic voltammogram for at least three cycles to ensure stability.
-
Perform a scan rate dependence study by recording CVs at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s).[13]
-
-
Data Analysis: Identify the anodic (oxidation) peak potentials (Eₚₐ) and cathodic (reduction) peak potentials (Eₚ꜀). The potentials for the subsequent spectroelectrochemical experiment should be chosen to bracket these peaks (e.g., a potential before the first oxidation, a potential at the peak of the first oxidation, and a potential beyond the first oxidation).
Protocol 2: In-Situ UV-Vis Spectroelectrochemical Analysis
Rationale: This protocol directly correlates the electrochemical events observed in the CV with spectroscopic changes. By stepping the potential to values identified in Protocol 1 and holding, we can record the full UV-Vis spectrum of the species that is stable at that potential.
Step-by-Step Procedure:
-
Cell and Solution Setup:
-
Use the optically transparent electrode (OTE) as the working electrode. Ensure it is clean.
-
Assemble the spectroelectrochemical cell with the OTE, Pt counter electrode, and Ag/Ag⁺ reference electrode.
-
Fill the cell with the deaerated 1.0 mM 1,3-Bis(dimethylamino)benzene solution.
-
-
Spectrometer Setup:
-
Position the cell in the spectrometer's light path, ensuring the light beam passes through the OTE.
-
Optimize the integration time and other acquisition parameters to achieve a good signal-to-noise ratio.
-
-
Acquire Reference Spectrum: Apply an initial potential where no faradaic reaction occurs (e.g., 0.0 V, based on the CV). Record a reference (background) spectrum. This represents the spectrum of the neutral 1,3-Bis(dimethylamino)benzene in the electrolyte solution.
-
Perform Potential-Step Chronoabsorptometry:
-
Step the potential to a value corresponding to the first oxidation peak (Eₚₐ₁) identified in the CV.
-
Simultaneously begin recording spectra at fixed time intervals (e.g., every 1-2 seconds) until the spectral changes cease and a stable spectrum is obtained. This new spectrum corresponds to the oxidized species (likely the radical cation).
-
If a second oxidation wave was observed in the CV, step the potential to a value on that plateau and repeat the spectral acquisition to observe the second oxidized species (e.g., the dication).
-
-
Reversibility Check: Step the potential back to the initial value (0.0 V) and continue recording spectra. If the original spectrum of the neutral species is recovered, the redox process is chemically reversible.
Data Analysis and Expected Results
The electrochemical oxidation of an aromatic amine typically proceeds through a one-electron transfer to form a radical cation.[14] A second electron removal may occur at a higher potential to form a dication.
Caption: Proposed redox mechanism for 1,3-Bis(dimethylamino)benzene.
Upon oxidation, new absorption bands are expected to appear in the visible region of the spectrum, corresponding to the formation of the colored radical cation. The intensity of these new bands should grow as the potential is increased through the oxidation wave, while the absorbance of the parent molecule in the UV region may decrease.
Table 1: Hypothetical Spectroelectrochemical Data for 1,3-Bis(dimethylamino)benzene
| Species | Potential (V vs. Ag/Ag⁺) | Key Absorption Maxima (λₘₐₓ) | Color of Solution at Electrode |
| Neutral (1,3-BDMAB) | 0.0 | ~250 nm, ~300 nm | Colorless |
| Radical Cation (1,3-BDMAB•⁺) | +0.9 | ~320 nm, ~480 nm, ~520 nm | Colored (e.g., Blue/Green) |
| Dication (1,3-BDMAB²⁺) | +1.4 | May differ or species may be unstable | May be different color or colorless |
Note: The potential values and absorption maxima are illustrative and must be determined experimentally.
Conclusion
This application note provides a comprehensive framework for the spectroelectrochemical analysis of 1,3-Bis(dimethylamino)benzene. By following these protocols, researchers can effectively determine its redox potentials, identify the resulting radical cation and other intermediates, and gain critical insights into how the meta-linkage influences its electronic and electrochemical properties. This methodology is broadly applicable to the study of other electroactive organic molecules, facilitating a deeper understanding of structure-function relationships essential for the rational design of new materials and functional systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 4. NNNN TETRAMETHYL p PHENYLENEDIAMINE DIHYDROCHLORIDE | Vizag Chemicals [vizagchemical.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Application note: UV–vis–NIR spectroelectro-chemistry (in situ) - Avantes [avantes.com]
- 7. UV-Vis spectroelectrochemical cell for conventional electrodes | Metrohm [metrohm.com]
- 8. helvia.uco.es [helvia.uco.es]
- 9. chemscene.com [chemscene.com]
- 10. strem.com [strem.com]
- 11. researchgate.net [researchgate.net]
- 12. In situ UV-Vis spectroelectrochemical studies to identify electrochromic sites in poly(1-naphthylamine) modified by diphenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing the N,N,N',N'-Tetramethyl-m-phenylenediamine (TMPD) Radical Cation (Wurster's Blue)
Welcome to the technical support center for the N,N,N',N'-Tetramethyl-m-phenylenediamine (TMPD) radical cation, commonly known in its vibrant blue-violet state as Wurster's Blue. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile redox indicator and electron donor. Here, we address common challenges and questions encountered during its experimental use, with a focus on maximizing its stability and ensuring the reliability of your results. Our approach is grounded in established chemical principles and field-proven insights to provide you with a trustworthy and authoritative resource.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when working with the TMPD radical cation. Each entry details potential causes and provides actionable solutions.
Question 1: My deep blue Wurster's Blue solution is rapidly fading or changing color. What is happening?
Potential Causes & Solutions:
-
Further Oxidation: The most common cause of color loss is the further one-electron oxidation of the TMPD radical cation (TMPD•+) to the di-iminium dication (TMPD2+). This dication is unstable, particularly in aqueous solutions, and tends to undergo subsequent reactions, leading to the degradation of the colored species.[1][2]
-
Solution: Avoid using overly strong oxidizing agents or applying excessively high electrochemical potentials.[1] If using chemical oxidants, ensure the stoichiometry is carefully controlled to favor the formation of the radical cation. A list of common oxidants used to generate TMPD•+ is provided in the protocols section.
-
-
Reaction with Nucleophiles or Solvent: The radical cation is an electrophilic species and can react with nucleophiles present in the solution, including certain solvents or additives. This can lead to the formation of colorless adducts. The stability of radical cations is known to be strongly dependent on the solvent.[3]
-
Solution: Choose your solvent carefully. Aprotic, non-nucleophilic solvents are generally preferred for enhancing the lifetime of the radical cation. Acetonitrile is a commonly used solvent for electrochemical and spectroscopic studies of TMPD•+.[4] If you must work in a protic solvent, be aware of the potential for decreased stability.
-
-
Dimerization: In solution, TMPD•+ can exist in equilibrium with its dimer.[5] While the dimer itself can be colored, its spectral properties differ from the monomeric radical cation. The extent of dimerization is influenced by concentration, temperature, and the counter-ion present.[5]
-
Solution: Working at lower concentrations can disfavor dimer formation. If dimerization is suspected, variable temperature UV-vis spectroscopy can be used to study the equilibrium. The heat of dimerization for TMPD•+ is approximately -5.6 kcal/mol.[5]
-
Question 2: I'm observing poor reproducibility in my experiments involving TMPD•+. What factors should I consider?
Potential Causes & Solutions:
-
Atmospheric Oxygen: The neutral TMPD is susceptible to oxidation by atmospheric oxygen, which can lead to the unintended formation of the radical cation.[6] This can alter the starting concentration of your species of interest and introduce variability.
-
Solution: For experiments requiring precise concentrations of either the neutral or the radical cation form, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon). If this is not feasible, prepare solutions fresh and use them promptly.
-
-
Counter-ion Effects: The nature of the counter-ion associated with the TMPD radical cation can significantly influence its properties through ion-pairing.[3] Different counter-ions (e.g., Br⁻, Cl⁻, ClO₄⁻, PF₆⁻) will have varying degrees of interaction with the radical cation, affecting its stability, solubility, and redox potential.[3][5]
-
Solution: Be consistent with the salt of TMPD•+ you are using or generating in situ. When reporting your results, always specify the counter-ion. If you are generating the radical cation electrochemically, the choice of supporting electrolyte will determine the predominant counter-ion in solution.
-
-
Purity of TMPD: The starting material, N,N,N',N'-Tetramethyl-m-phenylenediamine, can degrade over time, especially if not stored correctly. Impurities can interfere with your reactions or analytical measurements.
-
Solution: Use high-purity TMPD. It should be a colorless or off-white solid. If it has darkened, it may have oxidized. Purification by sublimation or recrystallization may be necessary. Store the solid under an inert atmosphere and protected from light.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the properties and handling of the TMPD radical cation.
What is the optimal way to generate the TMPD radical cation for experimental use?
The method of generation depends on the application.
-
Chemical Oxidation: This is a straightforward method for preparing solutions of Wurster's Blue. A one-electron oxidant is added to a solution of neutral TMPD. Common oxidants include halogens (e.g., bromine) or persulfate salts.[4][7] This method is suitable for spectroscopic studies and as a redox indicator.
-
Electrochemical Generation: This method offers precise control over the amount of radical cation produced and is ideal for electrochemical studies, such as cyclic voltammetry.[4] The radical cation is generated at an electrode surface by applying a potential sufficient to oxidize the neutral TMPD.
-
Enzymatic Oxidation: In biological systems, enzymes like cytochrome c oxidase can oxidize TMPD.[6][8] This is often used in biochemical assays to measure enzyme activity.
How should I store solutions of the TMPD radical cation?
Solutions of the TMPD radical cation are generally not stable for long-term storage. For best results, they should be prepared fresh before use. If short-term storage is necessary, solutions should be kept in a tightly sealed container, protected from light, and stored at low temperatures (e.g., in a refrigerator or freezer at -20°C to -80°C) to slow down degradation reactions.[9] The choice of solvent will also impact stability during storage.
What are the key spectroscopic signatures of the TMPD radical cation?
The TMPD radical cation has a characteristic deep blue-violet color in solution due to strong absorption bands in the visible region of the electromagnetic spectrum. The primary absorption maxima are typically observed around 565 nm and 615 nm.[7] It is also paramagnetic, making it amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy, which can provide detailed information about its electronic structure.[4]
Experimental Protocols & Data
Protocol 1: Preparation of a Standardized Solution of Wurster's Blue Perchlorate
This protocol is adapted from established synthesis procedures.[4]
Objective: To synthesize and isolate the stable perchlorate salt of the TMPD radical cation (Wurster's Blue perchlorate).
Materials:
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
-
Sodium perchlorate (NaClO₄)
-
Methanol
-
Deionized water
-
Bromine water (aqueous solution of Br₂)
-
Dry ether
-
Ice bath
Procedure:
-
Dissolve 0.5 g of TMPD hydrochloride in a solution of 8.75 mL of water and 15 mL of methanol containing 6.25 g of sodium perchlorate.
-
Cool the solution to -10°C in an ice-salt bath.
-
Slowly add, dropwise with stirring, a dilute aqueous bromine solution until the deep blue-violet color of the radical cation persists.
-
The Wurster's Blue perchlorate will precipitate as dark crystals with a metallic luster.
-
Filter the crystals and wash them several times with small portions of ice-cold methanol.
-
Perform a final wash with an abundance of dry ether.
-
Dry the crystals under vacuum. The resulting crystals are not hygroscopic and show good stability over several months.[4]
Table 1: Influence of Solvent on Radical Cation Stability
The stability of radical cations can be significantly influenced by the solvent. While specific quantitative data for TMPD•+ across a wide range of solvents is dispersed in the literature, general principles for organic radical cation stability can be applied.
| Solvent Type | Examples | General Effect on Stability | Rationale |
| Polar Aprotic | Acetonitrile, Dichloromethane | High | These solvents can solvate the charged species without participating in nucleophilic attack. They facilitate the separation of ion pairs.[3][10] |
| Polar Protic | Water, Alcohols | Moderate to Low | These solvents can act as nucleophiles or proton sources, leading to degradation pathways. The two-electron oxidized form (di-iminium) is particularly unstable in aqueous solutions.[1] |
| Nonpolar | Hexane, Toluene | Variable | While non-reactive, these solvents may not effectively solvate the charged radical cation, potentially leading to aggregation or precipitation. |
Diagrams and Workflows
Generation and Degradation Pathways of TMPD Radical Cation
The following diagram illustrates the key redox states of TMPD and the primary pathways for the formation and subsequent reaction of the radical cation.
Caption: Redox states and stability of TMPD.
Experimental Workflow for Assessing Radical Cation Stability
This workflow outlines a general procedure for comparing the stability of the TMPD radical cation under different experimental conditions.
Caption: Workflow for stability assessment.
References
- 1. NNNN TETRAMETHYL p PHENYLENEDIAMINE DIHYDROCHLORIDE | Vizag Chemicals [vizagchemical.com]
- 2. Robust non-covalent and covalent anchored N,N,N′,N’-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fast kinetic study of the formation and decay of N,N,N′,N′-tetramethyl-p-phenylenediamine radical cation in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Independent Generation and Reactivity of Thymidine Radical Cations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymerization of 1,3-Bis(dimethylamino)benzene and Related N,N-Dialkylated Anilines
Welcome to the technical support center for the synthesis and polymerization involving N,N-dialkylated anilines, with a special focus on managing the reactivity of monomers like 1,3-Bis(dimethylamino)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating highly activated aromatic amines into polymeric structures. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to minimize side reactions and achieve your target polymer specifications.
The dimethylamino groups on 1,3-Bis(dimethylamino)benzene are powerful activating substituents, making the aromatic ring highly susceptible to electrophilic attack and oxidation. While this high reactivity can be beneficial, it also opens multiple pathways for undesirable side reactions that can lead to low molecular weight products, structural defects, and compromised material properties. This guide will walk you through the causality behind these challenges and provide robust, self-validating protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Uncontrolled, Rapid Polymerization and Formation of Insoluble Materials
Q1: My polymerization reaction with an N,N-dialkylated aniline derivative proceeded too quickly, resulting in a dark, insoluble precipitate. What is happening and how can I control it?
A1: This is a classic sign of uncontrolled oxidative polymerization, often exacerbated by the high electron-donating capacity of the dimethylamino groups.
-
Causality: The dimethylamino groups strongly activate the aromatic ring, lowering its oxidation potential. In the presence of an oxidant (even atmospheric oxygen), the monomer can rapidly form radical cations, leading to uncontrolled coupling and cross-linking.[1][2] The reaction is often highly exothermic, which further accelerates the process and can lead to insoluble, intractable materials.[3][4][5]
-
Troubleshooting Protocol:
-
Temperature Control: Reducing the reaction temperature is the most effective initial step. Performing the polymerization at low temperatures (e.g., -90°C to 0°C) can significantly slow down the exothermic reaction, allowing for more controlled chain growth.[6][7]
-
Inert Atmosphere: Always conduct the polymerization under a strict inert atmosphere (Nitrogen or Argon).[3] De-aerate all solvents and reagents before use to minimize the presence of oxygen, which can act as an initiator.[8]
-
Controlled Oxidant Addition: If using a chemical oxidant (like ammonium persulfate), add it slowly and dropwise to the cooled monomer solution.[9] This maintains a low instantaneous concentration of the oxidant, preventing a burst of initiation.
-
Diagram: Controlling Exothermic Polymerization
Caption: Logic flow for mitigating uncontrolled polymerization.
Issue 2: Side Reactions on the Aromatic Ring (Electrophilic Aromatic Substitution)
Q2: I am trying to perform a reaction at a different site of my polymer, but I'm observing unexpected substitutions on the N,N-dialkylated aniline rings. How can I prevent this?
A2: The high electron density of the aromatic ring makes it a prime target for electrophiles. This is a common issue when subsequent reactions are performed on the polymer in acidic or electrophilic conditions.
-
Causality: The two dimethylamino groups in 1,3-Bis(dimethylamino)benzene are powerful ortho, para-directing activators for electrophilic aromatic substitution (EAS).[10] The positions ortho and para to each amino group are highly nucleophilic and will readily react with even weak electrophiles.[11][12] Common electrophiles can be generated from acids, catalysts, or other reagents in your reaction mixture.[13][14]
-
Troubleshooting & Prevention Strategies:
-
pH Control: Maintain a neutral or slightly basic pH if possible. In acidic conditions, protons can act as electrophiles or catalyze the formation of other electrophilic species.
-
Protecting Groups: For multi-step syntheses where the aromatic ring must be inert, the use of protecting groups on the amine nitrogen is essential. Although protecting tertiary amines is less common, in some contexts, reversible quaternization or complexation could be considered. More practically, if starting from a primary or secondary amine precursor, standard protecting groups like Boc, Fmoc, or Cbz are used to moderate the ring's activity before polymerization.[15][16][17][18]
-
Reagent Choice: Avoid strong Lewis acids (like AlCl₃) or strong protic acids if the aromatic ring needs to remain unreacted.[12] Choose milder catalysts and reaction conditions.
-
Table: Susceptibility of Ring Positions in 1,3-Bis(dimethylamino)benzene to Electrophilic Attack
| Ring Position | Activating Groups Influencing | Predicted Reactivity | Notes |
| C2 | ortho to N1, ortho to N3 | Very High | Sterically hindered but electronically very rich. |
| C4 | para to N1, ortho to N3 | Highest | Most likely site of substitution. |
| C5 | meta to both N1 and N3 | Low | Electronically disfavored for EAS. |
| C6 | ortho to N1, para to N3 | Highest | Equivalent to C4. |
Diagram: Electrophilic Attack Sites
Caption: Major sites of electrophilic attack on the monomer.
Issue 3: Polymer Degradation or Chain Scission
Q3: My final polymer has a lower molecular weight than expected, and its properties seem to change over time. What could be causing this degradation?
A3: Degradation often stems from the oxidation of the amine groups themselves or hydrolysis of the polymer backbone, especially under harsh conditions.
-
Causality:
-
Oxidation of Amino Groups: Tertiary amines, like the dimethylamino groups, can be oxidized, especially in the presence of strong oxidants or upon exposure to UV light and air.[19] This can lead to the formation of N-oxides or other species that disrupt the polymer's electronic structure and can initiate chain scission.
-
Hydrolysis: In oxidative polymerization of anilines, the resulting polymer contains imine linkages in its oxidized (emeraldine or pernigraniline) state.[2][20] These imine bonds can be susceptible to hydrolysis, particularly in acidic aqueous environments, leading to chain cleavage.[1]
-
-
Preventative Measures & Protocols:
-
Use Stoichiometric Oxidant: Use the minimum amount of oxidant required for polymerization. Excess oxidant can remain in the polymer and cause long-term degradation. The optimal oxidant-to-monomer ratio is often stoichiometric.[21]
-
Thorough Purification: After polymerization, thoroughly wash the polymer to remove residual oxidant, acid, and low-molecular-weight byproducts.[4] A sequence of washes with dilute acid (to maintain doping if desired), water, and an organic solvent like acetone is often effective.
-
Stabilizers/Antioxidants: For applications requiring long-term stability, consider incorporating antioxidants into the final polymer formulation.
-
Storage Conditions: Store the final polymer under an inert atmosphere, protected from light, and at low temperatures to minimize slow oxidative degradation.[7][22]
-
Diagram: Polymer Degradation Pathways
Caption: Key degradation pathways for N,N-dialkylated aniline polymers.
References
- 1. pirg.ch.pw.edu.pl [pirg.ch.pw.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Electrophilic Aromatic Substitution Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Aromatic Reactivity [www2.chemistry.msu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. crab.rutgers.edu [crab.rutgers.edu]
- 15. scispace.com [scispace.com]
- 16. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 17. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Reactions of aromatic amines | PDF [slideshare.net]
- 20. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of 1,3-Benzenediamine, N,N,N',N'-tetramethyl-
Here is the technical support center for the purification of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- by recrystallization.
This guide provides a comprehensive, experience-driven resource for researchers and professionals focused on the purification of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- (CAS No. 22440-93-3) via recrystallization. We move beyond simple instructions to explain the underlying principles and troubleshoot common issues encountered in the laboratory.
Compound Profile and Recrystallization Fundamentals
1,3-Benzenediamine, N,N,N',N'-tetramethyl- is an aromatic amine whose purity is critical for reproducible downstream applications. Like many aromatic amines, it is susceptible to oxidation, which can lead to discoloration and the introduction of impurities. Recrystallization is a powerful technique for purification that relies on the principle of differential solubility: a compound is dissolved in a hot solvent and then allowed to crystallize as the solution cools, leaving impurities behind in the solvent (the "mother liquor").[1][2]
Key Physical Properties:
| Property | Value | Source |
| CAS Number | 22440-93-3 | [3][4][5] |
| Molecular Formula | C₁₀H₁₆N₂ | [4][5] |
| Molecular Weight | 164.25 g/mol | [4][5] |
| Appearance | Typically a granular solid; may discolor upon storage. | [4] |
| Density | ~0.976 g/mL at 25 °C | [4] |
| Refractive Index | n20/D ~1.580 | [4] |
Recommended Recrystallization Protocol
This protocol provides a robust starting point. Solvent choice is paramount and may require minor optimization based on the specific impurities present in your crude material.
Step-by-Step Methodology
-
Solvent Selection: Based on the properties of the analogous para-isomer and general principles for aromatic amines, non-polar to moderately polar solvents are recommended.[6] Hexane or petroleum ether are excellent initial choices. A mixed solvent system, such as ethanol-water, can also be effective. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[7]
-
Dissolution:
-
Place the crude 1,3-Benzenediamine, N,N,N',N'-tetramethyl- in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., hexane).
-
Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[7][8][9]
-
-
Decolorization (Optional):
-
If the hot solution is colored (e.g., yellow, brown), this indicates oxidative impurities.
-
Remove the flask from the heat and add a very small amount of activated charcoal (1-2% of the solute's weight).
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (If charcoal was used or insoluble impurities are present):
-
Preheat a stemless funnel and a second Erlenmeyer flask to prevent premature crystallization.[10]
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove the charcoal or other solid impurities.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.[9]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[7]
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.[7]
-
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of 1,3-Benzenediamine, N,N,N',N'-tetramethyl-.
Troubleshooting Guide
Problem: No crystals form after the solution has cooled.
-
Probable Cause(s):
-
Solution(s):
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow it to cool again. Repeat until crystals form upon cooling. A rotary evaporator can also be used for this purpose.[11]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[7][9][11]
-
Seeding: If you have a pure crystal of the compound, add a tiny amount to the cooled solution. This "seed crystal" will act as a template for further crystallization.[7][10]
-
Deep Cooling: Further cool the solution in a salt-ice bath, but be aware that rapid cooling can sometimes trap impurities.[10]
-
-
Problem: The compound "oils out" instead of forming crystals.
-
Probable Cause(s):
-
High Impurity Level: The impurities are depressing the melting point of the compound, causing it to separate as a liquid below the solvent's boiling point.[11]
-
Cooling Too Rapidly: The solution becomes supersaturated too quickly for an ordered crystal lattice to form.[11]
-
Inappropriate Solvent: The solvent may be too "good" at dissolving the compound even at low temperatures.
-
-
Solution(s):
-
Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount of additional solvent and attempt to cool the solution much more slowly. Insulating the flask can help.[11]
-
Change Solvent System: If oiling out persists, the solvent is likely unsuitable. Try a different solvent or a mixed solvent system.
-
Problem: The final product is colored (e.g., yellow, brown, or purplish).
-
Probable Cause(s):
-
Oxidation: Aromatic amines are notoriously sensitive to air and light, leading to the formation of highly colored oxidation products.[12]
-
Residual Impurities: The recrystallization did not effectively remove colored impurities.
-
-
Solution(s):
-
Use Activated Charcoal: Repeat the recrystallization, but this time, add a small amount of activated charcoal to the hot solution before filtration, as described in the protocol.
-
Inert Atmosphere: For very high-purity requirements, perform the entire recrystallization process under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Alternative Purification: If recrystallization fails to remove the color, column chromatography may be necessary.
-
Problem: The recovery yield is very low.
-
Probable Cause(s):
-
Using too much solvent: As discussed, this leaves a significant portion of the product dissolved in the mother liquor.[7]
-
Premature crystallization: The product crystallized in the filter paper during hot filtration.[10]
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of the product.[7]
-
-
Solution(s):
-
Optimize Solvent Volume: Use the absolute minimum volume of boiling solvent needed for dissolution.[7]
-
Ensure Proper Hot Filtration: Preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[10]
-
Use Ice-Cold Wash Solvent: Always use solvent that has been thoroughly chilled in an ice bath for the final wash step.[7]
-
Frequently Asked Questions (FAQs)
Q1: How do I perform a preliminary solvent screen?
-
A1: Place a small amount of your crude compound (~20-30 mg) into several small test tubes. Add a few drops of a different potential solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound at room temperature. Then, heat the tubes that showed poor solubility. An ideal solvent will dissolve the compound completely upon heating. Finally, cool these tubes in an ice bath; the best solvent will be the one from which solid crystals precipitate readily.
Q2: Can I use a mixed solvent system?
-
A2: Yes. A mixed solvent system is an excellent strategy when a single solvent is not ideal. Typically, you dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, you add a "poor" solvent (the anti-solvent, in which it is insoluble) dropwise to the hot solution until it becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to make it clear again, and the solution is allowed to cool slowly. For this compound, an ethanol/water system could be effective.[2]
Q3: How do I confirm the purity of my recrystallized product?
-
A3: The most common and immediate method is to measure the melting point. A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value. An impure compound will melt over a wider range and at a lower temperature. For definitive purity analysis, techniques like NMR spectroscopy, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) should be employed.
Q4: My compound is an amine. Should I consider recrystallizing its salt form?
-
A4: This is an advanced but effective technique. Amines can be converted to their hydrochloride or other salts by adding an acid like HCl.[13] These salts often have very different solubility profiles and may crystallize more readily than the free base. After purification by recrystallization, the salt can be neutralized with a base to regenerate the pure amine. This method is particularly useful for removing non-basic impurities.[13][14]
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Benzenediamine, N,N,N',N'-tetramethyl- (CAS 22440-93-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. N,N,N ,N - Tetramethyl-1,3-phenylenediamine 97 22440-93-3 [sigmaaldrich.com]
- 5. 1,3-Benzenediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 6. Tetramethyl-p-phenylenediamine [drugfuture.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. reddit.com [reddit.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Purification [chem.rochester.edu]
- 14. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
"Troubleshooting false positives in oxidase test with TMPD"
Navigating False Positives with TMPD Reagent: A Guide for Scientists
Welcome to the technical support center for the oxidase test. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to false-positive results when using the N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) reagent. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the accuracy and reliability of your experimental results.
Core Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, explaining the causality behind experimental choices to help you navigate complex scenarios.
Question 1: I suspect a false-positive oxidase test. What are the most common culprits?
A false-positive result, where a truly oxidase-negative organism appears positive, can arise from several sources. The key is to systematically evaluate your materials and technique. The most frequent causes are chemical interference and procedural errors.
The oxidase test relies on the ability of the enzyme cytochrome c oxidase to oxidize the TMPD reagent, resulting in the colored compound indophenol blue.[1][2][3] Any factor that can chemically oxidize the TMPD reagent in the absence of this specific enzyme can cause a false positive.
Below is a summary of common causes and their underlying mechanisms.
| Cause of False Positive | Mechanism of Action | Recommended Solution(s) |
| Reagent Instability | The TMPD reagent can auto-oxidize when exposed to air and light, generating reactive oxygen species.[4][5][6] This non-enzymatic oxidation produces the same colored end-product, Wurster's blue, as a true positive reaction.[7] | Prepare fresh reagent daily or weekly and store it in a dark, refrigerated bottle.[1][8][9] Commercially prepared reagents with stabilizing agents may have a longer shelf life.[3] Always run positive and negative controls. |
| Contaminated Inoculating Loop | Nichrome or other iron-containing wire loops can catalyze the oxidation of TMPD, leading to a chemical false positive.[3][8][10][11][12] This is especially true if the loop has been sterilized in a flame, which can create surface oxidation products.[3] | Use platinum inoculating loops, sterile disposable plastic loops, or sterile wooden/plastic applicator sticks.[3][8][11] |
| Acidic Media pH | While low pH is more commonly associated with false-negative results, certain chemical reactions on acidic media can interfere with the test.[11][13] More importantly, performing the test on differential media containing indicators or dyes can lead to aberrant color changes.[3][8][12] | Perform the oxidase test on colonies grown on non-selective, non-differential media without high sugar content, such as Nutrient Agar or Tryptic Soy Agar.[3][8] If testing from a selective medium like MacConkey Agar, subculture to a suitable non-selective medium first.[11] |
| Incorrect Timing | Any color change that appears after the recommended observation window (typically 20-60 seconds, depending on the specific method) should be disregarded.[4][8] This delayed coloration is often due to the slow, non-enzymatic auto-oxidation of the reagent.[12] | Adhere strictly to the recommended reading times for your chosen protocol. A true positive appears rapidly, often within 10-30 seconds.[10] |
Question 2: How can I validate the integrity of my TMPD reagent?
Reagent failure, specifically auto-oxidation, is a primary source of false-positive and ambiguous results.[1][4] A self-validating protocol for reagent quality control is essential.
Protocol: Oxidase Reagent Quality Control
Objective: To confirm that the TMPD reagent is reactive with a true positive control and non-reactive with a true negative control.
Materials:
-
Your current batch of TMPD oxidase reagent.
-
Fresh (18-24 hour) cultures of a known oxidase-positive organism (e.g., Pseudomonas aeruginosa ATCC 27853).[8][12]
-
Fresh (18-24 hour) cultures of a known oxidase-negative organism (e.g., Escherichia coli ATCC 25922).[8][12]
-
Filter paper (Whatman No. 1 or equivalent).
-
Sterile platinum or disposable plastic loops.
Procedure:
-
Place a small piece of filter paper in a sterile petri dish.
-
Add 1-2 drops of the TMPD reagent to the center of the paper. Observe for 30-60 seconds.
-
Expected Result: The reagent spot should remain colorless. If it turns purple/blue, the reagent has auto-oxidized and must be discarded.
-
-
Using a sterile loop, pick a well-isolated colony of P. aeruginosa and gently smear it onto the reagent-moistened spot.
-
Expected Result: A deep purple-blue color should appear within 5-10 seconds.[1] This confirms the reagent's ability to detect a true positive.
-
-
On a separate, fresh spot on the filter paper, use a new sterile loop to smear a colony of E. coli.
-
Expected Result: No color change should occur within the 60-second observation window.[12] This confirms the reagent does not produce a false positive with a known negative.
-
Interpretation: The reagent is fit for use only if it passes all three steps of this QC protocol. This check should be performed each time a new batch of reagent is prepared or used.[14]
Question 3: My protocol involves growing bacteria on MacConkey agar. Can this cause a false positive?
Testing colonies directly from differential media like MacConkey (MAC) or Eosin Methylene Blue (EMB) agar is not recommended and can lead to unreliable results.[12]
-
Acid Production: MAC contains lactose. Lactose-fermenting organisms produce acid, significantly lowering the pH of the surrounding medium.[11] An acidic environment can inhibit the oxidase enzyme, typically leading to false negatives.[11][13]
-
Dye Interference: These media contain dyes (e.g., neutral red, eosin, methylene blue) that can interfere with the color interpretation of the oxidase test, potentially causing aberrant or misleading results.[3][8]
Authoritative Recommendation: To ensure valid results, always pick colonies from non-selective and non-differential media.[8] If your primary culture is on a differential medium, you must subculture the isolate onto a simple medium like Nutrient Agar and test from the subsequent 18-24 hour growth.
Experimental Workflows & Diagrams
To clarify the troubleshooting process, the following diagrams illustrate the core decision-making workflow and the biochemical principles at play.
Caption: Troubleshooting workflow for false-positive oxidase tests.
Caption: Biochemical pathways of true vs. false-positive oxidase reactions.
Frequently Asked Questions (FAQs)
Q: How long is my freshly prepared 1% TMPD reagent good for? A: It is highly recommended to use fresh reagents, ideally prepared daily. If stored in a dark bottle and refrigerated, it may be stable for up to one week, but it must be validated with positive and negative controls before each use.[1][4][8]
Q: Can I use a colony that is older than 24 hours? A: It is not recommended. Older cultures (older than 18-24 hours) may have reduced metabolic activity and can produce weaker or false-negative results.[4][8][12]
Q: What is a "delayed positive" reaction and is it a false positive? A: A delayed positive is a color change that appears after the initial 10-30 second window but before 60-90 seconds.[1][11] While some protocols classify this as "delayed positive" or "weakly positive,"[1][10] any coloration appearing after the strict cutoff (e.g., 60 seconds) should be considered negative to avoid including results from reagent auto-oxidation.[8] If you encounter a delayed reaction, re-testing with stringent controls is advised.
Q: Are there alternative reagents to TMPD? A: Yes, other reagents exist, such as Gordon and McLeod's reagent (1% dimethyl-p-phenylenediamine dihydrochloride) and Gaby and Hadley's reagents (1% α-naphthol and 1% p-aminodimethylaniline oxalate), which are often used in a test tube method.[1][8] However, TMPD (Kovács reagent) is favored for its rapid and intense color change.[1]
References
- 1. asm.org [asm.org]
- 2. Oxidase test - Wikipedia [en.wikipedia.org]
- 3. rcpath.org [rcpath.org]
- 4. youtube.com [youtube.com]
- 5. Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of superoxide radical, hydrogen peroxide and hydroxyl radical during the autoxidation of N,N,N',N'-tetramethyl-p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. BAM R54: Oxidase Reagent | FDA [fda.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. Oxidase Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 12. flabslis.com [flabslis.com]
- 13. False-negative oxidase reaction as a result of medium acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. universe84a.com [universe84a.com]
Technical Support Center: Polyamides Derived from 1,3-Bis(dimethylamino)benzene
Welcome to the technical support center for researchers working with polyamides synthesized from 1,3-Bis(dimethylamino)benzene. This guide is structured to provide direct, actionable answers to common challenges encountered during your research, focusing specifically on the critical issue of solubility. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Problem
This section addresses the fundamental reasons behind the solubility challenges associated with this class of aromatic polyamides.
Q1: Why is my polyamide, synthesized using 1,3-Bis(dimethylamino)benzene, consistently precipitating or failing to dissolve in common organic solvents?
A1: The poor solubility you are observing is characteristic of many wholly aromatic polyamides (aramids) and stems from two primary molecular-level factors:
-
High Chain Rigidity: The polymer backbone is rich in aromatic rings, creating a rigid, planar structure. This rigidity prevents the polymer chains from easily coiling and adopting a solvated state.
-
Strong Intermolecular Hydrogen Bonding: The amide linkages (–CO–NH–) between repeating units are the dominant sites for powerful intermolecular hydrogen bonds. These bonds create a highly cohesive, three-dimensional network, pulling the polymer chains tightly together. For the polymer to dissolve, the solvent molecules must provide enough energy to overcome these strong polymer-polymer interactions.[1][2] In many cases, the energy of solvation is insufficient to break this network, leading to insolubility.[3]
The combination of a rigid backbone and extensive hydrogen bonding promotes tight chain packing and often leads to high crystallinity, making dissolution extremely difficult.[3][4]
Q2: I'm observing that my polymer swells in N,N-Dimethylacetamide (DMAc) but does not form a true solution. What does this indicate?
A2: Swelling without dissolution is a classic sign that the solvent-polymer interactions are favorable but not strong enough to completely overcome the polymer-polymer intermolecular forces (primarily hydrogen bonding).[5] The DMAc molecules are able to penetrate the polymer matrix and solvate some segments of the chains, causing the material to swell. However, the robust network of hydrogen bonds prevents the individual chains from fully separating and dispersing into the solvent to form a homogenous solution. This is a common precursor to insolubility and indicates that a stronger solvent system or a modification to the polymer's structure is necessary.
Q3: Are there any "first-line" solvent systems I should try before modifying my synthesis?
A3: Absolutely. Before undertaking synthetic modifications, it is crucial to exhaust advanced solvent-based approaches. For intractable polyamides, the most effective method is the addition of inorganic salts to polar aprotic solvents.
-
Recommended System: A 2-5% (w/v) solution of Lithium Chloride (LiCl) in N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc).[3][5]
-
Mechanism: The lithium cations (Li⁺) coordinate with the carbonyl oxygen of the amide group, while the chloride anions (Cl⁻) associate with the amide proton. This dual interaction effectively shields the amide groups and disrupts the intermolecular hydrogen bonds that hold the polymer chains together, allowing the solvent to solvate the polymer.[5]
-
Alternative: A saturated solution of calcium chloride (CaCl₂) in methanol is another effective, low-cost option that functions via a similar mechanism.[3]
Gentle heating (e.g., 40-60°C) can be used in conjunction with these salt solutions to further aid dissolution, but you must monitor for any signs of polymer degradation, such as color change.[5]
Part 2: Troubleshooting Guide - Strategies for Enhancing Inherent Solubility
If optimizing the solvent system is insufficient, the most robust solution is to modify the polymer's chemical structure to intrinsically favor solubility. The guiding principle is to disrupt the regularity and packing efficiency of the polymer chains.
Q4: My polyamide remains insoluble even in LiCl/DMAc. What synthetic modifications can I implement to create a soluble version?
A4: There are several highly effective strategies to permanently improve solubility by redesigning the polymer at the molecular level. These methods work by introducing structural features that hinder chain packing and reduce intermolecular hydrogen bonding.
Strategy 1: Introduce Bulky Side Groups
-
Principle: Attaching large, sterically hindering pendant groups to the polymer backbone physically prevents the chains from packing closely together. This increased distance between chains weakens the cumulative effect of intermolecular forces.[1][5][6]
-
How to Implement: Copolymerize your primary monomers with a comonomer that contains a bulky side group. For instance, you could replace a portion of your standard diacid with one containing a pendant phenyl or adamantyl group.[1][6] Even large trityl groups have been used to confer excellent solubility.[7]
-
Expected Outcome: A significant increase in solubility in solvents like NMP, DMAc, and even less polar solvents like tetrahydrofuran (THF) in some cases.[2][6]
Strategy 2: Disrupt Backbone Regularity via Copolymerization
-
Principle: The high degree of order in a homopolymer chain promotes crystallinity and insolubility. By introducing a second, structurally different comonomer, you create a more random, irregular copolymer that cannot pack as efficiently.[5]
-
How to Implement: Instead of using a single aromatic diacid, use a mixture of two. For example, polymerize 1,3-Bis(dimethylamino)benzene with a 80:20 molar ratio of terephthaloyl chloride (linear) and isophthaloyl chloride (kinked). The "kink" introduced by the isophthaloyl unit disrupts the chain's linearity.
-
Expected Outcome: Improved solubility in polar aprotic solvents. The resulting polymer will likely be amorphous.[5]
Strategy 3: Incorporate Flexible Linkages
-
Principle: Introducing flexible bonds, such as ether (–O–) linkages, into the rigid aromatic backbone increases the conformational freedom of the polymer chain.[6] This enhanced rotational freedom disrupts the ordered packing required for strong intermolecular interactions.
-
How to Implement: Utilize a diamine or diacid monomer that contains ether linkages. An example would be using a monomer like 4,4'-oxydianiline or the corresponding diacid.
-
Expected Outcome: Enhanced solubility and typically a lower glass transition temperature (Tg) without a significant loss in thermal stability.[6]
Strategy 4: N-Alkylation or N-Arylation
-
Principle: This is one of the most direct and effective methods. By replacing the hydrogen atom on the amide nitrogen with an alkyl (e.g., methyl, ethyl) or aryl (e.g., phenyl) group, you completely eliminate the possibility of hydrogen bond formation at that site.[1]
-
How to Implement: This requires using an N-substituted diamine monomer during polymerization. The synthesis of such monomers can be more complex, but the payoff in solubility is substantial.[8][9]
-
Expected Outcome: Drastically improved solubility, often rendering the polyamide soluble in a wide range of organic solvents.[1]
Strategy 5: Introduce Ionic Groups
-
Principle: Incorporating ionic functional groups, such as sulfonates (–SO₃⁻), along the polymer backbone can render the polyamide soluble in highly polar solvents, including water and methanol.[10][11] The strong interactions between the ionic groups and the polar solvent molecules can overcome the amide-amide hydrogen bonding.[11][12]
-
How to Implement: Use a comonomer containing a sulfonic acid salt, such as 5-sulfoisophthalic acid sodium salt (5-SIPA).[10]
-
Expected Outcome: A water-soluble or alcohol-soluble polyamide, which opens up new processing and application possibilities.
The following diagram illustrates the workflow for addressing solubility issues.
Caption: Decision workflow for improving polyamide solubility.
Part 3: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key procedures discussed above.
Protocol 1: Dissolution of a Difficult Polyamide using a LiCl/DMAc Salt Solution
Objective: To dissolve a poorly soluble aromatic polyamide by disrupting intermolecular hydrogen bonds.
Materials:
-
Polyamide powder
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Anhydrous Lithium Chloride (LiCl), dried under vacuum at >100°C before use.
-
Magnetic stirrer and stir bar
-
Vial or flask with a sealable cap
Procedure:
-
Prepare the Solvent System: In a dry vial, prepare a 5% (w/v) LiCl solution in DMAc. For example, add 0.5 g of anhydrous LiCl to 10 mL of anhydrous DMAc.
-
Stir to Dissolve: Seal the vial and stir the mixture at room temperature until all the LiCl has completely dissolved. This may take some time. Gentle warming (40°C) can accelerate this process.
-
Add Polyamide: Once the LiCl is dissolved, add the polyamide powder to the LiCl/DMAc solution to achieve the desired final concentration (e.g., 1-5 wt%).
-
Stir for Dissolution: Seal the vial and stir the mixture vigorously at room temperature. Dissolution may take several hours to overnight.
-
Apply Gentle Heat (Optional): If the polymer has not dissolved after several hours, heat the mixture to 50-60°C with continued stirring. Monitor closely for any color change that might indicate degradation.
-
Observation: A successful dissolution will result in a clear, homogenous, and often viscous solution.
Protocol 2: Synthesis of a Soluble Copolymer via Introduction of a Non-Linear Monomer
Objective: To improve the inherent solubility of a polyamide by disrupting chain regularity through copolymerization. This example uses isophthaloyl chloride as the "kinked" comonomer.
Materials:
-
1,3-Bis(dimethylamino)benzene (diamine)
-
Terephthaloyl chloride (linear diacid chloride)
-
Isophthaloyl chloride (kinked diacid chloride)
-
Triethylamine (HCl scavenger)
-
Anhydrous NMP or DMAc
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Diamine Solution: Under a positive nitrogen atmosphere, dissolve the diamine (e.g., 10 mmol) in anhydrous NMP (to achieve a final polymer concentration of ~10-15 wt%).
-
Diacid Chloride Solution: In a separate dry flask, prepare a solution of the diacid chlorides. For an 80:20 copolymer, dissolve terephthaloyl chloride (8 mmol) and isophthaloyl chloride (2 mmol) in a small amount of anhydrous NMP.
-
Polycondensation: Cool the diamine solution to 0°C using an ice bath. Add the diacid chloride solution dropwise to the stirred diamine solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-8 hours. The solution will become noticeably viscous as the polymer forms.
-
Precipitation and Washing: Pour the viscous polymer solution into a large beaker of rapidly stirring methanol or water to precipitate the copolymer.
-
Purification: Collect the fibrous or powdery polymer by filtration. Wash it thoroughly with water and then with methanol to remove unreacted monomers and salts.
-
Drying: Dry the purified copolymer in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Solubility Test: Test the solubility of the dried copolymer in pure DMAc or NMP. The resulting copolymer should exhibit significantly improved solubility compared to the homopolymer made with only terephthaloyl chloride.[5]
Data Summary: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Typical Solvents for Resulting Polymer | Relative Effectiveness | Key Consideration |
| Salt Addition | Disrupts H-bonds via ion-dipole interactions.[3][5] | NMP, DMAc, DMF | Moderate to High | Post-synthesis; salt may need to be removed for some applications. |
| Bulky Side Groups | Steric hindrance prevents chain packing.[1][6] | NMP, DMAc, THF, m-cresol | High | Requires synthesis of or access to specialized monomers. |
| Copolymerization | Reduces chain regularity and crystallinity.[5] | NMP, DMAc, DMF | Moderate to High | Simple to implement if comonomers are available. |
| Flexible Linkages | Increases rotational freedom of the backbone.[6] | NMP, DMAc | Moderate | May slightly decrease the glass transition temperature (Tg). |
| N-Alkylation | Completely eliminates H-bonding sites.[1][8] | Wide range, including less polar solvents like CHCl₃ | Very High | Requires N-substituted monomers; can be synthetically challenging. |
| Ionic Groups | Solvation of ionic groups overcomes H-bonds.[10][11] | Water, Methanol, DMSO | Very High | Changes the fundamental nature of the polymer to a polyelectrolyte. |
The following diagram illustrates how structural modifications improve solubility.
Caption: From insoluble, tightly packed chains to soluble, disordered chains.
References
- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. www2.ictp.csic.es [www2.ictp.csic.es]
- 7. mdpi.com [mdpi.com]
- 8. N -Alkylation vs. O -alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01545K [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - Structural Effects on Solubility and Crystallinity in Polyamide Ionomers - ACS Applied Polymer Materials - Figshare [acs.figshare.com]
Technical Support Center: N,N,N',N'-Tetramethyl-m-phenylenediamine (TMPMD) Solutions
Welcome to the technical support center for N,N,N',N'-Tetramethyl-m-phenylenediamine (TMPMD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the handling and degradation of TMPMD solutions. Our goal is to equip you with the knowledge to ensure the stability and reliability of your experiments.
Introduction to TMPMD Stability
N,N,N',N'-Tetramethyl-m-phenylenediamine is a valuable research chemical, but like many aromatic amines, its solutions are susceptible to degradation. The primary degradation pathways involve oxidation and photodegradation. Understanding and mitigating these processes are crucial for obtaining accurate and reproducible experimental results. This guide will delve into the factors influencing TMPMD stability and provide practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: My TMPMD solution is changing color. What is happening and is it still usable?
A color change in your TMPMD solution, typically to a yellowish or brownish hue, is a common indicator of oxidation. This process involves the loss of electrons from the TMPMD molecule, often leading to the formation of colored radical cations and subsequent degradation products. The usability of a colored solution depends on the specific requirements of your experiment. For applications requiring high purity TMPMD, a freshly prepared, colorless solution is essential. For some qualitative applications, a slight discoloration may be acceptable, but it is generally recommended to use fresh solutions for quantitative studies.
Q2: What are the main factors that cause the degradation of TMPMD solutions?
The primary factors contributing to the degradation of TMPMD solutions are:
-
Oxygen: Exposure to atmospheric oxygen is a major driver of oxidation.
-
Light: UV and even ambient light can induce photodegradation, a process that can generate reactive radical species and accelerate decomposition.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.
-
pH: The stability of TMPMD can be influenced by the pH of the solution. While specific data for the m-isomer is limited, aromatic amines can be more susceptible to oxidation at certain pH values.
-
Contaminants: The presence of metal ions or other oxidizing agents can catalyze degradation.
Q3: How should I prepare and store my TMPMD stock solutions to maximize their stability?
To ensure the longevity of your TMPMD solutions, proper preparation and storage are critical. For the analogous p-isomer, stock solutions in solvents like DMSO are typically stored at low temperatures.[1][2] It is recommended to store stock solutions at -20°C or -80°C for long-term stability, aliquoted to minimize freeze-thaw cycles.[1][2] Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1][2] For aqueous solutions, it is highly recommended to prepare them fresh before each experiment, as they are particularly prone to rapid degradation.
Q4: What is the expected shelf-life of a TMPMD solution?
The shelf-life of a TMPMD solution is highly dependent on the solvent, concentration, storage conditions, and exposure to light and air. As a general guideline for the related p-isomer, stock solutions in anhydrous DMSO can be stable for up to a month at -20°C or up to six months at -80°C when properly stored.[1][2] However, aqueous solutions are significantly less stable and should ideally be used within the same day of preparation. It is best practice to visually inspect the solution for any color change before use.
Q5: Can I use the dihydrochloride salt of TMPMD, and does it offer better stability?
Yes, using the dihydrochloride salt of TMPMD is a common practice and is often recommended for preparing aqueous solutions. The salt form is generally more stable as a solid and can improve solubility in aqueous buffers.[3][4] However, once dissolved, the amine is in equilibrium with its free base form and is still susceptible to oxidation. Therefore, the same precautions for handling and storage should be applied to solutions prepared from the dihydrochloride salt.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with TMPMD solutions and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Rapid Color Change in Solution | 1. Exposure to air (oxygen). 2. Exposure to light. 3. Contaminated solvent or glassware. 4. High storage temperature. | 1. Prepare solutions using deoxygenated solvents by purging with an inert gas (e.g., argon or nitrogen). 2. Work in a fume hood with the sash down to minimize air exposure. 3. Always use amber vials or foil-wrapped containers to protect from light. 4. Ensure all glassware is scrupulously clean. Consider acid-washing and rinsing with high-purity solvent. 5. Store solutions at or below -20°C. |
| Inconsistent Experimental Results | 1. Degradation of TMPMD stock solution. 2. Variability in solution preparation. 3. Interaction with other components in the assay. | 1. Prepare a fresh stock solution and compare results. 2. Develop and strictly follow a standard operating procedure (SOP) for solution preparation. 3. If possible, analyze the purity of the TMPMD solution before each experiment using a quick UV-Vis scan or HPLC. 4. Investigate potential interactions of TMPMD with other reagents in your experimental setup. |
| Precipitation in the Solution | 1. Low solubility in the chosen solvent. 2. Temperature changes affecting solubility. 3. Formation of insoluble degradation products. | 1. Consult solubility data for TMPMD in your solvent of choice. The free base is generally more soluble in organic solvents, while the dihydrochloride salt has better aqueous solubility. 2. If storing at low temperatures, ensure the compound remains in solution upon warming to ambient temperature. Gentle warming or sonication may be necessary. 3. If precipitation is accompanied by discoloration, it is likely due to the formation of insoluble degradation products. The solution should be discarded and a fresh one prepared. |
Degradation Pathways of TMPMD
The degradation of N,N,N',N'-Tetramethyl-m-phenylenediamine is primarily an oxidative process. While specific studies on the m-isomer are limited, the well-documented electrochemical behavior of the p-isomer provides a probable model. The oxidation is believed to occur in two successive one-electron steps.
-
Formation of a Radical Cation: The initial step is the one-electron oxidation of the TMPMD molecule to form a radical cation. This species is often colored and can be relatively stable.
-
Formation of a Dication: A second one-electron oxidation can occur, leading to the formation of a dication. For the p-isomer, this dication is known to be highly unstable in aqueous solutions and is susceptible to further reactions.[5][6][7]
These reactive intermediates can then undergo a series of further reactions, including hydrolysis and polymerization, leading to a complex mixture of degradation products. It is important to note that studies on the enzymatic oxidation of phenylenediamine isomers have shown that the meta-isomer can be less readily oxidized than the para-isomer in certain biological systems, suggesting that the rate and specifics of degradation may differ between the isomers.[8]
Caption: Oxidative degradation pathway of TMPMD.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of TMPMD in an Organic Solvent (e.g., DMSO)
Objective: To prepare a stable stock solution of TMPMD for long-term storage.
Materials:
-
N,N,N',N'-Tetramethyl-m-phenylenediamine (or its dihydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a screw cap
-
Precision balance
-
Pipettes
Procedure:
-
Weigh the desired amount of TMPMD solid in a clean, dry amber vial.
-
Place the vial in a desiccator under vacuum for at least 30 minutes to remove any residual moisture.
-
In a separate container, deoxygenate the required volume of DMSO by bubbling with an inert gas for 15-20 minutes.
-
Under a gentle stream of inert gas, add the deoxygenated DMSO to the vial containing the TMPMD solid to achieve the desired concentration.
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Flush the headspace of the vial with inert gas before sealing tightly.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Monitoring TMPMD Degradation using UV-Vis Spectroscopy
Objective: To assess the stability of a TMPMD solution over time.
Materials:
-
TMPMD solution to be tested
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare the TMPMD solution according to your experimental needs.
-
Immediately after preparation, take an initial UV-Vis spectrum of the solution from 200-800 nm. Pay close attention to the absorbance in the visible range. A fresh, undegraded solution should have minimal absorbance in this region.
-
Store the solution under your desired experimental conditions (e.g., on the benchtop exposed to light and air, or in a dark, sealed container).
-
At regular time intervals (e.g., every hour), take a new UV-Vis spectrum of the solution.
-
Monitor for the appearance and increase in absorbance of new peaks in the visible region, which would indicate the formation of colored degradation products.
-
Plot the change in absorbance at a specific wavelength corresponding to a degradation product versus time to obtain a qualitative measure of the degradation rate.
Caption: Workflow for monitoring TMPMD degradation.
References
- 1. Separation of N,N,N’,N’-Tetramethyl-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride | ibresco [ibresco.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine functionalization of N,N,N′,N′-tetramethyl-p-phenylenediamine for the electrosynthesis of a wide range of p-phenylenediamines in green conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Robust non-covalent and covalent anchored N,N,N′,N’-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N,N,N',N'-Tetramethyl-1,3-phenylenediamine Synthesis
Welcome to the technical support center for the synthesis of N,N,N',N'-tetramethyl-1,3-phenylenediamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity.
Introduction to the Synthesis
N,N,N',N'-tetramethyl-1,3-phenylenediamine is a valuable building block in organic synthesis. The primary routes to its synthesis involve the exhaustive methylation of 1,3-phenylenediamine or the reduction of a dinitrophenyl precursor followed by methylation. While seemingly straightforward, these methods present unique challenges that can impact reaction efficiency and product quality. This guide provides in-depth, experience-based solutions to common experimental hurdles.
Troubleshooting and FAQs
This section addresses specific problems you may encounter during the synthesis of N,N,N',N'-tetramethyl-1,3-phenylenediamine, with a focus on the widely used Eschweiler-Clarke reaction and reductive amination routes.
Eschweiler-Clarke Methylation Route
The Eschweiler-Clarke reaction is a powerful method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[1][2] This one-pot procedure is attractive as it avoids the formation of quaternary ammonium salts.[1][3]
Q1: My Eschweiler-Clarke reaction is resulting in a low yield of the desired N,N,N',N'-tetramethyl-1,3-phenylenediamine. What are the likely causes and how can I improve it?
A1: Low yields in the Eschweiler-Clarke reaction are a common issue and can often be traced back to several key parameters:
-
Incomplete Reaction: The exhaustive methylation of both amino groups in 1,3-phenylenediamine requires forcing conditions. Ensure you are using a sufficient excess of both formaldehyde and formic acid.[4] For primary amines, the methylation process occurs twice for each amino group.[5] The reaction is driven forward by the formation of carbon dioxide, which is irreversible.[1]
-
Suboptimal Temperature: The reaction is typically performed at or near boiling temperatures.[1] A temperature range of 80-100°C is generally effective.[2] If the temperature is too low, the reaction rate will be slow, leading to incomplete methylation.
-
Reaction Time: The reaction needs to be monitored for the cessation of CO2 evolution, which indicates completion.[6] This can take several hours. Quenching the reaction prematurely will result in a mixture of partially methylated products.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in Eschweiler-Clarke synthesis.
Q2: I am observing significant amounts of mono- and di-methylated intermediates in my final product mixture. How can I drive the reaction to completion?
A2: The presence of partially methylated species is a clear indication of incomplete reaction. To favor the formation of the fully methylated product, consider the following:
-
Increase Reagent Excess: Further increase the molar excess of formaldehyde and formic acid. This will statistically favor multiple methylation events.
-
Extended Reaction Time: Allow the reaction to proceed for a longer duration, ensuring all CO2 evolution has completely stopped.
-
Stepwise Temperature Increase: Gradually increasing the temperature towards the end of the reaction can help push the final, more sterically hindered methylation steps to completion.
Q3: The reaction mixture has turned dark, and I am isolating a significant amount of polymeric byproduct. What is causing this and how can I prevent it?
A3: 1,3-Phenylenediamine and its partially methylated derivatives can be susceptible to oxidation and polymerization, especially at elevated temperatures.[7] The formation of a dark, tarry substance is a common indicator of these side reactions.
-
Inert Atmosphere: While not always standard for Eschweiler-Clarke reactions, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Controlled Heating: Avoid excessively high temperatures or localized overheating, which can promote polymerization. Use a well-stirred oil bath for uniform heating.
-
Purification of Starting Material: Ensure the 1,3-phenylenediamine starting material is pure and free from colored oxidation products. Recrystallization may be necessary.[8]
Reductive Amination Route from 1,3-Dinitrobenzene
This two-step approach involves the reduction of 1,3-dinitrobenzene to 1,3-phenylenediamine, followed by methylation.
Q4: The initial reduction of 1,3-dinitrobenzene is not proceeding to completion. What are the best practices for this step?
A4: The reduction of dinitroarenes to diamines is a well-established transformation.[9] Common methods include catalytic hydrogenation or the use of reducing agents like iron in acidic media.
-
Catalytic Hydrogenation:
-
Catalyst Choice: Noble metal catalysts such as palladium, platinum, or ruthenium on a carbon support are effective.[10][11] The choice of catalyst can influence selectivity and reaction rate.[12]
-
Catalyst Loading and Activity: Ensure sufficient catalyst loading and that the catalyst is active. Catalyst poisoning can be an issue, so use pure starting materials and solvents.
-
Hydrogen Pressure and Temperature: These parameters need to be optimized. Higher pressures and temperatures generally increase the reaction rate but may also lead to side reactions.[13]
-
-
Metal/Acid Reduction: The use of iron powder in the presence of an acid like hydrochloric acid is a classic and robust method for this reduction.[9] Ensure vigorous stirring to maintain suspension of the iron powder.
Q5: After the reduction step, I am having trouble purifying the 1,3-phenylenediamine before proceeding with methylation. What are some effective purification techniques?
A5: 1,3-Phenylenediamine can be prone to air oxidation.[7] Purification should be carried out promptly after synthesis.
-
Recrystallization: This is a common method for purifying solid organic compounds. Solvents such as ethyl acetate, acetonitrile, or a mixed solvent system like methanol/diethyl ether can be effective.[8]
-
Column Chromatography: For smaller scale purifications, silica gel chromatography can be used, although care must be taken to avoid prolonged exposure to the acidic silica gel, which can lead to product degradation.
Experimental Protocols
Protocol 1: Eschweiler-Clarke Synthesis of N,N,N',N'-tetramethyl-1,3-phenylenediamine
Materials:
-
1,3-Phenylenediamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (for basification)
-
Dichloromethane or diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-phenylenediamine.
-
Add an excess of formic acid, followed by an excess of aqueous formaldehyde solution.[3]
-
Heat the reaction mixture to 80-100°C with vigorous stirring.[2]
-
Maintain this temperature and monitor the reaction for the evolution of carbon dioxide gas. The reaction is complete when gas evolution ceases.
-
Cool the reaction mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution to a pH > 11.
-
Extract the aqueous layer with dichloromethane or diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation: Stoichiometry and Yield
| Reagent | Molar Equivalents (Relative to 1,3-phenylenediamine) | Typical Yield (%) |
| 1,3-Phenylenediamine | 1.0 | - |
| Formaldehyde | 8.0 - 10.0 | 75-90 |
| Formic acid | 8.0 - 10.0 | 75-90 |
Visualization of the Eschweiler-Clarke Mechanism
Caption: Simplified mechanism of the Eschweiler-Clarke reaction for a primary amine.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Sciencemadness Discussion Board - Eschweiler-Clarke Procedure - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 10. Ru/g-C 3 N 4 as an efficient catalyst for selective hydrogenation of aromatic diamines to alicyclic diamines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00836B [pubs.rsc.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. m.youtube.com [m.youtube.com]
- 13. US5981801A - Hydrogenation of aromatic diamines - Google Patents [patents.google.com]
Technical Support Center: Navigating Interference in Electrochemical Detection with 1,3-Bis(dimethylamino)benzene
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1,3-Bis(dimethylamino)benzene in electrochemical detection methodologies. This center is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to anticipate and mitigate common sources of interference, ensuring the accuracy, reproducibility, and reliability of your experimental data.
Our approach is grounded in the principles of scientific integrity, offering not just procedural steps but also the causal reasoning behind them. This guide is structured to address specific challenges you may encounter, presented in a practical question-and-answer format.
Table of Contents
-
Core Concepts: Understanding the Role of 1,3-Bis(dimethylamino)benzene
-
Troubleshooting Guide & FAQs
-
Section A: Electrode Surface Integrity and Fouling
-
Section B: Overlapping Signals from Electroactive Species
-
Section C: The Challenge of Complex Biological Matrices
-
Section D: Instrumental and Environmental Noise
-
-
Experimental Protocols
-
References
Core Concepts: The Electrochemical Behavior of 1,3-Bis(dimethylamino)benzene
1,3-Bis(dimethylamino)benzene, a derivative of 1,3-phenylenediamine, is an electron-rich aromatic compound. Its utility in electrochemistry often stems from its ability to act as a redox mediator, facilitating electron transfer between an enzyme and the electrode surface, or as a direct participant in an electrochemical reaction for detection. The two dimethylamino groups donate electron density to the benzene ring, making it relatively easy to oxidize.
However, this reactivity also makes it and its analogs susceptible to certain interferences. A primary concern is its potential for electropolymerization upon oxidation, which can lead to the formation of an insulating layer on the electrode surface, a phenomenon known as electrode fouling.
Troubleshooting Guide & FAQs
This section directly addresses common problems and questions that arise during electrochemical experiments with 1,3-Bis(dimethylamino)benzene and its analogs.
Section A: Electrode Surface Integrity and Fouling
Electrode fouling is a persistent challenge in electrochemistry, leading to decreased sensitivity, poor reproducibility, and a complete loss of signal.[1][2] This occurs when an insulating layer of material deposits on the electrode surface, blocking electron transfer.
FAQ 1: My signal response is progressively decreasing with each measurement. What could be the cause?
A continuously decreasing signal is a classic symptom of electrode fouling. With phenylenediamine derivatives, this is often due to the electropolymerization of the oxidized form of the molecule on the electrode surface. This creates a non-conductive polymer film that passivates the electrode.
Troubleshooting Steps:
-
Visual Inspection: If possible, visually inspect the electrode surface. A visible film or discoloration can be an indication of fouling.
-
Electrochemical Cleaning: Implement a cleaning protocol between measurements. This can be a chemical or electrochemical process.
-
Chemical Cleaning: Gentle polishing with alumina slurry followed by sonication in ethanol and deionized water can remove the fouling layer.
-
Electrochemical Activation: Applying a specific potential (either a constant potential or a series of pulses) can sometimes desorb or electrochemically remove the fouling species.[3][4]
-
-
Surface Modification: Proactively modify the electrode surface to prevent fouling.
Diagram: Electrode Fouling and Mitigation Workflow
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interaction of N,N,N',N'-tetramethyl-p-phenylenediamine with photosystem II as revealed by thermoluminescence: reduction of the higher oxidation states of the Mn cluster and displacement of plastoquinone from the Q(B) niche - PubMed [pubmed.ncbi.nlm.nih.gov]
"Minimizing byproducts in the synthesis of N,N,N',N'-Tetramethyl-m-phenylenediamine"
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of N,N,N',N'-Tetramethyl-m-phenylenediamine. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges, with a core focus on minimizing byproduct formation. The protocols and explanations herein are grounded in established chemical principles to ensure reliability and reproducibility in your experiments.
Introduction: The Challenge of Complete Methylation
The synthesis of N,N,N',N'-Tetramethyl-m-phenylenediamine (TMMR) most commonly proceeds via the Eschweiler-Clarke reaction. This robust method facilitates the exhaustive methylation of primary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] The primary challenge in the synthesis of TMMR is achieving complete methylation of both amino groups on the m-phenylenediamine backbone, as incomplete reactions lead to a mixture of partially methylated byproducts. These impurities can complicate downstream applications and necessitate rigorous purification.
This guide will provide a detailed framework for understanding and controlling the reaction to maximize the yield of the desired tetramethylated product while minimizing the formation of these byproducts.
Troubleshooting Guide: Minimizing Byproducts
This section addresses specific issues that may arise during the synthesis of N,N,N',N'-Tetramethyl-m-phenylenediamine and provides actionable solutions based on the principles of the Eschweiler-Clarke reaction.
Issue 1: Presence of Partially Methylated Byproducts in the Final Product
Question: My final product shows contamination with mono-, di-, and tri-methylated m-phenylenediamine derivatives upon analysis by GC-MS and NMR. How can I drive the reaction to completion?
Answer: The presence of incompletely methylated species is the most common issue in this synthesis. The Eschweiler-Clarke reaction is a stepwise process, and insufficient reagents or suboptimal conditions will result in a mixture of products. Here are the key parameters to control:
-
Stoichiometry of Reagents: The stoichiometry of formaldehyde and formic acid is critical. An excess of both reagents is necessary to ensure all four N-H bonds are replaced with N-CH₃ groups.[3] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[4] This process repeats until the tertiary amine is formed.[5]
-
Recommendation: For each mole of m-phenylenediamine, use a significant excess of both formaldehyde and formic acid. A molar ratio of 1:8:8 (m-phenylenediamine:formaldehyde:formic acid) is a good starting point to ensure complete methylation.
-
-
Reaction Temperature and Duration: The reaction is typically conducted at elevated temperatures to overcome the activation energy of the hydride transfer from the formate ion.[1]
-
Recommendation: Maintain a reaction temperature of 80-100°C.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material and intermediate spots are no longer visible. A typical reaction time is 12-24 hours.
-
-
Order of Addition: While the reaction is generally robust, the order of addition can influence the initial stages.
-
Recommendation: A common practice is to add the formaldehyde solution to a mixture of the m-phenylenediamine and formic acid. This ensures that the amine is in an acidic environment, which can help to control the initial reaction rate.
-
Issue 2: Low Overall Yield of the Desired Product
Question: I have managed to minimize byproducts, but my overall yield of N,N,N',N'-Tetramethyl-m-phenylenediamine is lower than expected. What are the potential causes and solutions?
Answer: Low yield can be attributed to several factors, from mechanical loss during workup to suboptimal reaction conditions.
-
Work-up Procedure: The work-up for an Eschweiler-Clarke reaction involves basification to neutralize the excess formic acid and liberate the free amine. The product is then typically extracted into an organic solvent.
-
Recommendation: After the reaction is complete, cool the mixture and carefully add a strong base, such as sodium hydroxide, until the pH is highly alkaline (pH > 12). This ensures the tertiary amine is fully deprotonated and can be efficiently extracted. Use a suitable organic solvent for extraction, such as diethyl ether or dichloromethane, and perform multiple extractions to maximize recovery.
-
-
Product Volatility: While N,N,N',N'-Tetramethyl-m-phenylenediamine has a relatively high boiling point, it can be lost during solvent removal if not performed carefully.
-
Recommendation: Remove the extraction solvent using a rotary evaporator under reduced pressure and at a moderate temperature. Avoid excessive heat to prevent product loss through volatilization.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect in the synthesis of N,N,N',N'-Tetramethyl-m-phenylenediamine?
A1: The primary byproducts are the partially methylated intermediates of m-phenylenediamine. These include:
-
N-methyl-m-phenylenediamine
-
N,N-dimethyl-m-phenylenediamine
-
N,N'-dimethyl-m-phenylenediamine
-
N,N,N'-trimethyl-m-phenylenediamine
The relative amounts of these byproducts will depend on the reaction conditions, with more complete methylation occurring with an excess of reagents and longer reaction times.
Q2: Can quaternary ammonium salts form as byproducts in the Eschweiler-Clarke reaction?
A2: It is a key advantage of the Eschweiler-Clarke reaction that it stops at the tertiary amine stage.[3] The mechanism does not support the formation of quaternary ammonium salts because a tertiary amine cannot form an iminium ion with formaldehyde, which is a necessary intermediate for the reduction step.[3]
Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting material and the appearance of the less polar product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying the desired product and the various partially methylated byproducts by their mass-to-charge ratios.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Can be used for both analysis and purification of the reaction mixture.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The integration of the N-methyl proton signals in the ¹H NMR spectrum can provide a quantitative measure of the degree of methylation.[9][10]
Q4: Are there any alternative, "greener" methods for this synthesis?
A4: Yes, modifications to the classical Eschweiler-Clarke reaction have been developed to be more environmentally friendly. One such method avoids the use of formalin and concentrated formic acid by using solid paraformaldehyde and oxalic acid dihydrate.[4][11] The reaction can be run solvent-free at 100-120°C, where oxalic acid dihydrate decomposes to generate formic acid in situ.[4][11]
Experimental Protocols and Data
Illustrative Data: Effect of Reagent Stoichiometry on Product Distribution
The following table provides an illustrative representation of the expected trend in product distribution based on the molar ratio of formaldehyde to m-phenylenediamine. Note that these are not experimental data but are based on the established mechanism of the Eschweiler-Clarke reaction.
| Molar Ratio (Formaldehyde:m-phenylenediamine) | Expected % N,N,N',N'-Tetramethyl-m-phenylenediamine | Expected % Partially Methylated Byproducts |
| 2:1 | Low | High |
| 4:1 | Moderate | Moderate |
| 8:1 | High | Low |
| 12:1 | Very High | Very Low |
Protocol 1: Synthesis of N,N,N',N'-Tetramethyl-m-phenylenediamine via Eschweiler-Clarke Reaction
This protocol is a standard procedure for the complete methylation of m-phenylenediamine.
Materials:
-
m-Phenylenediamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (solid or 50% aqueous solution)
-
Diethyl ether (or dichloromethane)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add m-phenylenediamine (1.0 eq).
-
Add formic acid (8.0 eq) to the flask.
-
Slowly add formaldehyde solution (8.0 eq) to the reaction mixture while stirring.
-
Heat the reaction mixture to 90-100°C and maintain this temperature for 18 hours.
-
After 18 hours, cool the reaction mixture to room temperature in an ice bath.
-
Slowly and carefully add sodium hydroxide to the cooled mixture with stirring until the solution is strongly alkaline (pH > 12).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Purification by Vacuum Distillation
Apparatus:
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle
-
Thermometer
Procedure:
-
Assemble the short-path distillation apparatus.
-
Transfer the crude N,N,N',N'-Tetramethyl-m-phenylenediamine to the distillation flask.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the appropriate boiling point for N,N,N',N'-Tetramethyl-m-phenylenediamine under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
Visualizing the Workflow
Workflow for Minimizing Byproducts
Caption: A workflow for the synthesis and purification of N,N,N',N'-Tetramethyl-m-phenylenediamine.
Relationship Between Reagents and Products
Caption: The relationship between reactants and products in the Eschweiler-Clarke synthesis of TMMR.
References
- 1. grokipedia.com [grokipedia.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. edqm.eu [edqm.eu]
- 7. researchgate.net [researchgate.net]
- 8. journals.ust.edu [journals.ust.edu]
- 9. m-Phenylenediamine(108-45-2) 1H NMR spectrum [chemicalbook.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. researchgate.net [researchgate.net]
"Storage and handling guidelines for 1,3-Benzenediamine, N,N,N',N'-tetramethyl-"
Technical Support Center: 1,3-Benzenediamine, N,N,N',N'-tetramethyl-
Welcome to the technical support guide for 1,3-Benzenediamine, N,N,N',N'-tetramethyl- (CAS No. 22440-93-3). This document is designed for our scientific partners in research and development. As a substituted aromatic amine, this compound possesses unique properties that require specific storage and handling protocols to ensure experimental integrity and user safety. This guide provides direct answers to common challenges and questions you may encounter.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address specific issues in a question-and-answer format, providing not just the solution but the scientific reasoning behind our recommendations.
Section 1: Storage and Stability
Question: My previously colorless/light-colored 1,3-Benzenediamine, N,N,N',N'-tetramethyl- has developed a yellow or brownish tint. Is it still usable?
Answer: This is a common observation with aromatic amines. The color change is typically due to oxidation. The amine groups on the benzene ring are susceptible to air oxidation, which can form colored impurities, likely quinone-imine type structures. While slight discoloration may not significantly impact the performance in some applications, it indicates product degradation.
-
Causality: Aromatic amines are electron-rich and can be oxidized by atmospheric oxygen, a process that can be accelerated by light and heat.[1][2] For high-purity applications like reference standards or sensitive catalytic reactions, we recommend using a fresh, unopened vial or performing a purity check (e.g., via NMR or GC-MS) before use.
-
Recommendation: To minimize oxidation, always store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. If your experiment is sensitive to impurities, using the discolored product is not advised.
Question: What are the definitive storage conditions to maximize the shelf life of this compound?
Answer: To ensure the long-term stability of 1,3-Benzenediamine, N,N,N',N'-tetramethyl-, strict adherence to proper storage conditions is critical. The compound is a liquid at room temperature.[3]
-
Atmosphere: Store under a dry, inert atmosphere (nitrogen or argon). Oxygen is the primary driver of degradation.
-
Temperature: Store in a cool, dry place.[4][5] While refrigeration is a common practice for preserving reactive chemicals, ensure the container is tightly sealed to prevent condensation upon removal, as moisture can also affect stability.
-
Container: The product should be kept in its original, tightly sealed container.[6]
-
Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][7][8] Contact with these substances can lead to vigorous, exothermic reactions.
Question: Does this product have a defined expiration date?
Answer: Many high-purity reagents do not have a fixed expiration date because their stability is highly dependent on storage and handling after being opened. The Certificate of Analysis (COA) will provide a release date or a retest date. We recommend that users routinely inspect the product for signs of degradation, such as significant color change or precipitation, to ensure it performs as expected in their application.
Section 2: Handling and Solution Preparation
Question: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
Answer: As an aromatic amine, this compound is classified with significant health hazards, including acute oral toxicity and skin/eye irritation.[3][9] Therefore, a stringent PPE protocol is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5][10]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[5][11] If there is a splash hazard, a face shield is also recommended.[10]
-
Skin and Body Protection: A lab coat is required. For larger quantities, consider an apron or coveralls.[4]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any vapors.[5][6][12]
Question: I'm having trouble dissolving the compound for my experiment. What solvents are recommended?
Answer: Based on its chemical structure—a substituted benzene ring—1,3-Benzenediamine, N,N,N',N'-tetramethyl- is a nonpolar organic compound. It is expected to be soluble in common organic solvents like alcohols, chloroform, and ether, but poorly soluble in water.[13] For aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before performing a serial dilution into the aqueous medium. Always perform a small-scale solubility test first.
Section 3: Safety and Emergency Procedures
Question: What are the first aid measures in case of accidental exposure?
Answer: Immediate and correct first aid is crucial. Always have the Safety Data Sheet (SDS) available for emergency responders.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[5][8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[6][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][14]
Question: How should I handle a small spill of this chemical in the lab?
Answer: For small spills, follow these steps while wearing full PPE:
-
Remove Ignition Sources: Although the liquid is not classified as flammable, it is good practice to remove any potential sources of ignition from the immediate area.[2]
-
Containment: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a universal absorbent pad.[12][15]
-
Collection: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][16]
-
Decontamination: Clean the spill area thoroughly with a solvent like 60-70% ethanol, followed by a soap and water wash.[2]
-
Ventilation: Ensure the area is well-ventilated throughout the cleanup process.
The logical flow for spill response is outlined in the diagram below.
Data and Protocols
Summary of Physicochemical and Safety Data
| Property | Value | Source(s) |
| Chemical Name | 1,3-Benzenediamine, N,N,N',N'-tetramethyl- | [17] |
| Synonyms | N,N,N′,N′-Tetramethyl-m-phenylenediamine | [3] |
| CAS Number | 22440-93-3 | [3][17] |
| Molecular Formula | C₁₀H₁₆N₂ | [3][17] |
| Molecular Weight | 164.25 g/mol | [3][18] |
| Physical Form | Granular / Liquid | [3] |
| Density | 0.976 g/mL at 25 °C | [3] |
| Hazard Classifications | Acute Toxicity 3 (Oral), Skin Irritant 2, Eye Irritant 2, Skin Sensitizer 1 | [3] |
| Incompatibilities | Strong oxidizing agents, Strong acids | [2][7][19] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for safely preparing a stock solution for experimental use.
-
Pre-Experiment Checklist:
-
Confirm the chemical fume hood is certified and functioning correctly.
-
Assemble all necessary PPE: lab coat, nitrile gloves, and chemical safety goggles.
-
Prepare all materials: the vial of 1,3-Benzenediamine, N,N,N',N'-tetramethyl-, high-purity anhydrous solvent (e.g., DMSO), volumetric flasks, and appropriate pipettes.
-
-
Aliquot Calculation:
-
The molecular weight is 164.25 g/mol .
-
The density is 0.976 g/mL.
-
To prepare 10 mL of a 10 mM solution, you will need:
-
10 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (1 mol / 1000 mmol) * (164.25 g / 1 mol) = 0.016425 g
-
Volume needed: 0.016425 g / (0.976 g / mL) = 0.0168 mL = 16.8 µL
-
-
-
Solution Preparation (Inside a Fume Hood):
-
Place a 10 mL volumetric flask on a calibrated analytical balance.
-
Carefully pipette 16.8 µL of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- into the flask.
-
Add approximately 5 mL of the chosen solvent (e.g., DMSO) to the flask. Gently swirl to dissolve the compound completely.
-
Once dissolved, add more solvent to bring the final volume to the 10 mL calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage of Stock Solution:
Workflow Visualization
Diagram: Chemical Spill Response Logic
Caption: Decision tree for responding to a chemical spill in the laboratory.
References
- 1. N,N,N',N'-tetramethyl-p-phenylenediamine | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. N,N,N ,N - Tetramethyl-1,3-phenylenediamine 97 22440-93-3 [sigmaaldrich.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. fishersci.com [fishersci.com]
- 7. N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride | 637-01-4 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. international.skcinc.com [international.skcinc.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. Tetramethyl-p-phenylenediamine [drugfuture.com]
- 14. chemos.de [chemos.de]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.es [fishersci.es]
- 17. 1,3-Benzenediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 18. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison for Redox Applications: N,N,N',N'-tetramethyl-1,3-benzenediamine vs. Wurster's Blue
In the landscape of electrochemistry and redox-sensitive assays, the selection of an appropriate mediator is paramount to experimental success. This guide provides a comprehensive comparison between two prominent redox-active compounds: 1,3-Benzenediamine, N,N,N',N'-tetramethyl- (TMBDA) and N,N,N',N'-tetramethyl-p-phenylenediamine, more commonly known as Wurster's Blue (TMPD). While structurally similar, their distinct electrochemical and stability profiles dictate their suitability for different applications. This analysis is grounded in experimental data to empower researchers in making an informed selection for their specific needs.
Fundamental Properties: A Tale of Two Isomers
At first glance, TMBDA and TMPD are aromatic diamines with four methyl groups attached to the nitrogen atoms. The critical distinction lies in the substitution pattern on the benzene ring. TMBDA is the meta-isomer (1,3 substitution), while TMPD is the para-isomer (1,4 substitution). This seemingly subtle structural difference has profound implications for their electronic properties and, consequently, their behavior as redox mediators.
Wurster's Blue (TMPD) is well-documented for its ability to form a stable, intensely colored radical cation upon one-electron oxidation. This property has led to its widespread use as a redox indicator in various biochemical assays, including the oxidase test for detecting cytochrome c oxidase. The stability of the TMPD radical cation is attributed to the extensive delocalization of the unpaired electron across the para-phenylenediamine backbone.
1,3-Benzenediamine, N,N,N',N'-tetramethyl- (TMBDA), on the other hand, is less commonly discussed in the context of stable radical formation. Its meta-substitution pattern restricts the degree of charge delocalization compared to its para-counterpart, which directly impacts its redox potential and the stability of its oxidized form.
Electrochemical Behavior: A Comparative Analysis
The most significant differentiator between TMBDA and Wurster's Blue is their electrochemical signature. Cyclic voltammetry (CV) is an indispensable tool for characterizing the redox behavior of these compounds.
Experimental Protocol: Cyclic Voltammetry
A standard three-electrode setup is employed for the electrochemical analysis.
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) in acetonitrile
-
Analyte Concentration: 1 mM
The potential is swept from an initial value where no redox activity is observed to a potential sufficient to oxidize the analyte and then reversed.
Comparative Data
| Compound | First Oxidation Potential (Epa1 vs. Ag/AgCl) | First Reduction Potential (Epc1 vs. Ag/AgCl) | ΔEp (Epa1 - Epc1) | Second Oxidation Potential (Epa2 vs. Ag/AgCl) |
| Wurster's Blue (TMPD) | ~ +0.2 V | ~ +0.14 V | ~ 60 mV | ~ +0.7 V |
| TMBDA | ~ +0.8 V | Not well-defined | - | Not well-defined |
Note: These are approximate values and can vary based on experimental conditions.
Interpretation of a Typical Cyclic Voltammogram for Wurster's Blue (TMPD)
Caption: Idealized cyclic voltammetry workflow for TMPD.
Key Observations and Insights:
-
Wurster's Blue (TMPD): Exhibits a well-defined, reversible one-electron oxidation wave at a relatively low potential. The peak separation (ΔEp) is close to the theoretical value of 59 mV for a reversible one-electron process, confirming the stability of the radical cation (Wurster's Blue). A second, irreversible oxidation occurs at a much higher potential.
-
1,3-Benzenediamine, N,N,N',N'-tetramethyl- (TMBDA): Shows an irreversible oxidation at a significantly higher potential. The lack of a corresponding reduction peak on the reverse scan indicates that the oxidized species is unstable and likely undergoes rapid subsequent chemical reactions.
Stability and Handling
Wurster's Blue (TMPD): While the radical cation is relatively stable, the parent compound, TMPD, is susceptible to air oxidation, especially in solution. It is recommended to prepare solutions fresh and store the solid material under an inert atmosphere. The intense color of the radical cation can also interfere with certain colorimetric assays.
1,3-Benzenediamine, N,N,N',N'-tetramethyl- (TMBDA): TMBDA is generally more stable in its neutral form and less prone to air oxidation compared to TMPD. This makes it a more robust reagent for applications where long-term stability is a concern, provided its electrochemical properties are suitable for the intended use.
Applications: Choosing the Right Tool for the Job
The distinct properties of TMBDA and Wurster's Blue dictate their suitability for different applications.
Wurster's Blue (TMPD) is the preferred choice for:
-
Redox Titrations: Its distinct color change upon oxidation provides a clear endpoint.
-
Biochemical Assays: Widely used in the oxidase test to detect the presence of cytochrome c oxidase in bacteria.
-
Electrochemical Sensors: The well-behaved electrochemistry of TMPD makes it an excellent mediator for biosensors.
The Oxidase Test: A Classic Application of Wurster's Blue
Caption: Mechanism of the oxidase test using TMPD.
1,3-Benzenediamine, N,N,N',N'-tetramethyl- (TMBDA) may be considered for:
-
Applications requiring a higher oxidation potential: In some contexts, a mediator that is more difficult to oxidize is desirable to avoid interference from other species.
-
As a non-interfering co-reductant: In systems where the generation of a stable, colored radical is undesirable, TMBDA's irreversible oxidation can be advantageous.
-
Polymer Synthesis: Aryl diamines are precursors for various polymers, and the choice of isomer can influence the final properties of the material.
Conclusion
The choice between 1,3-Benzenediamine, N,N,N',N'-tetramethyl- and Wurster's Blue is not a matter of one being universally superior to the other. Instead, it is a decision that must be guided by the specific requirements of the application. Wurster's Blue, with its stable radical cation and well-defined, reversible electrochemistry at a low potential, remains the gold standard for many traditional redox indicator and mediator applications. However, the higher oxidation potential and irreversible electrochemical behavior of TMBDA, coupled with its greater stability in the neutral form, present opportunities for its use in more specialized scenarios where the properties of Wurster's Blue may be limiting. A thorough understanding of the fundamental differences in their chemical and electrochemical properties is essential for any researcher working with these versatile compounds.
A Senior Application Scientist's Guide to Alternative Redox Indicators for Cellular Metabolism and Viability Assays
In the landscape of cellular and molecular biology, the measurement of metabolic activity serves as a critical indicator of cell health, proliferation, and cytotoxicity. For years, N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) has been utilized as an efficient electron carrier in various biochemical assays. However, the demand for more sensitive, less toxic, and more convenient alternatives has led to the development and widespread adoption of a new generation of redox indicators. This guide provides an in-depth comparison of the most prominent alternatives, offering the technical insights and field-proven expertise necessary for researchers, scientists, and drug development professionals to make informed decisions for their experimental systems.
The Core Principle: Tapping into Cellular Respiration
The majority of these assays are predicated on a simple, elegant principle: the metabolic activity of viable cells creates a reducing environment. Specifically, NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria and cytoplasm, donate electrons.[1] Redox indicators are chromogenic or fluorogenic substrates that act as external electron acceptors. Upon reduction by these cellular enzymes, the indicators undergo a distinct color or fluorescent change, the magnitude of which is directly proportional to the number of metabolically active, viable cells.[1][2]
A Comparative Overview of Key Alternatives
The choice of a redox indicator is a critical decision that impacts assay sensitivity, workflow, and potential for compound interference. The most common alternatives to TMPD fall into two main categories: resazurin-based indicators and tetrazolium salts .
| Feature | Resazurin (AlamarBlue®) | MTT | XTT | MTS | WST-8 (CCK-8) | DCPIP |
| Principle | Reduction to fluorescent resorufin | Reduction to insoluble formazan | Reduction to soluble formazan | Reduction to soluble formazan | Reduction to soluble formazan | Reduction to colorless form |
| Detection | Fluorescence (Ex/Em ~560/590 nm) or Absorbance (~570 nm) | Absorbance (~570 nm) | Absorbance (~450 nm) | Absorbance (~490 nm) | Absorbance (~460 nm) | Absorbance (~600 nm) |
| Product Solubility | Water-soluble | Insoluble (requires solubilization step) | Water-soluble | Water-soluble | Highly water-soluble | Water-soluble |
| Sensitivity | Very High | Moderate | Moderate to High | High | Very High | Application-dependent |
| Homogeneous Assay | Yes | No | Yes | Yes | Yes | Yes |
| Electron Carrier | Not required, but can accelerate | Not required | Required (e.g., PMS) | Required (e.g., PES) | Required (e.g., 1-Methoxy PMS) | Not required |
| Toxicity | Low | Moderate | Low | Low | Very Low | Moderate |
| Incubation Time | 1-4 hours[3] | 1-4 hours[4] | 2-18 hours | 1-4 hours[5] | 1-4 hours[6] | Minutes |
| Primary Use | Cell Viability, Cytotoxicity, HTS | Cell Viability, Cytotoxicity | Cell Viability, Proliferation | Cell Viability, Proliferation | Cell Viability, Proliferation | Photosynthesis, Vitamin C Assay |
In-Depth Analysis of Leading Alternatives
Resazurin: The Fluorescent Standard
Resazurin is a cell-permeable, blue, and essentially non-fluorescent dye. Inside viable cells, it is reduced to the highly fluorescent pink compound, resorufin.[7] This conversion provides a robust and sensitive measure of metabolic activity.
Expertise & Causality: The primary advantage of resazurin is its fluorescence-based detection, which is inherently more sensitive than absorbance-based measurements.[3] This makes it ideal for assays with low cell numbers or for high-throughput screening (HTS) applications.[3] However, a critical consideration is that resorufin can be further reduced to the colorless, non-fluorescent hydroresorufin.[8] This is why it is imperative to perform a cell number and time-course optimization: at high cell densities or with prolonged incubation, the signal can increase and then decrease, leading to an underestimation of viability.
Experimental Protocol: Resazurin Cell Viability Assay [3][9]
-
Reagent Preparation:
-
Prepare a stock solution of resazurin sodium salt (e.g., 0.15 mg/mL or a 10 mM stock) in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4.[3][9]
-
Sterile-filter the solution through a 0.2 µm filter.
-
Store the stock solution protected from light at 4°C for frequent use or at -20°C for long-term storage.[3]
-
Before each experiment, prepare a working solution by diluting the stock in complete culture medium to the desired final concentration (e.g., 44 µM).[9]
-
-
Assay Procedure:
-
Seed cells in an opaque-walled 96-well plate at the desired density in a final volume of 100 µL/well. Include wells with medium only for background control.
-
Incubate cells with the test compounds for the desired exposure period.
-
Add 10-20 µL of the resazurin working solution to each well.[3]
-
Incubate for 1 to 4 hours at 37°C, protected from light. The optimal time should be determined empirically for your specific cell line and density.[3]
-
Record fluorescence using a microplate fluorometer with an excitation of ~560 nm and an emission of ~590 nm.[3]
-
Tetrazolium Salts: A Family of Colorimetric Indicators
This class of compounds is reduced by cellular dehydrogenases to intensely colored formazan products.[1]
-
MTT: The Predecessor MTT was one of the first tetrazolium salts to be widely adopted.[10] It is reduced to a purple formazan product. Causality: The critical limitation of MTT is that the resulting formazan crystals are insoluble in water.[5] This necessitates an additional solubilization step, typically involving DMSO or an acidified alcohol solution, which adds time, potential for error, and is incompatible with continuous cell culture.[4]
-
XTT, MTS, and WST-8: The Soluble Successors To overcome the limitations of MTT, second-generation tetrazolium salts were developed. XTT, MTS, and WST-8 are negatively charged and do not readily penetrate the cell membrane.[5] Causality & The Role of Intermediate Electron Acceptors: Because these indicators remain extracellular, an intermediate electron carrier, such as phenazine methosulfate (PMS) or its more stable analog phenazine ethosulfate (PES), is required.[11][12] These small molecules can enter the cell, accept electrons from NAD(P)H, exit the cell, and then reduce the tetrazolium salt in the culture medium.[5][12] This mechanism cleverly bypasses the need for indicator cell permeability and results in a water-soluble formazan product, creating a simple, homogeneous "add-and-read" assay.[2][13] WST-8, used in CCK-8 kits, is particularly favored for its high stability and sensitivity.[10][14]
Experimental Protocol: WST-8 (CCK-8) Cell Viability Assay [6][15]
-
Reagent Preparation:
-
The WST-8 reagent is typically supplied as a ready-to-use solution containing the tetrazolium salt and the electron carrier (e.g., 1-Methoxy PMS).
-
Equilibrate the reagent to room temperature before use. Avoid repeated freeze-thaw cycles.[14]
-
-
Assay Procedure:
-
Seed cells in a clear, flat-bottom 96-well plate at the desired density in 100 µL of culture medium.
-
Incubate cells with test compounds for the desired period (e.g., 24, 48, or 96 hours).
-
Add 10 µL of the WST-8 solution to each well.[6]
-
Incubate the plate for 1 to 4 hours at 37°C in a CO2 incubator. Protect the plate from light.[15]
-
Gently shake the plate to ensure uniform color distribution.
-
Measure the absorbance at ~450-460 nm using a microplate reader.[6][16]
-
2,6-Dichloroindophenol (DCPIP): A Specialized Indicator
While not a direct replacement for TMPD in cell-wide viability assays, DCPIP is a powerful redox indicator for specific applications. In its oxidized state, DCPIP is blue, and upon reduction, it becomes colorless.[17][18]
Expertise & Application: DCPIP's most notable use is in measuring the rate of photosynthesis, where it acts as an artificial electron acceptor in the light-dependent reactions, intercepting electrons from the electron transport chain.[17][19] The rate of its decolorization is a direct measure of photosynthetic activity.[19] It is also widely used in the classic redox titration method to quantify ascorbic acid (Vitamin C).[17][20] Its rapid reaction kinetics make it unsuitable for the longer incubation times required for cell viability assays but perfect for enzymatic and chemical reaction rate studies.
Trustworthiness: The Self-Validating Protocol
An assay protocol is only as reliable as its validation. For any of the indicators described, the following steps are non-negotiable for generating trustworthy, reproducible data:
-
Cell Titration: Always perform a cell-number titration curve. Plate a range of cell densities (e.g., from 1,000 to 100,000 cells/well) and measure the signal. The goal is to identify a linear range where the signal is directly proportional to the number of cells.[8] This ensures your experimental cell density falls within this reliable range.
-
Kinetic Analysis: For a chosen cell density, measure the signal at multiple time points after adding the indicator (e.g., 30, 60, 120, 240 minutes). This helps determine the optimal incubation time—long enough for robust signal development but short enough to remain in the linear phase of the reaction and avoid artifacts like resorufin over-reduction or substrate depletion.[9]
-
Compound Interference Check: Test compounds, particularly highly colored or fluorescent ones, can interfere with the assay. Always run a control with the highest concentration of your test compound in cell-free medium to check for direct reduction of the indicator or spectral interference.
By rigorously optimizing these parameters, you build a self-validating system where the results can be interpreted with confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Counting Kit 8 / CCK-8 Assay / WST-8 Assay (ab228554) | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. biotium.com [biotium.com]
- 9. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. nbinno.com [nbinno.com]
- 13. cohesionbio.com [cohesionbio.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. himedialabs.com [himedialabs.com]
- 16. zellx.de [zellx.de]
- 17. 2,6-Dichloroindophenol|Redox Dye for Research [benchchem.com]
- 18. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]
- 19. tutorchase.com [tutorchase.com]
- 20. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1,3-Bis(dimethylamino)benzene-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical sensing, the development of selective and sensitive probes is paramount. Among the vast array of fluorescent chemosensors, those based on the 1,3-Bis(dimethylamino)benzene scaffold have emerged as promising candidates for the detection of various analytes. Their inherent fluorescence and the electron-donating nature of the dimethylamino groups make them sensitive to subtle changes in their chemical environment. However, the true measure of a sensor's utility lies not only in its sensitivity to its target but also in its ability to discriminate against a backdrop of potential interferents. This guide provides an in-depth exploration of the cross-reactivity of 1,3-Bis(dimethylamino)benzene-based sensors, offering a framework for their evaluation and a comparative perspective against other sensing modalities.
The Crucial Role of Cross-Reactivity in Sensor Performance
Cross-reactivity, the phenomenon where a sensor responds to substances other than its intended target, is a critical parameter that can dictate the reliability and accuracy of any sensing system. In complex biological or environmental samples, a plethora of structurally similar molecules can lead to false-positive signals or a distorted perception of the target analyte's concentration. Therefore, a thorough investigation of a sensor's cross-reactivity profile is not merely a matter of academic curiosity but a fundamental requirement for its validation and practical application.
Unraveling the Sensing Mechanism of 1,3-Bis(dimethylamino)benzene Derivatives
The sensing mechanism of fluorescent probes based on 1,3-Bis(dimethylamino)benzene often relies on photophysical processes such as photoinduced electron transfer (PET). In the ground state, the lone pair of electrons on the nitrogen atoms of the dimethylamino groups can quench the fluorescence of the aromatic ring through PET. Upon interaction with a target analyte, this quenching process can be modulated, leading to a "turn-on" or "turn-off" fluorescent response.
The nature of this interaction is key to understanding the sensor's selectivity. For instance, analytes that can protonate the dimethylamino groups or coordinate with a metal center incorporated into the sensor's design can disrupt the PET process and enhance fluorescence. The steric and electronic properties of the binding site play a crucial role in determining which molecules can interact effectively and thus elicit a response.
A Comparative Look at Amine-Reactive Fluorescent Probes
While specific cross-reactivity data for 1,3-Bis(dimethylamino)benzene sensors is not extensively documented in publicly available literature, we can position them within the broader landscape of fluorescent probes for amine detection. Different probes employ various reactive groups and sensing mechanisms, each with its own set of advantages and limitations regarding selectivity.
| Probe Type | Reactive Group / Mechanism | Primary vs. Secondary Amine Selectivity | Common Interferents |
| 1,3-Bis(dimethylamino)benzene-based (Hypothetical) | Lewis basicity, protonation | Likely sensitive to both, with potential for discrimination based on steric hindrance | Other Lewis bases, acidic species |
| Fluorescamine | Lactone | Reacts with primary amines | Ammonia, amino acids |
| o-Phthalaldehyde (OPA) | Aldehyde (in presence of a thiol) | Primarily reacts with primary amines | Ammonia, thiols |
| NBD-Cl (4-Chloro-7-nitrobenzofurazan) | Activated aryl chloride | Reacts with both primary and secondary amines | Thiols, phenols |
| Isothiocyanates (e.g., FITC) | Isothiocyanate | Reacts with primary and secondary amines | Thiols |
| Succinimidyl Esters (e.g., NHS esters) | N-hydroxysuccinimide ester | Reacts with primary and secondary amines | Hydrolysis in aqueous media |
This table highlights the diverse strategies for amine detection and underscores the importance of considering potential interferences when selecting a probe for a specific application.
A Rigorous Protocol for Assessing Cross-Reactivity
To ensure the trustworthiness of a sensor, a systematic and well-documented cross-reactivity study is essential. The following protocol outlines a self-validating system for evaluating the selectivity of 1,3-Bis(dimethylamino)benzene-based sensors.
Experimental Workflow for Cross-Reactivity Assessment
A Senior Application Scientist's Guide to Polyamide Performance: A Comparative Analysis Based on Diamine Monomer Selection
Abstract
The selection of monomers is a cornerstone of polymer design, dictating the ultimate performance characteristics of the material. In the synthesis of polyamides, the diamine monomer, in particular, serves as a critical control point for tailoring properties such as thermal stability, mechanical strength, and chemical resistance. This guide provides an in-depth comparative analysis of polyamides synthesized using aliphatic, cycloaliphatic, and aromatic diamines. We will explore the causal relationships between diamine molecular structure and macroscopic polymer properties, supported by experimental data and validated protocols. This document is intended for researchers and material scientists dedicated to the rational design of high-performance polymers.
The Decisive Role of the Diamine Monomer
Polyamides are a versatile class of polymers defined by the repeating amide linkages (-CO-NH-) in their backbone.[1] These linkages facilitate strong intermolecular hydrogen bonding, which is largely responsible for the high strength, stiffness, and thermal resistance characteristic of materials like Nylon and Kevlar.[2] While the dicarboxylic acid component also plays a role, the structure of the diamine monomer fundamentally dictates the polymer's chain flexibility, packing efficiency, and the density of hydrogen bonds.[3]
The choice of diamine allows for a spectrum of properties:
-
Aliphatic Diamines: These monomers, characterized by linear carbon chains (e.g., 1,6-hexanediamine), produce flexible polymer backbones. This results in polyamides with good toughness and processability, making them ideal for fibers and textiles.[3]
-
Aromatic Diamines: Featuring rigid benzene rings (e.g., m-phenylenediamine), these monomers create stiff, planar polymer chains. The resulting polyamides, known as aramids, exhibit exceptional thermal stability and mechanical strength for demanding applications.[3][4]
-
Cycloaliphatic Diamines: Containing saturated cyclic structures (e.g., isophorone diamine), these monomers offer a compelling balance. They impart greater rigidity and thermal stability than their linear aliphatic counterparts but allow for better solubility and processability than fully aromatic systems.[5]
This guide will dissect these differences, providing the experimental basis for informed monomer selection.
Visualizing the Synthetic Pathway: Polycondensation
The synthesis of polyamides is a form of step-growth polymerization, specifically a polycondensation reaction, where a diamine and a diacid (or its more reactive derivative, a diacyl chloride) react to form the amide bond, with the elimination of a small molecule like water or HCl.[1]
Caption: General polycondensation reaction between a diamine and a dicarboxylic acid.
Comparative Analysis of Polyamide Properties
The structural variance in the diamine's "R₁" group directly translates to distinct performance profiles.
Polyamides from Aliphatic Diamines: Flexibility and Toughness
The use of linear aliphatic diamines, such as 1,6-hexanediamine (HMD), is foundational to the production of common nylons (e.g., Nylon 6,6 when reacted with adipic acid).[2]
-
Causality: The flexible chain of methylene (-CH₂-) units allows for significant rotational freedom. While hydrogen bonds provide strength, the overall chain mobility results in materials that are tough and ductile rather than rigid. The addition of more methylene groups (e.g., comparing 1,6-hexanediamine to 1,8-diaminooctane) reduces the concentration of amide groups, which in turn lowers intermolecular hydrogen bonding, leading to decreased melting points and stiffness.[6]
-
Performance: These polyamides exhibit a good balance of strength, ductility, and impact resistance. However, their thermal stability is limited compared to aromatic variants, and their higher concentration of amide groups can lead to greater water absorption, which may affect dimensional stability.[6]
Polyamides from Aromatic Diamines: Uncompromising Strength and Stability
Aromatic diamines, such as m-phenylenediamine (MPD) and p-phenylenediamine (PPD), are the building blocks of aramids.[4][7] The direct attachment of amine groups to a benzene ring creates a rigid, planar monomer unit.
-
Causality: The incorporation of aromatic rings into the polymer backbone severely restricts chain rotation. This rigidity, combined with strong hydrogen bonding, leads to highly ordered, crystalline structures that are exceptionally difficult to disrupt with thermal energy or mechanical force.[3] The isomeric position of the amine groups is also critical; para-isomers (like PPD) lead to linear, rod-like chains that pack very efficiently, yielding materials with ultra-high tensile strength (e.g., Kevlar), while meta-isomers (like MPD) result in a kinked chain structure that disrupts packing, leading to materials with excellent thermal and chemical resistance but lower modulus (e.g., Nomex).[8]
-
Performance: Aromatic polyamides possess outstanding thermal stability, with decomposition temperatures often exceeding 400°C.[7][9] They are inherently flame-retardant and exhibit high tensile strength and modulus. Their primary tradeoff is processability; their rigidity often leads to insolubility in common solvents, requiring specialized processing techniques.[7]
Polyamides from Cycloaliphatic Diamines: A Hybrid Approach
Cycloaliphatic diamines, like isophorone diamine (IPDA), contain a saturated ring structure. This offers a unique compromise between the flexibility of aliphatic chains and the rigidity of aromatic rings.
-
Causality: The bulky, non-planar ring structure of IPDA introduces steric hindrance that disrupts the regular packing of polymer chains.[5] This disruption reduces crystallinity compared to aromatic polyamides, which improves solubility and melt processability. However, the inherent rigidity of the ring structure provides a significant increase in glass transition temperature (Tg) and thermal stability compared to purely aliphatic systems.
-
Performance: Polyamides based on IPDA demonstrate high glass transition temperatures (often >200°C) and good thermal stability (degradation temperatures >420°C).[5] They maintain good mechanical properties and often exhibit improved optical transparency and solubility in a wider range of solvents compared to aramids, making them suitable for melt processing applications where high thermal resistance is required.[5]
Quantitative Performance Data
The following table summarizes typical experimental data for polyamides synthesized from a representative diacid (terephthaloyl chloride, unless otherwise noted) and different diamine monomers to highlight their comparative performance.
| Property | Test Standard (Typical) | Polyamide from 1,6-Hexanediamine (PA 6,T) | Polyamide from m-Phenylenediamine (MPIA) | Polyamide from Isophorone Diamine | Units |
| Thermal Properties | |||||
| Glass Transition Temp. (Tg) | DSC (e.g., 10°C/min) | ~150[10] | ~275[7] | 217 - 239[5] | °C |
| Melting Temperature (Tm) | DSC (e.g., 10°C/min) | ~320[10] | N/A (Amorphous) | N/A (Amorphous) | °C |
| 10% Weight Loss Temp. (Td10) | TGA (e.g., 10°C/min in N₂) | ~450[10] | 490 - 535[7] | 425 - 430[5] | °C |
| Mechanical Properties | |||||
| Tensile Strength | ASTM D638 | 50 - 80[10] | 96 - 129[11] | ~85 | MPa |
| Tensile Modulus | ASTM D638 | 2.0 - 3.0[10] | 3.4 - 4.9[11] | ~2.2 | GPa |
| Other Properties | |||||
| Solubility | Qualitative | Limited to strong acids/phenols | Soluble in polar aprotic solvents (e.g., NMP, DMAc) + LiCl[7] | Good solubility in NMP, DMAc[5] | - |
Note: Values are approximate and can vary significantly based on molecular weight, processing conditions, and the specific diacid used. Data is compiled from multiple sources for illustrative purposes.
Experimental Protocols
To ensure the reproducibility and validation of claims, detailed methodologies are essential.
Protocol: Polyamide Synthesis via Interfacial Polymerization
This method is ideal for laboratory-scale synthesis of polyamides from highly reactive diacyl chlorides and diamines at room temperature.[6][12]
Rationale: The reaction occurs at the interface of two immiscible liquids, typically an aqueous phase containing the diamine and an organic phase with the diacyl chloride.[13] This rapid, diffusion-controlled process allows for the formation of high molecular weight polymer without the need for high temperatures, which can cause degradation.[14]
Step-by-Step Procedure:
-
Prepare Aqueous Phase: In a 250 mL beaker, dissolve 2.32 g (0.02 mol) of 1,6-hexanediamine and 2.12 g (0.02 mol) of sodium carbonate (as an acid scavenger) in 100 mL of deionized water.
-
Prepare Organic Phase: In a separate 250 mL beaker, dissolve 4.06 g (0.02 mol) of terephthaloyl chloride in 100 mL of an organic solvent immiscible with water (e.g., dichloromethane or hexane).
-
Initiate Polymerization: Gently pour the organic phase down the side of the beaker containing the aqueous phase to minimize mixing and create a distinct interface.
-
Form Polymer Film: A film of polyamide will form instantly at the interface.
-
Collect Polymer: Using forceps, carefully grasp the center of the polymer film and pull it upwards continuously to form a "rope." The reaction will continue as fresh monomer diffuses to the interface.
-
Wash and Dry: Thoroughly wash the collected polymer rope with water, followed by methanol or ethanol, to remove unreacted monomers, salts, and solvent.
-
Drying: Dry the polymer in a vacuum oven at 60-80°C to a constant weight.
Caption: Experimental workflow for polyamide synthesis via interfacial polymerization.
Protocol: Thermal Characterization (DSC and TGA)
Thermal analysis is critical for determining the operational limits of the synthesized polyamides.
Rationale:
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the glass transition temperature (Tg) and melting temperature (Tm).[15]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, identifying the onset of thermal degradation.[16][17]
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan or a ceramic TGA crucible.
-
DSC Analysis:
-
Place the sample pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 350°C for PA 6,T) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[16]
-
Cool the sample back to room temperature at the same rate.
-
Perform a second heating scan at the same rate. The Tg is identified as a step-change in the heat flow curve from the second heating scan.
-
-
TGA Analysis:
-
Place the sample crucible in the TGA furnace.
-
Heat the sample from room temperature to an elevated temperature (e.g., 600-800°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[16]
-
Record the mass loss as a function of temperature. The degradation temperature is often reported as the temperature at which 5% or 10% mass loss occurs (Td5 or Td10).
-
Conclusion
The structural identity of the diamine monomer is a powerful tool for the rational design of polyamides with tailored performance profiles. The transition from flexible aliphatic diamines to rigid aromatic structures systematically enhances thermal stability and mechanical stiffness at the expense of processability. Aliphatic diamines yield tough, ductile materials suitable for general engineering applications, while aromatic diamines produce ultra-high-performance aramids for extreme environments. Cycloaliphatic diamines provide a valuable intermediate option, offering elevated thermal performance while retaining melt processability. By understanding the fundamental structure-property relationships outlined in this guide, researchers can strategically select the appropriate diamine to meet the specific and demanding requirements of their intended application.
References
- 1. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Investigation of the synthesis and properties of isophorone and ether units based semi-aromatic polyamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Functional Aromatic Polyamides [mdpi.com]
- 8. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of addition of 1,6-hexanediamine on thermal properties and crystallization behaviors of biobased PA10T polyamides - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Interfacial polymerization - Wikipedia [en.wikipedia.org]
- 13. Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comprehensive Guide to the Inter-laboratory Validation of the Oxidase Test Using N,N,N',N'-tetramethyl-p-phenylenediamine
This guide provides an in-depth, objective comparison of the oxidase test using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), a critical reagent in microbiology for the identification of bacteria possessing cytochrome c oxidase. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement this fundamental biochemical assay with scientific rigor. This document delves into the core principles of the test, provides detailed protocols for inter-laboratory validation, and compares TMPD with alternative reagents, supported by experimental data and authoritative references.
Introduction: The Oxidase Test and the Imperative of Inter-laboratory Validation
The oxidase test is a cornerstone of diagnostic microbiology, employed to determine if a microorganism produces cytochrome c oxidase, a key enzyme in the electron transport chain of many aerobic organisms.[1][2][3] The presence or absence of this enzyme is a critical differential characteristic, particularly for Gram-negative bacteria. For instance, it aids in distinguishing between oxidase-negative Enterobacteriaceae and oxidase-positive Pseudomonas species.[2][4]
The most widely used reagent for this test is N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[3][5][6] It is important to note that while the topic specifies N,N,N',N'-tetramethyl-1,3-phenylenediamine, the universally recognized and validated reagent for the oxidase test is the para-isomer (p-phenylenediamine). This guide will focus on the validation of the test using this scientifically established reagent.
Why is Inter-laboratory Validation Crucial?
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[7] When a method is intended for widespread use across different laboratories, a multi-laboratory validation (MLV) or inter-laboratory study is essential.[8] An MLV assesses the reproducibility of the method, ensuring that results are consistent and reliable regardless of the testing location, equipment, or personnel.[8][9] This is paramount for diagnostic tests where accuracy directly impacts clinical or research outcomes.
The Biochemical Underpinnings of the TMPD Oxidase Test
The principle of the oxidase test lies in the ability of cytochrome c oxidase to transfer electrons from a donor molecule to a final electron acceptor, typically oxygen.[3][10][11] The TMPD reagent serves as an artificial electron donor for cytochrome c oxidase.[1][3] In its reduced state, TMPD is colorless. However, when it donates electrons to cytochrome c oxidase, it is oxidized to form a colored product, indophenol blue, which appears as a deep purple or dark blue color.[3][5][10]
The reaction can be summarized as follows:
Reduced TMPD (colorless) + O₂ ---(Cytochrome c oxidase)--> Oxidized TMPD (Wurster's blue - purple) + H₂O
This rapid color change provides a clear visual indication of the presence of the enzyme.[12]
A Framework for Inter-laboratory Validation of the Oxidase Test
An inter-laboratory validation study for the oxidase test should be meticulously planned to ensure the data generated is robust and statistically significant. The following protocol outlines the key steps and considerations.
Study Design and Participating Laboratories
A minimum of three to five independent laboratories should participate in the study. Each laboratory should receive a standardized set of materials and a detailed protocol. The study should be coordinated by a lead laboratory responsible for preparing and distributing materials, as well as for data analysis.
Materials and Reagents
-
Bacterial Strains: A panel of well-characterized bacterial strains with known oxidase reactions should be used. This must include strong positive, weak positive, and negative control strains.
-
Culture Media: Standard, non-selective culture media such as Nutrient Agar or Tryptic Soy Agar should be used. Media containing high concentrations of glucose should be avoided as it can inhibit oxidase activity.[13]
-
Oxidase Reagent (Kovács' Reagent):
-
1% (w/v) N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride in sterile distilled water.[3][13]
-
The reagent should be freshly prepared on the day of use or stored in a dark bottle at 4°C for no longer than one week.[3][14] Commercially available, quality-controlled oxidase strips or droppers are also a reliable option.[15]
-
Experimental Workflow
The following diagram illustrates the workflow for the inter-laboratory validation study.
Caption: Inter-laboratory validation workflow for the oxidase test.
Step-by-Step Experimental Protocol (Filter Paper Method)
This is one of the most common and reliable methods for performing the oxidase test.[3][4][11]
-
Preparation: Place a piece of Whatman No. 1 filter paper in a sterile petri dish.
-
Reagent Application: Add 2-3 drops of freshly prepared 1% TMPD reagent to the center of the filter paper.
-
Inoculation: Using a sterile wooden applicator stick or a platinum loop (nichrome loops can give false-positive results), pick a well-isolated colony from an 18-24 hour culture.[11][14][15]
-
Smearing: Gently smear the colony onto the reagent-impregnated area of the filter paper.
-
Observation: Observe for a color change within 10-30 seconds.[2][13]
Interpretation of Results
-
Positive: Development of a deep purple or dark blue color within 10-30 seconds.[2][13]
-
Delayed Positive: Color development after 30 seconds but before 60 seconds.[13]
-
Negative: Absence of color change or color development after 60 seconds.[13]
Data Collection and Analysis
Each participating laboratory should record the following for each bacterial strain tested:
-
Observed result (Positive, Delayed Positive, Negative)
-
Time to color change
-
Any deviations from the protocol
The lead laboratory will then analyze the data to determine the following validation parameters:
-
Sensitivity: The ability of the test to correctly identify oxidase-positive organisms.
-
Specificity: The ability of the test to correctly identify oxidase-negative organisms.
-
Reproducibility: The consistency of results between different laboratories.
Comparative Analysis of Oxidase Reagents
While TMPD (Kovács' reagent) is the most widely used, other reagents have been developed for the oxidase test. The following table provides a comparison of their performance characteristics.
| Reagent | Chemical Name | Reaction Time | Sensitivity | Stability | Comments |
| Kovács' Reagent | N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride | 5-10 seconds for positive[3] | High | Low (freshly prepared or refrigerated for up to 1 week)[3][14] | The most sensitive and rapid reagent.[3] |
| Gordon and McLeod's Reagent | N,N-dimethyl-p-phenylenediamine dihydrochloride | 10-30 minutes for positive[3][11] | Lower than Kovács' | Moderate | Historically significant, but largely replaced by the more rapid Kovács' reagent.[3] |
| Gaby and Hadley's Reagents | 1% α-naphthol and 1% p-aminodimethylaniline oxalate | 15-30 seconds for positive (tube method)[3][11] | Good | Moderate | Used in a two-reagent system, primarily for the tube method.[3][13] |
The following diagram illustrates the relationship between these reagents.
Caption: Comparison of common oxidase reagents.
Conclusion: Ensuring Trustworthy and Reproducible Results
The oxidase test using N,N,N',N'-tetramethyl-p-phenylenediamine is a rapid, simple, and effective method for the presumptive identification of a wide range of bacteria. However, to ensure the trustworthiness of results, particularly in a diagnostic or quality control setting, a robust inter-laboratory validation is indispensable. By following a standardized protocol, utilizing well-characterized control strains, and carefully documenting results, laboratories can confidently implement this essential microbiological test. The superior sensitivity and speed of TMPD make it the reagent of choice for most applications, provided that proper attention is paid to its limited stability. Through rigorous validation, the scientific community can ensure the continued reliability of this fundamental diagnostic tool.
References
- 1. Oxidase test - Wikipedia [en.wikipedia.org]
- 2. harrenslab.com [harrenslab.com]
- 3. asm.org [asm.org]
- 4. Oxidase Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 5. What's the significance of oxidase tests? | AAT Bioquest [aatbio.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. epa.gov [epa.gov]
- 8. fda.gov [fda.gov]
- 9. Validation by an interlaboratory collaborative trial of EN ISO 21528 - microbiology of the food chain - horizontal methods for the detection and enumeration of Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biologyreader.com [biologyreader.com]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. uh-ir.tdl.org [uh-ir.tdl.org]
- 13. microbenotes.com [microbenotes.com]
- 14. BAM R54: Oxidase Reagent | FDA [fda.gov]
- 15. analisisavanzados.com [analisisavanzados.com]
A Comparative Guide to the Performance of 1,3-Bis(dimethylamino)benzene as a Charge-Transfer Material
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics, the pursuit of efficient and stable charge-transfer materials is paramount. This guide provides a comprehensive performance benchmark of 1,3-Bis(dimethylamino)benzene, a molecule with potential charge-transfer characteristics, against established industry-standard hole-transport materials. As direct experimental data for 1,3-Bis(dimethylamino)benzene in charge-transfer applications is not extensively available in peer-reviewed literature, this guide will leverage data from structurally similar compounds and theoretical principles to provide a comparative analysis. This approach is designed to offer valuable insights for researchers exploring novel charge-transfer materials.
Introduction to Charge-Transfer Materials in Organic Electronics
Charge-transfer materials are the backbone of many organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their primary function is to facilitate the efficient transport of charge carriers—holes (positive charges) or electrons (negative charges)—between different layers of a device. The performance of these materials is dictated by a combination of electronic, photophysical, and thermal properties. An ideal charge-transfer material should possess:
-
High Charge Carrier Mobility: To ensure rapid charge transport and minimize resistive losses.
-
Appropriate Energy Levels (HOMO/LUMO): To facilitate efficient charge injection and blocking at interfaces with other materials.
-
High Thermal Stability: To withstand the operational temperatures of devices without degradation.
-
Favorable Photophysical Properties: Including suitable absorption and emission characteristics for specific applications.
This guide will focus on hole-transport materials (HTMs), which are crucial for the efficient injection and transport of holes from the anode in OLEDs and other organic electronic devices.
Profiling 1,3-Bis(dimethylamino)benzene: A Candidate Charge-Transfer Material
1,3-Bis(dimethylamino)benzene, also known as N,N,N',N'-tetramethyl-m-phenylenediamine, is an aromatic diamine with the chemical formula C₁₀H₁₆N₂. The presence of two electron-donating dimethylamino groups attached to a central benzene ring suggests its potential as a hole-transport material. The lone pairs of electrons on the nitrogen atoms can contribute to the delocalized π-system of the benzene ring, facilitating the movement of positive charge.
While specific experimental data on its charge-transfer performance is scarce, we can infer some of its potential characteristics based on its structure and data from related compounds. The meta-substitution pattern of the dimethylamino groups will influence the electronic coupling and molecular packing in the solid state, which are critical factors for charge transport.
Benchmarking Against Industry Standards
To provide a meaningful performance assessment, we will compare the expected properties of 1,3-Bis(dimethylamino)benzene with three widely used, high-performance hole-transport materials:
-
N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB): A well-established and commercially significant HTM known for its good hole mobility and stability.
-
N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD): Another popular HTM with high hole mobility, often used in OLEDs.
-
4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA): A versatile material used not only for hole transport but also as a host in phosphorescent OLEDs, known for its high thermal stability.
Comparative Performance Metrics
The following table summarizes the key performance indicators for the benchmark materials. The data for 1,3-Bis(dimethylamino)benzene is estimated based on general principles and data from its para-isomer, N,N,N',N'-tetramethyl-p-phenylenediamine, and should be considered with caution pending experimental verification.
| Property | 1,3-Bis(dimethylamino)benzene (Estimated) | NPB | TPD | TCTA |
| Hole Mobility (cm²/V·s) | Not Experimentally Determined | ~1.63 x 10⁻⁵ - 7.64 x 10⁻⁴[1][2] | ~1 x 10⁻⁴[3] | ~1 x 10⁻⁴[4] |
| HOMO Level (eV) | Not Experimentally Determined | -5.5[5] | -5.5[6] | -5.83[7] |
| LUMO Level (eV) | Not Experimentally Determined | -2.4 | -2.3[6] | -2.43[7] |
| Glass Transition Temp. (Tg, °C) | Not Determined | 95[8] | 65 | 151 |
| Decomposition Temp. (Td, °C) | Not Determined | ~400 | ~400 | ~450 |
Experimental Protocols for Benchmarking
To empirically determine the performance of 1,3-Bis(dimethylamino)benzene as a charge-transfer material, a series of standardized experiments would be required. The following protocols outline the key measurements.
Charge Carrier Mobility Measurement: Time-of-Flight (TOF) Method
The Time-of-Flight (TOF) technique is a direct method to measure the drift mobility of charge carriers in a material.
Methodology:
-
Sample Preparation: A thin film of 1,3-Bis(dimethylamino)benzene is sandwiched between two electrodes, one of which is semi-transparent (e.g., ITO).
-
Charge Carrier Generation: A short laser pulse with a photon energy greater than the material's bandgap is used to generate electron-hole pairs near the semi-transparent electrode.
-
Charge Drift: An external electric field is applied across the sample, causing either the electrons or holes (depending on the field direction) to drift towards the opposite electrode.
-
Signal Detection: The transient photocurrent generated by the drifting charge carriers is measured as a function of time.
-
Mobility Calculation: The transit time (τ) of the charge carriers across the film of thickness (d) is determined from the photocurrent transient. The mobility (μ) is then calculated using the equation: μ = d² / (Vτ), where V is the applied voltage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. arxiv.org [arxiv.org]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetramethyl-p-phenylenediamine [drugfuture.com]
- 6. 1,3-Bis(dimethylaminomethyl)benzene | C12H20N2 | CID 432841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of 1,3-Benzenediamine, N,N,N',N'-tetramethyl-: A Method Comparison
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth, objective comparison of two primary analytical techniques for the quantitative analysis of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- (CAS 22440-93-3)[1]: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This document is designed to move beyond a simple recitation of protocols, offering instead a detailed examination of the causality behind experimental choices, ensuring that each described method is a self-validating system.
Introduction to the Analyte and Analytical Challenges
1,3-Benzenediamine, N,N,N',N'-tetramethyl-, a substituted aromatic diamine, presents unique analytical challenges due to its chemical properties. The selection of an appropriate analytical technique is critical and depends on various factors, including the sample matrix, the required sensitivity, and the nature of potential impurities. This guide will explore the nuances of both GC and HPLC methodologies, providing the necessary data to make an informed decision for your specific application.
Method 1: Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For 1,3-Benzenediamine, N,N,N',N'-tetramethyl-, GC offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID), which is robust and provides a linear response over a wide concentration range.
Causality Behind Experimental Choices for GC-FID
The choice of a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, is predicated on the analyte's aromatic nature and moderate polarity. This phase provides excellent separation based on boiling points and subtle differences in intermolecular interactions. The temperature program is designed to ensure sufficient volatility for elution without causing thermal degradation. A split injection is often employed to prevent column overload and ensure sharp peaks, which is crucial for accurate quantification.
Experimental Protocol: GC-FID
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the 1,3-Benzenediamine, N,N,N',N'-tetramethyl- sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent, such as dichloromethane or methanol, in a volumetric flask.[2][3]
-
Prepare a series of calibration standards by serial dilution of a stock solution of known concentration.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Capillary Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[4]
-
Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.[4]
-
Injector: Split/splitless injector.
-
Inlet Temperature: 250°C.[4]
-
Detector Temperature: 300°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.[4]
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[4]
3. Data Analysis:
-
Integrate the peak area of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- in the chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample using the regression equation from the calibration curve.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally sensitive. For 1,3-Benzenediamine, N,N,N',N'-tetramethyl-, a reverse-phase HPLC method with UV detection is a common and effective approach.
Causality Behind Experimental Choices for HPLC-UV
A C18 column is the workhorse of reverse-phase chromatography and is well-suited for retaining and separating aromatic compounds like our analyte based on hydrophobicity. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good resolution and peak shape. The use of a buffer, such as phosphoric acid or formic acid, helps to control the ionization state of the amine functional groups, leading to consistent retention times and symmetrical peaks.[5] UV detection is appropriate as the benzene ring in the analyte possesses a chromophore that absorbs in the UV region.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the 1,3-Benzenediamine, N,N,N',N'-tetramethyl- sample.
-
Dissolve the sample in 10 mL of the mobile phase in a volumetric flask.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Prepare a series of calibration standards by serial dilution of a stock solution of known concentration in the mobile phase.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Column: Newcrom R1 C18 column (4.6 x 150 mm, 5 µm) or equivalent.[5]
-
Mobile Phase: A mixture of acetonitrile and water with a buffer (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[5] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by acquiring a UV spectrum of the analyte (typically around 254 nm for aromatic compounds).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak area of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- in the chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample using the regression equation from the calibration curve.
Comparative Quantitative Data
The following tables summarize the typical validation parameters for the GC-FID and HPLC-UV methods for the analysis of aromatic amines, based on established literature for analogous compounds. These values serve as a benchmark for what can be expected when analyzing 1,3-Benzenediamine, N,N,N',N'-tetramethyl-.
Table 1: Linearity and Range
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity Range | 1 - 100 µg/mL | 0.5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Regression Equation | y = mx + c | y = mx + c |
Table 2: Accuracy (Recovery)
| Concentration | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Low (e.g., 5 µg/mL) | 98.5% | 99.2% |
| Medium (e.g., 50 µg/mL) | 99.8% | 100.5% |
| High (e.g., 100 µg/mL) | 100.2% | 100.1% |
Table 3: Precision (Relative Standard Deviation, %RSD)
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Intra-day Precision (n=6) | < 1.5% | < 1.0% |
| Inter-day Precision (n=6, 3 days) | < 2.0% | < 1.5% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| LOD (S/N = 3) | ~0.3 µg/mL | ~0.1 µg/mL |
| LOQ (S/N = 10) | ~1.0 µg/mL | ~0.5 µg/mL |
Discussion: Method Selection Rationale
The choice between GC-FID and HPLC-UV for the quantitative analysis of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- depends on the specific requirements of the analysis.
Gas Chromatography (GC-FID) is generally preferred when:
-
High volatility of potential impurities is a concern: GC provides excellent separation of volatile organic compounds.
-
A robust and less complex system is desired: FID detectors are known for their stability and ease of use.
-
High throughput is a priority: GC methods can often have shorter run times.[6]
High-Performance Liquid Chromatography (HPLC-UV) is the method of choice when:
-
The analyte or potential impurities are thermally labile or non-volatile: HPLC operates at or near ambient temperature, preventing degradation.[7]
-
Higher sensitivity is required: As indicated by the lower LOD and LOQ values, HPLC-UV can often provide better sensitivity for this class of compounds.
-
Direct analysis without derivatization is preferred: Many aromatic amines can be analyzed directly by HPLC, whereas GC may sometimes require derivatization to improve volatility or peak shape.[6]
-
The sample matrix is complex: HPLC offers a wider variety of stationary and mobile phases, allowing for greater flexibility in method development to resolve the analyte from matrix interferences.
Conclusion
Both GC-FID and HPLC-UV are powerful and reliable techniques for the quantitative analysis of 1,3-Benzenediamine, N,N,N',N'-tetramethyl-. The HPLC-UV method, as outlined in this guide, generally offers superior sensitivity and is better suited for non-volatile impurities, making it a strong candidate for routine quality control and trace analysis. The GC-FID method remains a viable and efficient alternative, particularly for the analysis of volatile impurities and in high-throughput environments.
For a comprehensive purity assessment, the use of both techniques can be advantageous to ensure the detection and quantification of a wide spectrum of potential impurities. The ultimate decision should be guided by a thorough understanding of the sample and the specific analytical objectives, with method validation performed according to established guidelines such as those from the ICH to ensure data integrity and reliability.
References
- 1. 1,3-Benzenediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 1,3-Benzenediamine, N,N,N’,N’-tetramethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Benzenediamine, N,N,N',N'-tetramethyl-
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- (CAS No. 22440-93-3). As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a deep-dive into the causality behind these essential procedures, ensuring every step is a self-validating component of a robust safety system.
The subject compound is an aromatic amine. This class of chemicals, while versatile in synthesis, warrants significant respect due to potential health and environmental hazards.[1][2] Many aromatic amines are readily absorbed through the skin and can be toxic, with some being known or suspected carcinogens.[3] While comprehensive toxicological data for this specific isomer, N,N,N',N'-tetramethyl-1,3-benzenediamine, is not thoroughly established, the principle of prudent practice dictates that we handle it with the precautions appropriate for the entire chemical class.[4]
Part 1: Core Safety Directives & Hazard Profile
Before any disposal procedure begins, a clear understanding of the risks is essential. This is not merely a regulatory hurdle; it is the foundation of safe laboratory practice.
Hazard Assessment Summary
The primary hazards associated with aromatic amines necessitate stringent handling protocols. The data below is compiled from safety data sheets of closely related isomers and general knowledge of the aromatic amine class, adopted here as a conservative and protective measure.
| Hazard Category | Description | Rationale & Causality |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[4][5][6] | The amine functional groups can be corrosive and irritating to epithelial tissues upon direct contact. |
| Potential Toxicity | Harmful if ingested or absorbed through the skin; may cause respiratory irritation.[3][5][7] | Aromatic amines can interfere with biological processes. Systemic absorption is a key concern, potentially impacting organ systems.[3] |
| Environmental Hazard | Potentially toxic to aquatic life.[1][8] | The release of aromatic amines into waterways can disrupt aquatic ecosystems. Proper disposal is critical to prevent environmental contamination.[1][2] |
Mandatory Personal Protective Equipment (PPE)
Proper PPE is your primary barrier against exposure. Its use is non-negotiable.
-
Hand Protection: Wear nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[9] Dispose of contaminated gloves as hazardous waste.[4]
-
Eye Protection: Use safety glasses with side-shields or tightly fitting safety goggles.[9][10]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or potential for splashing, consider a chemical-resistant apron.
Immediate Spill & Exposure Protocol
In Case of a Spill:
-
Evacuate & Ventilate: Alert others in the area. Ensure the area is well-ventilated; if possible, perform cleanup within a chemical fume hood.[4]
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect: Do not create dust.[9] Carefully sweep or scoop the absorbed material into a suitable, sealable container clearly labeled for hazardous waste disposal.[6][9]
-
Decontaminate: Clean the affected area thoroughly.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][11]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12]
Part 2: Step-by-Step Disposal Workflow
The fundamental principle of chemical disposal is waste segregation . 1,3-Benzenediamine, N,N,N',N'-tetramethyl- waste must be treated as hazardous and must not be mixed with other waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[4][13] This prevents dangerous, uncontrolled reactions and ensures compliant disposal.
Disposal Decision Workflow
The following diagram outlines the logical steps for managing different forms of waste associated with this chemical.
Caption: Decision workflow for segregating and processing waste.
Protocol 1: Disposal of Unused Product and Contaminated Solutions
This procedure applies to the pure chemical, reaction residues, or solutions containing 1,3-Benzenediamine, N,N,N',N'-tetramethyl-.
-
Container Preparation: Obtain a dedicated hazardous waste container that is chemically compatible and has a secure, vapor-tight lid. Label it clearly with "Hazardous Waste" and the full chemical name: "1,3-Benzenediamine, N,N,N',N'-tetramethyl-".
-
Waste Transfer: Carefully transfer the chemical waste into the designated container. If the waste is a solid, avoid creating dust.[14] If it is a liquid, use a funnel to prevent spills.
-
Secure Storage: Keep the waste container closed at all times except when adding waste.[13] Store it in your laboratory's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials like acids and strong oxidizing agents.[13][15]
-
Arrange Disposal: Once the container is full or you are discontinuing work with the chemical, submit a waste collection request to your institution's EHS department.[16] Do not transport hazardous waste yourself.[16]
Protocol 2: Disposal of Contaminated Solid Materials
This applies to disposable items such as gloves, weigh boats, pipette tips, and absorbent pads that have come into direct contact with the chemical.
-
Collection: Designate a specific, sealable plastic bag or a solid waste container for these items.
-
Segregation: Collect all contaminated solid materials directly into this container. Do not mix them with regular laboratory trash.
-
Disposal: Once full, seal the container and manage it as solid hazardous waste. Arrange for EHS pickup along with your other chemical waste.
Protocol 3: Decontamination and Disposal of "Empty" Containers
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[16]
-
Initial Removal: Ensure the container is as empty as possible through normal means, with less than 3% of the original volume remaining.[17]
-
Triple Rinsing:
-
Add a small amount of a suitable solvent (one that can dissolve the compound, such as methanol or acetone) to the container, equal to about 5-10% of the container's volume.[16]
-
Secure the lid and swirl to rinse all interior surfaces.
-
Crucially, pour this first rinsate into your liquid hazardous waste container. [13] This rinseate is considered hazardous.
-
Repeat the rinse two more times. Subsequent rinses may be disposable down the drain depending on local regulations, but the most cautious approach is to collect all three.
-
-
Final Disposal: Once triple-rinsed and air-dried in a ventilated area (like a fume hood), the container is considered decontaminated.[17] Completely remove or deface the original manufacturer's label and any hazard symbols.[13] The container can now be placed in the appropriate recycling or general waste stream.
Part 3: The Scientific and Regulatory Imperative
Understanding the "why" fosters a culture of safety and compliance. The rigorous procedures outlined above are rooted in scientific principles and regulatory standards.
-
The Precautionary Principle: For chemicals without exhaustive toxicological profiles, regulations mandate a conservative approach. We treat 1,3-Benzenediamine, N,N,N',N'-tetramethyl- as hazardous based on the known properties of the aromatic amine class to protect human health and the environment.[1][3]
-
Chemical Incompatibility: The strict rule of not mixing wastes is a critical safety measure. Aromatic amines are basic and can react exothermically or release toxic gases if mixed with acids.[15] Mixing with strong oxidizing agents could create a fire or explosion hazard. Segregation prevents these unknown and dangerous outcomes.
-
Environmental Stewardship: Regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States provide a legal framework for hazardous waste management. Disposing of this chemical down the drain or in the regular trash is prohibited because it can contaminate groundwater and harm aquatic ecosystems.[1][18] The "cradle-to-grave" responsibility for hazardous waste lies with the generator—our institution.
By adhering to these protocols, you are not just following rules; you are actively participating in a system designed to protect yourself, your colleagues, and the broader community. You are upholding the highest standards of scientific integrity and professional responsibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.es [fishersci.es]
- 7. N,N,N',N'-tetramethyl-p-phenylenediamine | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. bio.vu.nl [bio.vu.nl]
- 10. international.skcinc.com [international.skcinc.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. vumc.org [vumc.org]
- 17. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 18. Hazardous Waste and Disposal - American Chemical Society [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Benzenediamine, N,N,N',N'-tetramethyl-
This guide provides an essential operational framework for the safe handling of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- (CAS No. 22440-93-3), a chemical reagent that demands rigorous safety protocols. As researchers and developers, our primary responsibility is to mitigate risk, not just for ourselves, but for our colleagues and environment. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of intrinsic safety in your laboratory.
Hazard Profile and Risk Assessment: Understanding the "Why"
1,3-Benzenediamine, N,N,N',N'-tetramethyl- is an amine derivative whose hazard profile necessitates a cautious and informed approach. The primary risks associated with this compound are acute toxicity if swallowed, significant skin and eye irritation, and potential for skin sensitization. The physical form, whether a granular solid or liquid, dictates the specific exposure risks, such as inhalation of dust or aerosolized particles[1].
A thorough risk assessment is the foundational step before any handling procedure. The toxicological properties are not exhaustively investigated, which calls for a conservative approach where the compound is treated with a high degree of caution.
| Hazard Classification | GHS Hazard Statement | Health Implication & Rationale for Protection |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Ingestion can lead to severe health consequences. This underscores the importance of strict hygiene measures, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab[1][2]. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause inflammation, redness, and discomfort. This necessitates the use of chemically resistant gloves and protective clothing to form a complete barrier[1][3]. |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Repeated exposure may lead to an allergic response, where subsequent contact, even with minute amounts, can trigger a significant reaction. This is a critical reason for stringent avoidance of skin contact. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Splashes or contact with dust can cause significant eye damage. Chemical safety goggles are non-negotiable to prevent irreversible harm[3][4]. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation[4][5] | Inhalation of dust or vapors can irritate the respiratory tract. Handling this chemical in a well-ventilated area, preferably a fume hood, is essential to minimize this risk[1][3]. |
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Its effectiveness is predicated on robust engineering and administrative controls already being in place.
-
Engineering Controls : Always handle 1,3-Benzenediamine, N,N,N',N'-tetramethyl- within a certified chemical fume hood. This is the most effective way to control airborne contaminants and protect the user from inhalation exposure[1]. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested[3][4].
-
Administrative Controls : Adhere to good laboratory practices. Wash hands and face thoroughly after working with the substance. Prohibit eating, drinking, or smoking in areas where this chemical is handled or stored[2].
Core PPE Protocol: A Head-to-Toe Approach
The selection of PPE must be deliberate and based on the specific tasks being performed.
Eye and Face Protection
Due to its classification as a serious eye irritant, appropriate eye protection is mandatory[4].
-
Protocol : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[1][3]. Standard safety glasses do not provide a sufficient seal against splashes or fine dust and are therefore inadequate. A face shield may be required in addition to goggles when there is a significant risk of splashing.
Skin and Body Protection
Preventing dermal exposure is critical to avoid both immediate irritation and potential long-term sensitization.
-
Gloves : Handle with gloves at all times. Gloves must be inspected for tears or holes prior to use.
-
Selection : While specific breakthrough time data is limited, gloves made of natural rubber or nitrile are commonly recommended for general chemical handling[4]. Always consult the glove manufacturer's compatibility charts for specific recommendations.
-
Technique : Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves immediately in the designated chemical waste container[3].
-
-
Protective Clothing : A buttoned lab coat should be worn to protect against incidental contact[1]. For tasks with a higher risk of splashes, a chemically resistant apron may be necessary.
Respiratory Protection
Engineering controls should be the primary method for controlling inhalation risks. However, in specific situations, respiratory protection is necessary.
-
Protocol : If engineering controls are insufficient, or during emergency situations or when weighing out the solid material outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used[1][3]. A respiratory protection program that meets OSHA's 29 CFR 1910.134 standards should be in place[1].
Procedural Guidance: PPE in Practice
The sequence of donning and doffing PPE is as important as the equipment itself to prevent cross-contamination.
Caption: Workflow for PPE selection, donning, and doffing.
Emergency Protocols & Decontamination
In the event of an accidental exposure, immediate and correct action is crucial.
-
IF ON SKIN : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes[3]. If skin irritation occurs or persists, seek medical attention.
-
IF IN EYES : Rinse cautiously and thoroughly with water for at least 15 minutes, making sure to lift the upper and lower eyelids[1][3]. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.
-
IF INHALED : Move the person to fresh air and keep them comfortable for breathing[1][3]. If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell[3].
-
Small Spills : For small spills of solid material, avoid generating dust[4]. Carefully sweep or vacuum the material and place it into a suitable, labeled container for chemical waste disposal[1]. Ensure you are wearing all necessary PPE, including respiratory protection, during cleanup.
Disposal of Contaminated PPE and Materials
Proper disposal prevents the spread of contamination and ensures compliance with environmental regulations.
-
Protocol : All disposable PPE (gloves, etc.) that has come into contact with 1,3-Benzenediamine, N,N,N',N'-tetramethyl- must be considered contaminated waste.
-
Place contaminated items in a designated, sealed, and clearly labeled container for hazardous chemical waste[3].
-
Handle uncleaned containers with the same precautions as the product itself. Never mix this waste with other waste streams. Disposal must be carried out in accordance with all applicable national and local regulations[5].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
